Chemerin-9 (149-157)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)/t32-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVGSBXIQFERFK-NBBYSTNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H66N10O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1063.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemerin C-Terminal Nonapeptide: A Technical Guide to its Sequence, Function, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin is a pleiotropic protein that, upon proteolytic activation, functions as a ligand for several G protein-coupled receptors (GPCRs), playing a critical role in metabolic regulation and immune cell trafficking. The biological activity of mature chemerin is largely attributed to its C-terminal region. A specific nine-amino-acid peptide derived from this terminus, commonly referred to as chemerin-9, has been identified as a potent agonist for chemerin receptors, retaining much of the activity of the full-length protein. This guide provides a detailed overview of the chemerin C-terminal nonapeptide, its sequence, receptor interactions, signaling pathways, and the experimental protocols used for its characterization.
Sequence of the Chemerin C-Terminal Nonapeptide (Chemerin-9)
The chemerin C-terminal nonapeptide, chemerin-9, is a nine-amino-acid peptide corresponding to the C-terminus of the most active form of mature human chemerin.
The amino acid sequence of human chemerin-9 is:
Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser
In single-letter code: YFPGQFAFS
This sequence corresponds to amino acid residues 149-157 of the processed, active form of human chemerin. It is a potent agonist for the chemokine-like receptor 1 (CMKLR1), also known as ChemR23.
Quantitative Analysis of Chemerin-9 Activity
Chemerin-9 has been demonstrated to be a potent agonist at the chemerin receptors CMKLR1 and GPR1. Its activity is often compared to the full-length active chemerin (chemerin-S157). While chemerin-9 shows comparable potency in assays measuring rapid cellular responses like calcium mobilization, there can be differences in activity in equilibrium-based assays.
| Ligand | Receptor | Assay Type | Parameter | Value | Cell Line |
| Chemerin-9 | Human CMKLR1 | Calcium Mobilization | EC50 | 7.1 nM | CHO |
| Full-length Chemerin (S157) | Human CMKLR1 | Calcium Mobilization | EC50 | 1.17 nM | L1.2 |
| Chemerin-9 | Human GPR1 | β-arrestin Recruitment | EC50 | 1.9 nM | - |
| Full-length Chemerin | Human GPR1 | - | EC50 | 240 pM | HEK293T |
| Chemerin-9 | Human CMKLR1 | IP1 Accumulation | EC50 | ~100 nM (33-fold less potent than full-length) | COS-7 |
| Full-length Chemerin (S157) | Human CMKLR1 | IP1 Accumulation | EC50 | ~3 nM | COS-7 |
Signaling Pathways of Chemerin-9
Upon binding to its primary receptor, CMKLR1, chemerin-9 initiates a cascade of intracellular signaling events. CMKLR1 is a Gαi/o-coupled GPCR, and its activation leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. This activation also promotes the recruitment of β-arrestins, which can mediate both receptor desensitization and independent signaling pathways.
Gαi/o-Mediated Signaling
The activation of the Gαi/o subunit by the chemerin-9-bound CMKLR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of chemerin receptor activation.
β-arrestin-Mediated Signaling
Following G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the activated CMKLR1, β-arrestins are recruited to the receptor. This leads to receptor desensitization and internalization. Furthermore, β-arrestins can act as scaffolds for various signaling proteins, leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt.
Experimental Protocols
The characterization of chemerin-9 and its interaction with its receptors involves several key in vitro assays. Detailed methodologies for these experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled chemerin-9 to its receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells transiently or stably expressing CMKLR1.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-labeled chemerin or a suitable peptide analog.
-
Unlabeled competitor: Chemerin-9.
-
GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing CMKLR1.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 5 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding:
-
In a 96-well plate, add a constant concentration of radioligand to each well.
-
Add increasing concentrations of unlabeled chemerin-9.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked GF/C filter plate, followed by several washes with ice-cold binding buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation by chemerin-9.
Materials:
-
HEK293 cells expressing CMKLR1.
-
Black, clear-bottom 96-well plates.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Chemerin-9.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Seed cells into black, clear-bottom 96-well plates and culture overnight to reach 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of chemerin-9 at various concentrations.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the log concentration of chemerin-9.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Chemotaxis Assay
This assay assesses the ability of chemerin-9 to induce directed migration of immune cells, such as dendritic cells or macrophages.
Materials:
-
Transwell inserts (typically with 3-8 µm pores).
-
24-well plates.
-
Immune cells (e.g., immature dendritic cells).
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).
-
Chemerin-9.
-
Calcein-AM or other cell staining dye.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Assay Setup:
-
Add chemotaxis medium containing various concentrations of chemerin-9 to the lower chambers of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Resuspend the immune cells in chemotaxis medium and add them to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate for 1.5-3 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
Remove the inserts. The migrated cells will be in the lower chamber.
-
Alternatively, remove the non-migrated cells from the top of the insert membrane and stain the migrated cells on the bottom of the membrane.
-
Quantify the migrated cells by counting them using a microscope, lysing them and measuring a fluorescent dye like Calcein-AM, or by collecting the cells from the lower chamber and counting them using a flow cytometer.
-
-
Data Analysis:
-
Plot the number of migrated cells against the log concentration of chemerin-9.
-
The resulting curve typically shows a bell shape, characteristic of chemokine-induced migration.
-
Conclusion
The chemerin C-terminal nonapeptide, YFPGQFAFS, is a crucial tool for studying the biology of chemerin receptors. Its ability to potently activate CMKLR1 and GPR1 makes it a valuable surrogate for the full-length chemerin protein in a variety of in vitro and in vivo studies. The detailed experimental protocols and an understanding of the signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of modulating the chemerin system.
The Discovery and Initial Characterization of Chemerin Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemerin, a multifaceted adipokine, has emerged as a critical regulator in a diverse array of physiological and pathological processes, including inflammation, metabolic regulation, and immune cell trafficking. Initially identified as the ligand for the orphan G protein-coupled receptor ChemR23 (now CMKLR1), chemerin and its derived peptides have garnered significant attention as potential therapeutic targets. This technical guide provides an in-depth overview of the discovery, initial characterization, and signaling pathways of chemerin peptides. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological processes.
Introduction: The Advent of a Novel Chemoattractant
Chemerin was first identified as the product of the tazarotene-induced gene 2 (TIG2) and the retinoic acid receptor responder 2 (RARRES2) gene.[1] It is synthesized as an inactive precursor, preprochemerin, a 163-amino acid protein.[2] Following the cleavage of a 20-amino acid N-terminal signal peptide, the 143-amino acid prochemerin is secreted.[3] The biological activity of chemerin is unlocked through subsequent C-terminal proteolytic processing by inflammatory and coagulation proteases, such as elastase and cathepsin G, yielding various active forms.[4] The most abundant and active isoform is chemerin-157, which terminates at Serine 157.[3]
The discovery that chemerin is the natural ligand for the chemokine-like receptor 1 (CMKLR1, also known as ChemR23) was a pivotal moment in understanding its function as a potent chemoattractant for various immune cells, including macrophages, dendritic cells, and natural killer cells.[4][5] Further research has identified two additional receptors for chemerin: G protein-coupled receptor 1 (GPR1) and C-C chemokine receptor-like 2 (CCRL2).[4][6] While CMKLR1 and GPR1 are signaling receptors, CCRL2 is thought to act as a non-signaling receptor that presents chemerin to other cells.[7]
Chemerin Receptors and Peptide Ligands
Chemerin's biological effects are mediated through its interaction with three distinct receptors. The diversity of chemerin peptides, arising from proteolytic processing, adds another layer of complexity to its signaling.
The Chemerin Receptor Family
-
CMKLR1 (ChemR23): As the first identified and canonical chemerin receptor, CMKLR1 is a G protein-coupled receptor (GPCR) that couples primarily to the Gαi/o family of G proteins.[4] Its activation leads to the inhibition of cAMP production, mobilization of intracellular calcium, and activation of downstream signaling cascades like the MAPK pathway.[4][8] CMKLR1 is highly expressed in innate immune cells, such as macrophages and neutrophils.[9]
-
GPR1: Sharing over 40% sequence identity with CMKLR1, GPR1 is another GPCR that binds chemerin with high affinity.[4] However, its signaling properties differ from CMKLR1, with some studies suggesting it exhibits biased agonism, favoring β-arrestin recruitment over G protein activation.[4][10] GPR1 is expressed in the central nervous system, adipose tissue, and various other tissues.[4][6]
-
CCRL2: Unlike CMKLR1 and GPR1, CCRL2 does not appear to signal directly upon chemerin binding.[4] It is considered an atypical chemokine receptor that may function to concentrate chemerin in specific microenvironments, thereby presenting it to signaling receptors on adjacent cells.[7]
Bioactive Chemerin Peptides
The C-terminus of chemerin is crucial for its biological activity. Various proteolytic cleavages generate a series of peptides with differing potencies and efficacies.
-
Chemerin-9 (C9): The nonapeptide YFPGQFAFS, corresponding to residues 149-157 of human chemerin, is the shortest peptide identified that retains the full biological activity of the mature protein.[2][4] It is a potent agonist of CMKLR1.[4]
-
Chemerin-15 (C15): This peptide, encompassing amino acids 141-155, has been shown to possess potent anti-inflammatory properties.[3][11]
-
Chemerin-20 (C-20): A synthetic peptide that binds to both CMKLR1 and GPR1, mimicking the activity of full-length chemerin, albeit with lower potency.[12][13]
Quantitative Data on Chemerin Peptide-Receptor Interactions
The following tables summarize key quantitative data from various studies, providing a comparative overview of the binding affinities and potencies of different chemerin peptides for their receptors.
| Ligand | Receptor | Assay Type | Ki (nM) | Reference |
| Recombinant Chemerin | CMKLR1 | Competition Binding | 2.5 ± 1.2 | [5] |
| Chemerin Peptide (YHSFFFPGQFAFS) | CMKLR1 | Competition Binding | 12.1 ± 4.97 | [5] |
| Ligand | Receptor | Assay Type | EC50 (nM) | Reference |
| Chemerin Peptide (YHSFFFPGQFAFS) | CMKLR1 | Aequorin-based Assay | 28 | [5] |
| Tam-EG(4)-chemerin-9 | GPR1 | NanoBRET Binding | 6 | [14] |
| [L8]-chemerin-9 | GPR1 | Functional Assay | 4.8 | [14] |
| Chemerin-9 (unstable) | ChemR23 | Anti-lipolysis in mouse adipocytes | ~10 | [15] |
| Stable Chemerin-9 analog | ChemR23 | Anti-lipolysis in mouse adipocytes | ~3 | [15] |
Signaling Pathways of Chemerin Peptides
The binding of chemerin peptides to their cognate receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.
CMKLR1 Signaling
Upon agonist binding, CMKLR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins of the Gαi/o family.[4] This activation results in:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]
-
Activation of Phospholipase C (PLC): The Gβγ subunits can activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[4]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Chemerin-CMKLR1 signaling can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2).[4][7]
-
β-Arrestin Recruitment: Following G protein activation, CMKLR1 is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins play a crucial role in receptor desensitization, internalization, and can also act as scaffolds for other signaling molecules.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Recruitment of Antigen-presenting Cells by Chemerin, a Novel Processed Ligand from Human Inflammatory Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Chemerin-CMKLR1 Axis is Functionally important for Central Regulation of Energy Homeostasis [frontiersin.org]
- 7. Chemerin Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemerin peptide - Wikipedia [en.wikipedia.org]
- 13. Chemerin-Derived Peptide C-20 Suppressed Gonadal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-binding and -scavenging of the chemerin receptor GPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a stable chemerin analog with potent activity toward ChemR23 - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Biological Functions of Chemerin C-Terminal Peptides: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemerin, a chemoattractant adipokine, undergoes C-terminal proteolytic processing to yield a family of bioactive peptides with diverse physiological and pathological roles. These peptides, most notably Chemerin-9 and Chemerin-15, exert their functions primarily through the G protein-coupled receptor CMKLR1 (ChemR23). In vivo, these peptides are critical modulators of inflammation, immune cell trafficking, and metabolism. Their activities are often context-dependent, exhibiting both pro- and anti-inflammatory effects. This document provides an in-depth overview of the in vivo biological functions of chemerin C-terminal peptides, quantitative activity data, detailed experimental protocols for their study, and a visualization of their core signaling pathway.
Core Biological Functions in Vivo
Chemerin C-terminal peptides are potent signaling molecules that regulate key biological processes. Their functions are dictated by the specific peptide sequence, the target tissue, and the inflammatory context.
Modulation of Inflammation and Immunity
A primary role of chemerin peptides is the recruitment and activation of innate immune cells. The most studied peptide, Chemerin-9 (C9; YFPGQFAFS) , is a potent agonist for CMKLR1 and acts as a powerful chemoattractant for macrophages, dendritic cells (DCs), and natural killer (NK) cells[1][2]. This function is crucial for directing immune cells to sites of injury or infection[1].
Conversely, other C-terminal peptides display potent anti-inflammatory properties. Chemerin-15 (C15) , for example, has been shown to suppress inflammation in vivo with reduced chemoattractant activity[3][4]. In a mouse model of zymosan-induced peritonitis, intraperitoneal administration of C15 at a dose as low as 0.32 ng/kg provided significant protection, suppressing neutrophil and monocyte recruitment by over 60%[3][4]. This anti-inflammatory effect is mediated entirely through the CMKLR1 receptor[3][4]. Furthermore, C15 can enhance the clearance of apoptotic cells (efferocytosis) by macrophages, a key process in the resolution of inflammation[5].
This dual functionality suggests that the specific proteolytic environment at a site of inflammation dictates whether chemerin activity is predominantly pro-inflammatory (driving cell recruitment) or anti-inflammatory (promoting resolution).
Role in Cardiovascular and Metabolic Homeostasis
The chemerin/CMKLR1 axis is deeply involved in cardiovascular health and disease. Chemerin-9 has been shown to prevent atherosclerosis in ApoE-/- mice by reducing intraplaque macrophage content and suppressing the inflammatory phenotype of macrophages[6][7]. It can also attenuate the formation of abdominal aortic aneurysms by restraining inflammatory cell infiltration and neovascularization[8][9].
In metabolism, chemerin peptides link adipose tissue function with systemic inflammation. Chemerin is highly expressed by adipocytes and its levels are often elevated in obesity, where it may contribute to the chronic low-grade inflammation associated with metabolic syndrome[4][10]. The peptides regulate adipocyte differentiation and glucose homeostasis, making the chemerin/CMKLR1 axis a potential target for metabolic disorders[10][11].
Quantitative Data: Peptide Activity and Receptor Binding
The biological effects of chemerin C-terminal peptides are initiated by their binding to and activation of specific cell surface receptors. The quantitative parameters of these interactions are summarized below.
| Peptide/Ligand | Receptor | Assay Type | Parameter | Value | Species | Reference(s) |
| Chemerin-9 (C9) | Human CMKLR1 | Radioligand Binding | Kd | 0.53 nM | Human | [12] |
| Chemerin-9 (C9) | Human CMKLR1 | Radioligand Competition | pKi | 9.11 | Human | [12] |
| Chemerin-9 (C9) | Human CMKLR1 | IP-One (G-protein signaling) | EC50 | 387.6 nM | Human | [10] |
| Chemerin-9 (C9) | Human GPR1 | BRET-based | EC50 | 1 nM | Human | [3] |
| Chemerin-9 (C9) | Human CMKLR1 | BRET-based | EC50 | 24 nM | Human | [3] |
| Full-Length Chemerin (21-157) | Human CMKLR1 | Radioligand Binding | Kd | 0.88 nM | Human | [3] |
| Full-Length Chemerin (21-157) | Human GPR1 | Radioligand Binding | Kd | 0.21 nM | Human | [3] |
| Full-Length Chemerin (S157) | Murine CMKLR1 | Calcium Mobilization | EC50 | 1.17 nM | Murine | [12] |
| Full-Length Chemerin (S157) | Murine CMKLR1 | Chemotaxis | EC50 | 3.15 nM | Murine | [12] |
| Chemerin-15 (C15) | Murine CMKLR1 | In vivo Anti-inflammatory | Effective Dose | 0.32 ng/kg | Murine | [3][4] |
| Chemerin-15 (C15) | Murine CMKLR1 | In vitro Anti-inflammatory | Effective Conc. | Picomolar (pM) range | Murine | [3][4] |
Signaling Pathways and Experimental Workflows
CMKLR1 Signaling Pathway
Activation of CMKLR1 by a chemerin C-terminal peptide initiates a canonical Gαi-coupled signaling cascade. This pathway is pertussis toxin (PTX) sensitive, confirming the involvement of Gαi/o proteins[3]. The downstream effects include inhibition of adenylyl cyclase, leading to decreased intracellular cAMP, and activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event for cell activation and chemotaxis. Concurrently, the pathway stimulates the phosphorylation and activation of the PI3K/Akt and MAPK/ERK kinase cascades, which regulate cell survival, proliferation, and inflammatory gene expression[3][5][13].
References
- 1. scispace.com [scispace.com]
- 2. helvia.uco.es [helvia.uco.es]
- 3. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. mdpi.com [mdpi.com]
- 6. inotiv.com [inotiv.com]
- 7. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 8. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Prochemerin Processing and Generation of Active Chemerin Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin, a potent chemoattractant and adipokine, plays a critical role in a multitude of physiological and pathological processes, including immunity, inflammation, adipogenesis, and glucose metabolism.[1][2][3] It is initially synthesized as an inactive precursor, prochemerin, which requires a series of proteolytic cleavages to generate biologically active peptides.[3][4] This intricate processing cascade, involving a variety of proteases, results in a diverse array of chemerin isoforms with distinct biological activities.[2][5] Understanding the nuances of prochemerin processing and the generation of these active peptides is paramount for the development of novel therapeutics targeting chemerin-related signaling pathways. This technical guide provides an in-depth overview of the core mechanisms of chemerin activation, quantitative data on enzyme kinetics and receptor interactions, detailed experimental protocols, and visualizations of the key pathways involved.
Prochemerin Processing: A Multi-step Proteolytic Cascade
The bioactivity of chemerin is exquisitely regulated by post-translational modifications, primarily through the proteolytic cleavage of its C-terminus.[3][4] Prochemerin, the full-length 143-amino acid secreted protein (also referred to as chemerin-163S), is largely inactive.[6] Its conversion to various active and inactive forms is orchestrated by a panel of serine and cysteine proteases associated with coagulation, fibrinolysis, and inflammation.[2][6]
Key Proteases and their Cleavage Sites:
-
Serine Proteases:
-
Plasmin: A key enzyme in the fibrinolytic system, plasmin cleaves prochemerin at Lys158, generating the chemerin-158K isoform. This form exhibits low biological activity but serves as a substrate for further activation.[6][7]
-
Neutrophil Elastase: Released from activated neutrophils, elastase can directly process prochemerin to generate the highly potent chemerin-157S isoform.[2]
-
Cathepsin G: Also released by neutrophils, Cathepsin G cleaves prochemerin to produce the active chemerin-156F isoform.[2]
-
Factor XIa (FXIa): An enzyme of the coagulation cascade, FXIa cleaves prochemerin to generate chemerin-158K as the final product, with an intermediate form, chemerin-162R.[6]
-
Tryptase: A serine protease found in mast cells, tryptase can process prochemerin into chemerin-158K and the less active chemerin-155.[2]
-
-
Carboxypeptidases:
-
Inactivating Proteases:
-
Further cleavage by proteases like mast cell chymase can convert active chemerin isoforms into inactive fragments, such as chemerin-154, providing a mechanism for signal termination.[2]
-
The sequential and combinatorial action of these proteases in different physiological and pathological contexts leads to the generation of a complex mixture of chemerin isoforms, each with a specific activity profile.
Data Presentation: Quantitative Analysis of Chemerin Processing and Receptor Interaction
The following tables summarize the available quantitative data on the enzymatic processing of prochemerin and the pharmacological properties of various chemerin peptides at their receptors.
Table 1: Kinetic Parameters of Prochemerin/Chemerin Peptide Cleavage by Proteases
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Carboxypeptidase B (CPB) | Chemerin¹⁴⁹⁻¹⁵⁸ | 122.8 ± 6.4 | 2.7 ± 0.1 | 2.2 x 10⁴ | [8] |
| Factor XIa (FXIa) | Chemerin-15mer peptide | 2120 ± 524 | 0.135 ± 0.02 | 63.7 | [6] |
| Plasmin | Prochemerin | Data not available | Data not available | Data not available | |
| Neutrophil Elastase | Prochemerin | Data not available | Data not available | Data not available | |
| Cathepsin G | Prochemerin | Data not available | Data not available | Data not available |
Table 2: Pharmacological Properties of Chemerin Isoforms at CMKLR1 and GPR1
| Ligand | Receptor | Assay Type | EC₅₀ (nM) | K_i_ (nM) | Reference |
| Chemerin-157S | CMKLR1 | Chemotaxis | 3.15 ± 1.57 | [9] | |
| Chemerin-158K | CMKLR1 | Chemotaxis | 45.3 ± 25.0 | [9] | |
| Prochemerin (163S) | CMKLR1 | Chemotaxis | 68.4 ± 46.2 | [9] | |
| Chemerin-155A | CMKLR1 | Chemotaxis | >1000 | [9] | |
| Chemerin nonapeptide (C9) | CMKLR1 | β-arrestin recruitment | ~10 | [10] | |
| Chemerin | GPR1 | β-arrestin recruitment | ~1 | [10] | |
| Chemerin nonapeptide (C9) | GPR1 | β-arrestin recruitment | ~1 | [10] | |
| Chemerin | CMKLR1 | Gαi activation | 0.8 - 2.5 | [10] | |
| Chemerin nonapeptide (C9) | CMKLR1 | Gαi activation | 10 - 40 | [10] | |
| Chemerin | GPR1 | Gαi activation | No significant activation | [10] | |
| Chemerin | CMKLR1 | Binding | 0.15 | [11] | |
| Chemerin | GPR1 | Binding | 0.23 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study prochemerin processing and the activity of chemerin peptides.
In Vitro Prochemerin Cleavage Assay
Objective: To determine the cleavage products of prochemerin upon incubation with a specific protease.
Materials:
-
Recombinant human prochemerin (chem163S)
-
Purified proteases (e.g., plasmin, neutrophil elastase, cathepsin G, FXIa)
-
Reaction Buffer (e.g., PBS or Tris-HCl with appropriate co-factors like Ca²⁺ and Zn²⁺)[6]
-
Protease inhibitors (e.g., PMSF for serine proteases, E-64 for cysteine proteases)
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue or silver stain
-
MALDI-TOF mass spectrometer
Protocol:
-
Prepare a reaction mixture containing recombinant prochemerin (e.g., 1-10 µM) in the appropriate reaction buffer.
-
Add the purified protease to the reaction mixture at a specific enzyme-to-substrate ratio (e.g., 1:100).
-
Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a specific protease inhibitor and boiling in SDS-PAGE sample buffer.
-
Analyze the cleavage products by SDS-PAGE followed by Coomassie or silver staining. A decrease in the band corresponding to full-length prochemerin and the appearance of lower molecular weight bands will indicate cleavage.
-
For precise identification of cleavage sites, subject the reaction products to MALDI-TOF mass spectrometry analysis to determine the exact mass of the generated fragments.[6]
Chemotaxis Assay (Transwell Method)
Objective: To measure the chemotactic activity of different chemerin isoforms on cells expressing chemerin receptors (e.g., CMKLR1).
Materials:
-
Transwell inserts (e.g., 5 µm pore size for leukocytes)[12]
-
24-well plates
-
CMKLR1-expressing cells (e.g., L1.2 cells, primary macrophages, or dendritic cells)
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Chemerin isoforms (prochemerin, chemerin-157S, etc.) at various concentrations
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Protocol:
-
Culture CMKLR1-expressing cells to the appropriate density.
-
Resuspend the cells in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Add 600 µL of chemotaxis buffer containing different concentrations of the chemerin isoform to be tested to the lower chamber of the 24-well plate. Use buffer alone as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.[12][13]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.[12]
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber using a plate reader.[14]
-
Calculate the chemotactic index by dividing the number of migrated cells in the presence of the chemerin isoform by the number of migrated cells in the negative control.
Calcium Mobilization Assay
Objective: To measure the ability of chemerin peptides to induce intracellular calcium release in receptor-expressing cells.
Materials:
-
Cells expressing a chemerin receptor (e.g., CHO-K1 or HEK293 cells transfected with CMKLR1 or GPR1)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Chemerin peptides at various concentrations
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation)
Protocol:
-
Seed the receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.[16]
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period. For Fura-2 AM, measure the ratio of emission at 510 nm after excitation at 340 nm and 380 nm.[9] For Fluo-4 AM, measure emission at ~525 nm after excitation at ~488 nm.
-
Add the chemerin peptide at the desired concentration to the wells and immediately start kinetic reading of fluorescence for several minutes.
-
An increase in the fluorescence ratio (Fura-2 AM) or intensity (Fluo-4 AM) indicates an increase in intracellular calcium concentration.
β-Arrestin Recruitment Assay (Tango™ Assay)
Objective: To measure the recruitment of β-arrestin to chemerin receptors upon ligand binding, as a measure of receptor activation.
Materials:
-
Tango™ GPCR-bla U2OS cells stably expressing the chemerin receptor of interest (e.g., CMKLR1 or GPR1) fused to a transcription factor, and a β-arrestin-protease fusion protein.[1][17]
-
LiveBLAzer™-FRET B/G Substrate (CCF4-AM)
-
Chemerin isoforms or peptides at various concentrations
-
Fluorescence plate reader capable of measuring FRET
Protocol:
-
Plate the Tango™ cells in a 384-well plate and incubate overnight.
-
Add the chemerin ligands at various concentrations to the cells.
-
Incubate for 5 hours at 37°C to allow for receptor activation, β-arrestin recruitment, protease cleavage, and subsequent β-lactamase reporter gene expression.[17]
-
Add the LiveBLAzer™-FRET B/G Substrate (CCF4-AM) to the cells and incubate for 2 hours at room temperature in the dark.
-
Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) after excitation at 409 nm.
-
The ratio of blue to green fluorescence is calculated. An increase in the blue/green ratio indicates β-lactamase activity, which is proportional to β-arrestin recruitment and receptor activation.[1]
Mass Spectrometry for Chemerin Isoform Identification
Objective: To identify and quantify the different chemerin isoforms present in a biological sample.
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Immunoaffinity purification reagents (e.g., anti-chemerin antibody-coupled beads)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Stable isotope-labeled chemerin peptides as internal standards for quantification
Protocol:
-
Immunoaffinity Enrichment: Incubate the biological sample with anti-chemerin antibody-coupled beads to specifically capture all chemerin isoforms.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured chemerin isoforms from the beads.
-
Optional Trypsin Digestion: For a bottom-up proteomics approach, digest the eluted chemerin isoforms with trypsin to generate specific peptides for each isoform.
-
LC-MS/MS Analysis:
-
Inject the eluted isoforms (top-down approach) or the tryptic peptides (bottom-up approach) into the LC-MS/MS system.
-
Separate the peptides or proteins using liquid chromatography.
-
Analyze the separated molecules by tandem mass spectrometry to determine their mass-to-charge ratio and fragmentation pattern.
-
-
Data Analysis:
-
Identify the chemerin isoforms by comparing the measured masses and fragmentation patterns to a database of known chemerin sequences.
-
For quantitative analysis, compare the signal intensity of the endogenous peptides/proteins to that of the spiked-in stable isotope-labeled internal standards.[18]
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
The processing of prochemerin into various active and inactive chemerin peptides is a tightly regulated and complex process that is crucial for modulating inflammatory and metabolic responses. A thorough understanding of the enzymes involved, the generated isoforms, and their interactions with specific receptors is essential for the development of targeted therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in both academic and industrial settings who are investigating the multifaceted roles of the chemerin system. Further research, particularly in elucidating the kinetic parameters of key processing enzymes and the in vivo relevance of specific chemerin isoforms, will undoubtedly pave the way for novel therapeutic interventions.
References
- 1. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemerin Forms: Their Generation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Chemerin Isoforms and Activity in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prochemerin cleavage by factor XIa links coagulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Chemerin Bioactivity by Plasma Carboxypeptidase N, Carboxypeptidase B (Activated Thrombin-activable Fibrinolysis Inhibitor), and Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 14. researchgate.net [researchgate.net]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. q2labsolutions.com [q2labsolutions.com]
The Core of Chemotaxis: A Technical Guide to Chemerin C-Terminal Peptide Signaling Through CMKLR1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the signaling mechanisms of chemerin C-terminal peptides through the Chemokine-like Receptor 1 (CMKLR1). Chemerin, a potent chemoattractant protein, and its receptor CMKLR1, are pivotal in numerous physiological and pathological processes, including inflammation, adipogenesis, and immune cell trafficking. Understanding the intricate signaling cascades initiated by the binding of chemerin's C-terminal fragments to CMKLR1 is crucial for the development of novel therapeutics targeting a range of diseases. This document provides a comprehensive overview of the signaling pathways, quantitative data on ligand-receptor interactions, and detailed experimental protocols for studying this critical axis.
The Chemerin-CMKLR1 Signaling Axis: An Overview
Chemerin is initially synthesized as an inactive precursor, prochemerin, which requires proteolytic cleavage at its C-terminus to become fully active.[1] The resulting mature chemerin and its C-terminal derived peptides, such as the nonapeptide chemerin-9 (C9), are potent agonists of CMKLR1, a G protein-coupled receptor (GPCR).[1][2][3] The binding of these peptides to CMKLR1 initiates a cascade of intracellular signaling events that dictate cellular responses.
The signaling pathways activated by the chemerin-CMKLR1 axis are multifaceted and can lead to both pro- and anti-inflammatory effects depending on the cellular context.[2][4][5] The primary signaling mechanism involves the coupling of CMKLR1 to the Gαi/o family of G proteins.[6][7] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Simultaneously, the activation of the Gβγ subunits of the G protein promotes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in many cellular processes.[7]
Beyond G protein-dependent signaling, the chemerin-CMKLR1 axis also engages β-arrestin pathways.[8][9] Upon agonist binding, CMKLR1 is phosphorylated by G protein-coupled receptor kinases (GRKs), such as GRK6, which facilitates the recruitment of β-arrestin 2.[8][9] β-arrestin recruitment not only desensitizes the receptor and promotes its internalization but also initiates G protein-independent signaling cascades.[8][9][10]
Quantitative Analysis of Chemerin Peptide-CMKLR1 Interactions
The potency and efficacy of various chemerin-derived peptides in activating CMKLR1 have been quantified in numerous studies. This data is essential for structure-activity relationship (SAR) studies and for the design of synthetic agonists and antagonists. The following tables summarize key quantitative data from the literature.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| Chemerin21–157 | Functional Assay | CMKLR1-expressing | EC50 | 4.5 ± 0.7 nM | [6] |
| Prochemerin | Functional Assay | CMKLR1-expressing | EC50 | 393 ± 116 nM | [6] |
| Chemerin-9 (C9) | β-arrestin recruitment | CHO-K1 | pD2 | 8.32 ± 0.04 | [15] |
| Peptide 1 (linear chemerin-9 analog) | Functional Assay | Not Specified | EC50 | 43 nM | [16] |
| Peptide 12 (cyclic chemerin-9 analog) | Functional Assay | Not Specified | EC50 | 154 nM | [16] |
| TAMRA-C9 | IP-One Assay | COS-7 | EC50 | 171.5 nM | [17] |
| C9 | IP-One Assay | COS-7 | EC50 | 387.6 nM | [17] |
| [K141(TAMRA)]ChemS157 | IP-One Assay | COS-7 | EC50 | 22.6 nM | [17] |
| ChemS157 | IP-One Assay | COS-7 | EC50 | 9.0 nM | [17] |
| Chemerin-9 variant (with 1-naphthyl-L-alanine at position 8) | Ca2+ release | Not Specified | pEC50 | 8.6 ± 0.15 | [18] |
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| CCX832 | Radioligand Binding (CMKLR1) | CHO-K1 | pKi | 9.16 ± 0.42 | [15] |
| CCX832 | β-arrestin recruitment (CMKLR1) | CHO-K1 | pA2 | 8.32 ± 0.04 | [15] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the chemerin-CMKLR1 signaling network and the methodologies used to study them, the following diagrams are provided.
Caption: Chemerin C-terminal peptide signaling through CMKLR1.
Caption: Workflow for intracellular calcium mobilization assay.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate chemerin-CMKLR1 signaling.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CMKLR1 activation.
Materials:
-
CMKLR1-expressing mammalian cells (e.g., HEK293, CHO)
-
Cell culture medium
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit)
-
Probenecid (if required for the cell line to prevent dye leakage)
-
Chemerin C-terminal peptides
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation)
Protocol:
-
Cell Seeding: Seed CMKLR1-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.[19]
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive fluorescent dye loading solution (prepared according to the manufacturer's instructions, potentially containing probenecid) to each well. Incubate the plate for 1 hour at 37°C, protected from light.[19][20]
-
Ligand Preparation: During the dye incubation, prepare serial dilutions of the chemerin C-terminal peptides in the assay buffer at the desired final concentrations (typically 5X the final concentration).
-
Measurement: Place the cell plate into the fluorescence microplate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Stimulation: Program the instrument to inject the peptide solutions into the wells after a baseline fluorescence reading has been established. Continue to record the fluorescence for a set period (e.g., 2-3 minutes) to capture the peak response.
-
Data Analysis: The change in fluorescence intensity is directly proportional to the amount of intracellular calcium release.[20][21] Plot the peak fluorescence response against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated CMKLR1.
Materials:
-
Cells co-expressing CMKLR1 and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter β-arrestin assay technology)
-
Cell culture medium and reagents
-
White, solid-bottom 96- or 384-well microplates
-
Chemerin C-terminal peptides
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the engineered cells into a white, solid-bottom microplate at the density recommended by the manufacturer. Culture overnight.
-
Ligand Addition: Prepare serial dilutions of the chemerin C-terminal peptides in the appropriate assay buffer. Add the peptide solutions to the wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents to each well according to the manufacturer's protocol.[22] This typically involves a substrate that is converted into a luminescent product by the complemented enzyme formed upon β-arrestin recruitment.
-
Measurement: Read the luminescence signal using a plate-based luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the peptide concentration and fit the data to a dose-response curve to calculate the EC50 value.
ERK1/2 Phosphorylation Western Blot
This method detects the phosphorylation of ERK1/2, a key downstream signaling event.
Materials:
-
CMKLR1-expressing cells
-
Cell culture medium
-
Serum-free medium
-
Chemerin C-terminal peptides
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Starvation: Culture CMKLR1-expressing cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for several hours or overnight before the experiment.[23]
-
Ligand Stimulation: Treat the starved cells with various concentrations of chemerin C-terminal peptides for a specific time course (e.g., 5-30 minutes) at 37°C. Include an unstimulated control.
-
Cell Lysis: After stimulation, place the plates on ice and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells.[24]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis on an SDS-PAGE gel.[23]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[24][25]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[24]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed with an antibody against total ERK1/2.[23][24]
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total ERK1/2.
This guide provides a foundational understanding of the signaling mechanisms initiated by chemerin C-terminal peptides through CMKLR1. The provided data and protocols serve as a valuable resource for researchers aiming to further elucidate the roles of this important signaling axis in health and disease, and to develop novel therapeutic interventions.
References
- 1. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 3. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemerin-Activated Functions of CMKLR1 are Regulated by G Protein-Coupled Receptor Kinase 6 (GRK6) and β-Arrestin 2 in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemerin-activated functions of CMKLR1 are regulated by G protein-coupled receptor kinase 6 (GRK6) and β-arrestin 2 in inflammatory macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. mdpi.com [mdpi.com]
- 17. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Binding Mode of Cyclic Chemerin-9 Peptide and ChemerinS157 Protein at CMKLR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 20. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 21. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Chemerin C-Terminal Peptides in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin, a chemoattractant protein, and its C-terminal derived peptides are pivotal modulators of the innate immune system. Initially identified as a ligand for the G protein-coupled receptor ChemR23 (also known as CMKLR1), chemerin undergoes proteolytic processing to generate a variety of peptides with distinct biological activities.[1][2][3][4] These peptides can exert both pro- and anti-inflammatory effects, highlighting a sophisticated regulatory mechanism within the innate immune response. This technical guide provides a comprehensive overview of the function, signaling pathways, and experimental validation of key chemerin C-terminal peptides, offering insights for researchers and professionals in drug development.
Chemerin is secreted as an inactive precursor, prochemerin, which requires C-terminal cleavage by proteases of the coagulation, fibrinolytic, and inflammatory cascades to become active.[4][5][6] This processing yields various isoforms, with the C-terminal nonapeptide, chemerin-9 (C9), retaining much of the full-length protein's activity.[2][7] Other significant peptides include chemerin-15 (C15), which has demonstrated potent anti-inflammatory properties.[1][3][8] The diverse functions of these peptides are mediated through their interaction with specific receptors, primarily ChemR23/CMKLR1 and G protein-coupled receptor 1 (GPR1), expressed on various innate immune cells such as macrophages, dendritic cells (DCs), and natural killer (NK) cells.[5][9][10]
Data Summary: Quantitative Effects of Chemerin C-Terminal Peptides
The following tables summarize the key quantitative data on the effects of various chemerin C-terminal peptides on innate immune functions.
| Peptide | Model | Concentration | Effect | Reference |
| C15 | Zymosan-induced peritonitis in mice | 0.32 ng/kg (intraperitoneal) | 63% reduction in neutrophil recruitment | [1][8][11] |
| 62% reduction in monocyte recruitment | [1][8][11] | |||
| In vitro macrophage phagocytosis | Picomolar concentrations | Up to 360% enhancement of microbial particle and apoptotic cell clearance | [11][12] | |
| Neutralizing anti-chemerin antibody | Zymosan-induced peritonitis in mice | Not specified | Up to 170% increase in peritoneal inflammation (neutrophil and monocyte recruitment) | [1][3][8] |
| Peptide | Receptor | Bioactivity | Potency (pEC50) | Reference |
| C9 | CMKLR1 | G protein-dependent signaling | 8.65 ± 0.14 | [9] |
| C13 | CMKLR1, GPR1 | Agonist | 9.05 ± 0.09 (for CMKLR1) | [9] |
| C20 | CMKLR1, GPR1 | Agonist (less potent than chemerin) | Not specified | [9][11] |
Signaling Pathways of Chemerin C-Terminal Peptides
Chemerin-derived peptides primarily exert their effects through the G protein-coupled receptor ChemR23/CMKLR1. Upon ligand binding, ChemR23 couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This activation also triggers intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinases (ERK1/2), key events in initiating cellular responses like chemotaxis and cytokine production.[13][14]
The C9 peptide is a potent agonist of ChemR23, inducing G protein-dependent signaling.[9] Interestingly, GPR1 activation by chemerin and its C9 peptide shows a bias towards β-arrestin recruitment.[9] The peptide C15 also signals through ChemR23 to mediate its anti-inflammatory effects.[1][3]
Below are Graphviz diagrams illustrating the key signaling pathways.
Caption: Chemerin peptide signaling through ChemR23/CMKLR1 and GPR1.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the literature.
Zymosan-Induced Peritonitis Model
This in vivo model is used to assess the anti-inflammatory effects of chemerin peptides.
-
Animals: Wild-type and ChemR23 knockout (ChemR23-/-) mice are used.[1]
-
Treatment: Mice receive an intraperitoneal (i.p.) injection of the chemerin peptide (e.g., 0.32 ng/kg of C15) or a vehicle control.[1][11] In some experiments, a neutralizing anti-chemerin antibody is administered prior to the inflammatory challenge.[1][3]
-
Induction of Peritonitis: One hour after treatment, peritonitis is induced by an i.p. injection of zymosan (e.g., 1 mg).[1]
-
Sample Collection: After a set time (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is lavaged with phosphate-buffered saline (PBS).
-
Analysis: The peritoneal lavage fluid is collected to determine the total cell count and differential cell counts (neutrophils and monocytes) using flow cytometry or cytospin preparations. Proinflammatory mediator expression in the lavage fluid can be measured by ELISA or Luminex assays.[1][8]
Caption: Workflow for the zymosan-induced peritonitis model.
In Vitro Macrophage Phagocytosis Assay
This assay evaluates the effect of chemerin peptides on the phagocytic capacity of macrophages.
-
Cell Culture: Peritoneal macrophages are harvested from mice and cultured in appropriate media.[12]
-
Treatment: Macrophages are pre-treated with various concentrations of the chemerin peptide (e.g., C15 at picomolar concentrations) or a vehicle control for a specified duration.[12]
-
Phagocytosis Induction: Fluorescently labeled microbial particles (e.g., zymosan) or apoptotic cells are added to the macrophage cultures.
-
Incubation: The co-culture is incubated for a period to allow for phagocytosis.
-
Analysis: Non-ingested particles/cells are washed away. The percentage of phagocytic macrophages and the number of ingested particles per cell are quantified using fluorescence microscopy or flow cytometry.[12]
Caption: Workflow for the in vitro macrophage phagocytosis assay.
Chemotaxis Assay (Modified Boyden Chamber)
This assay measures the chemoattractant properties of chemerin peptides.
-
Cell Preparation: Isolate immune cells of interest (e.g., macrophages, dendritic cells) and resuspend them in assay medium.[1]
-
Chamber Setup: A modified Boyden chamber with a porous membrane (e.g., 5 µm pore size) is used. The lower chamber is filled with medium containing various concentrations of the chemerin peptide or a known chemoattractant as a positive control (e.g., RANTES).[1]
-
Cell Seeding: The prepared cells are seeded into the upper chamber.
-
Incubation: The chamber is incubated for a period (e.g., 90 minutes) at 37°C to allow cell migration.
-
Analysis: The membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope. The results are often expressed as a migration index.[1]
Conclusion and Future Directions
Chemerin C-terminal peptides are critical regulators of innate immunity, exhibiting a fascinating duality of pro- and anti-inflammatory functions. This is largely dictated by the specific proteolytic cleavage of the parent chemerin molecule and the resulting peptide's interaction with its receptors, primarily ChemR23/CMKLR1. Peptides like C9 act as potent chemoattractants, while C15 demonstrates significant anti-inflammatory and pro-phagocytic activities.[1][2][11]
The intricate signaling pathways, involving Gαi-dependent and β-arrestin-biased mechanisms, offer multiple avenues for therapeutic intervention.[9][13] The development of stable, synthetic chemerin peptide analogues could pave the way for novel treatments for a range of inflammatory diseases, autoimmune disorders, and potentially even cancer, by selectively promoting or inhibiting specific immune responses.[3][15][16]
Future research should focus on further elucidating the specific proteases involved in generating these diverse peptides in different pathological contexts. A deeper understanding of the structural basis for the functional differences between various chemerin peptides and their receptor interactions will be crucial for the rational design of targeted therapeutics.[9][15] The experimental models and protocols outlined in this guide provide a solid foundation for continued investigation into the complex and promising field of chemerin-mediated immune regulation.
References
- 1. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Chemerin regulation and role in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemerin in immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemerin peptide - Wikipedia [en.wikipedia.org]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Chemerin: A Comprehensive Review Elucidating the Need for Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyclic Derivatives of the Chemerin C-Terminus as Metabolically Stable Agonists at the Chemokine-like Receptor 1 for Cancer Treatment - ProQuest [proquest.com]
The Role of Chemerin C-Terminal Peptides in Adipogenesis: A Technical Guide for Researchers
Abstract
Chemerin, an adipokine, and its C-terminal peptides have emerged as significant regulators of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This technical guide provides a comprehensive overview of the involvement of Chemerin C-terminal peptides in this critical biological process. We will delve into the molecular mechanisms, signaling pathways, and key experimental methodologies for studying these interactions. This document aims to serve as a valuable resource for researchers in the fields of metabolic disease, obesity, and drug discovery.
Introduction
Chemerin is a secreted protein that circulates in an inactive form, prochemerin.[1] Proteolytic cleavage of the C-terminus of prochemerin generates various active chemerin isoforms.[2][3] The C-terminal nonapeptide of mature chemerin, often referred to as Chemerin-9 (C9), has been shown to retain most of the biological activity of the full-length protein.[2] Chemerin and its peptides exert their effects through binding to several G protein-coupled receptors (GPCRs), primarily the Chemokine-like receptor 1 (CMKLR1), and also the G protein-coupled receptor 1 (GPR1). Another receptor, the C-C chemokine receptor-like 2 (CCRL2), binds chemerin but does not appear to signal.[4]
The expression of both chemerin and its primary receptor, CMKLR1, is significantly upregulated during adipocyte differentiation.[5][6][7] This observation has spurred research into the role of the chemerin/CMKLR1 axis as a key regulator of adipogenesis. Understanding the intricate involvement of Chemerin C-terminal peptides in this process is crucial for developing novel therapeutic strategies for obesity and related metabolic disorders.
Chemerin C-Terminal Peptides and Their Receptors in Adipogenesis
The biological activity of chemerin is critically dependent on the processing of its C-terminus. Various C-terminal peptides have been identified and studied for their role in adipogenesis and other cellular processes.
| Peptide | Sequence | Receptor(s) | Known Role in Adipogenesis |
| Chemerin-9 (C9) | YFPGQFAFS | CMKLR1, GPR1 | Promotes adipocyte differentiation. |
| Chemerin-15 (C15) | A140-A154 | CMKLR1 | Potent anti-inflammatory effects; its direct role in adipogenesis is less characterized but is expected to be similar to other active peptides.[8] |
| Chemerin-20 (C20) | VQRAGEDPHSFYFPGQFAFS (human) | CMKLR1, GPR1 | Binds to CMKLR1 and GPR1 with high affinity and shows similar but less potent bioactivity compared to full-length chemerin.[9] |
Signaling Pathways in Chemerin-Mediated Adipogenesis
The binding of Chemerin C-terminal peptides, particularly C9, to CMKLR1 on preadipocytes initiates a cascade of intracellular signaling events that drive adipogenic differentiation. The primary signaling pathways implicated are the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
MAPK/ERK Pathway
Activation of CMKLR1 by chemerin peptides leads to the phosphorylation and activation of ERK1/2.[5] The activated ERK pathway is known to play a complex and stage-specific role in adipogenesis. In the early stages, ERK activation is generally considered pro-adipogenic, promoting the mitotic clonal expansion of preadipocytes, a critical step for terminal differentiation.
PI3K/Akt Pathway
The PI3K/Akt signaling cascade is another key pathway activated by chemerin. Upon ligand binding, CMKLR1 activation leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and regulate a variety of downstream targets involved in cell growth, proliferation, and differentiation. In the context of adipogenesis, the Akt pathway is known to promote the expression of key adipogenic transcription factors.
Crosstalk with Adipogenic Transcription Factors
The signaling cascades initiated by Chemerin C-terminal peptides converge on the master regulators of adipogenesis, namely Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). The expression of both PPARγ and C/EBPα is upregulated in response to chemerin signaling.[1] Knockdown of chemerin or CMKLR1 has been shown to impair the expression of these critical transcription factors, thereby inhibiting adipocyte differentiation.[6]
Mandatory Visualizations
Signaling Pathway of Chemerin C-Terminal Peptide in Adipogenesis
Caption: Signaling pathway of Chemerin C-terminal peptide-induced adipogenesis.
Experimental Workflow for Studying Chemerin's Effect on Adipogenesis
Caption: Experimental workflow for investigating Chemerin's role in adipogenesis.
Quantitative Data on the Effects of Chemerin
While direct dose-response data for Chemerin C-terminal peptides on adipogenic marker expression is limited in the literature, studies on full-length chemerin and through knockdown experiments provide valuable quantitative insights.
| Experimental Condition | Measured Parameter | Result | Reference |
| Knockdown of chemerin in 3T3-L1 cells | PPARγ mRNA expression | Dose-dependent reduction | [6] |
| Knockdown of CMKLR1 in 3T3-L1 cells | PPARγ mRNA expression | Dose-dependent reduction | [6] |
| Knockdown of chemerin in 3T3-L1 cells | Lipid accumulation (Oil Red O) | Markedly reduced | [6] |
| Knockdown of CMKLR1 in 3T3-L1 cells | Lipid accumulation (Oil Red O) | Markedly reduced | [6] |
| Treatment of differentiated 3T3-L1 adipocytes with recombinant chemerin (10-8 M) | ERK1/2 phosphorylation | Induced | [5] |
| Chemerin-deficient mice on a high-fat diet | PPARγ and C/EBPα protein levels in subcutaneous adipose tissue | Significantly increased | [1] |
| Chemerin-deficient mice on a high-fat diet | PPARγ and C/EBPα protein levels in visceral adipose tissue | Decreased | [1] |
Experimental Protocols
3T3-L1 Preadipocyte Culture and Adipogenic Differentiation
The 3T3-L1 cell line is a widely used and reliable model for studying adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Differentiation Induction Medium (MDI):
-
DMEM with 10% FBS
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM dexamethasone
-
1 µg/mL insulin
-
-
Adipocyte Maintenance Medium:
-
DMEM with 10% FBS
-
1 µg/mL insulin
-
-
Chemerin C-terminal peptide (e.g., C9) of desired concentrations
Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Do not allow cells to exceed 70% confluency during passaging.
-
Seeding for Differentiation: Seed cells in multi-well plates and grow to confluence. Maintain the cells in a confluent state for an additional 2 days.
-
Induction of Differentiation (Day 0): Replace the growth medium with MDI induction medium. For experimental groups, add the desired concentrations of the Chemerin C-terminal peptide to the MDI medium. A vehicle control should be included.
-
Medium Change (Day 2): After 48 hours, replace the induction medium with adipocyte maintenance medium (containing insulin). Again, include the Chemerin C-terminal peptide in the respective treatment groups.
-
Maintenance (Day 4 onwards): Replace the medium with fresh adipocyte maintenance medium (with or without the peptide) every 2 days. Lipid droplets should become visible and accumulate over the next 4-6 days.[3]
Oil Red O Staining for Lipid Accumulation
Oil Red O is a lipid-soluble dye used to visualize and quantify neutral lipid accumulation in mature adipocytes.
Materials:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
10% formalin
-
60% isopropanol
-
Distilled water
-
100% isopropanol (for elution)
Protocol:
-
Fixation: On day 8-10 of differentiation, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour at room temperature.[3]
-
Washing and Dehydration: Aspirate the formalin and wash the cells with distilled water. Then, wash once with 60% isopropanol.[3]
-
Staining: Remove the 60% isopropanol and add freshly prepared Oil Red O working solution (6 parts stock to 4 parts water, filtered) to completely cover the cell monolayer. Incubate for 10-20 minutes at room temperature.[3]
-
Washing: Remove the Oil Red O solution and wash the cells repeatedly with distilled water until excess stain is removed.[3]
-
Quantification:
-
Allow the plates to dry completely.
-
Add 100% isopropanol to each well to elute the dye from the stained lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Measure the absorbance of the eluate at 490-510 nm using a spectrophotometer.
-
Quantitative Real-Time PCR (qPCR) for Adipogenic Markers
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., PPARγ, C/EBPα) and a housekeeping gene (e.g., GAPDH, β-actin)
Protocol:
-
RNA Extraction: At desired time points during differentiation, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix and specific primers for your target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the control and Chemerin peptide-treated groups.
Conclusion
The Chemerin C-terminal peptide, acting primarily through the CMKLR1 receptor, is a potent inducer of adipogenesis. It activates key signaling pathways, including the MAPK/ERK and PI3K/Akt cascades, which in turn upregulate the master adipogenic transcription factors PPARγ and C/EBPα. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the nuanced roles of these peptides in adipocyte differentiation. Further elucidation of the precise molecular mechanisms and the identification of specific downstream targets will be crucial for the development of novel therapeutics targeting the chemerin signaling axis for the treatment of obesity and metabolic diseases.
References
- 1. karger.com [karger.com]
- 2. Chemerin, a novel adipokine that regulates adipogenesis and adipocyte metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemerin Is a Novel Adipocyte-Derived Factor Inducing Insulin Resistance in Primary Human Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemerin C9 peptide induces receptor internalization through a clathrin-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemerin causes lipid metabolic imbalance and induces passive lipid accumulation in human hepatoma cell line via the receptor GPR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemerin Isoforms and Activity in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemerin deficiency regulates adipogenesis is depot different through TIMP1 - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Chemerin C-Terminal Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin, a 143-amino acid protein, is a key player in immune surveillance and metabolic regulation. It is initially synthesized as an inactive precursor, pro-chemerin.[1][2][3] Proteolytic cleavage of the C-terminus by inflammatory and coagulation cascade proteases generates the active form of chemerin.[2][3] The biological effects of chemerin are mediated through its interaction with three G protein-coupled receptors (GPCRs): chemokine-like receptor 1 (CMKLR1, also known as ChemR23), G protein-coupled receptor 1 (GPR1), and C-C chemokine receptor-like 2 (CCRL2).[4][5][6] While CMKLR1 and GPR1 are signaling receptors, CCRL2 is thought to act as a non-signaling decoy receptor.[2][5]
The C-terminal region of chemerin is paramount for its biological activity.[1][7] Synthetic peptides derived from this C-terminus have been instrumental in elucidating the structure-activity relationship (SAR) and have become valuable tools for studying chemerin receptor function.[1][8] The nonapeptide corresponding to the C-terminus of processed chemerin, known as chemerin-9 (C9; 149YFPGQFAFS157), retains a significant portion of the full-length protein's activity, activating CMKLR1 with low nanomolar potency.[1] This guide provides an in-depth analysis of the SAR of chemerin C-terminal peptides, detailing quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.
Structure-Activity Relationship of Chemerin C-Terminal Peptides
The interaction between chemerin's C-terminal peptides and its receptors is highly specific, with minor modifications to the peptide sequence leading to significant changes in binding affinity and functional activity.
Key Residues for Receptor Activation
Alanine-scanning mutagenesis has been a pivotal technique in identifying the critical residues within the chemerin-9 sequence required for CMKLR1 activation. These studies have revealed that several aromatic and glycine residues are indispensable for high-affinity binding and receptor activation.[1]
| Residue Position | Original Residue | Substitution | Impact on Activity | Reference |
| 149 | Tyrosine (Y) | Alanine (A) | Significant loss of activity | [1] |
| 150 | Phenylalanine (F) | Alanine (A) | Significant loss of activity | [1] |
| 152 | Glycine (G) | Alanine (A) | Significant loss of activity | [1] |
| 154 | Phenylalanine (F) | Alanine (A) | Significant loss of activity | [1] |
| 156 | Phenylalanine (F) | Alanine (A) | Near complete loss of activity | [1][9] |
Impact of C-Terminal Modifications
The C-terminal end of the peptide is exceptionally sensitive to modifications. The addition or removal of even a single amino acid can drastically alter the peptide's potency by several orders of magnitude.[1] This highlights the necessity of precise proteolytic processing for the generation of a fully active chemerin molecule.[1]
| Peptide | Sequence | Receptor | Activity (EC50) | Key Findings | Reference |
| Chemerin-9 (C9) | 149YFPGQFAFS157 | CMKLR1 | ~44 nM | Retains most of the activity of the full-length protein. | [1][10] |
| Chemerin-9 (C9) | 149YFPGQFAFS157 | GPR1 | ~4.9 nM | High affinity binding. | [11] |
| C15 | A140-A154 | CMKLR1 | pM range | Potent anti-inflammatory effects with reduced chemotactic activity. | [12] |
| C20 | V118-S137 | CMKLR1/GPR1 | Agonist | Mimics chemerin's activity but with lower potency. | [8][13] |
| [A8]-C9 | YFPGQFAA S | CMKLR1 | Inactive | Demonstrates the critical role of Phe156. | [9] |
N-Terminal Modifications and Peptide Stabilization
While the C-terminus is crucial for activity, the N-terminus of these peptides can be modified to enhance metabolic stability without compromising their biological function. For instance, the introduction of a D-Tyrosine at the N-terminus of a cyclic chemerin-9 analog resulted in a peptide that was fully stable in blood plasma for 24 hours.[14] This strategy is promising for the development of chemerin-based therapeutics with improved pharmacokinetic profiles.[3][14]
Chemerin-Mediated Signaling Pathways
Chemerin and its C-terminal peptides activate a complex network of intracellular signaling pathways upon binding to CMKLR1 and GPR1. These pathways are predominantly mediated by the Gi/o family of G proteins.[4]
CMKLR1 Signaling: Activation of CMKLR1 leads to the inhibition of cAMP production, promotion of phospholipase C activation, IP3 release, and subsequent calcium mobilization.[4] Furthermore, it triggers the activation of the PI3K/Akt and MAPK (ERK1/2) pathways.[4][15] Chemerin also induces the recruitment of β-arrestin2 to CMKLR1.[4]
GPR1 Signaling: Chemerin binding to GPR1 also initiates signaling cascades. While it can activate Gi/o proteins, it does so less efficiently than CMKLR1.[4] However, GPR1 shows a higher potency for β-arrestin recruitment compared to CMKLR1.[16] Both CMKLR1 and GPR1 signaling can converge on the RhoA/ROCK pathway, leading to the activation of the serum-response factor (SRF).[16][17]
Caption: CMKLR1 Signaling Pathway.
Caption: GPR1 Signaling Pathway.
Experimental Protocols
A variety of in vitro and in vivo assays are employed to characterize the structure-activity relationship of chemerin C-terminal peptides.
Radioligand Binding Assay
This assay is used to determine the affinity of peptides for the chemerin receptors.
-
Cell Culture: CHO-K1 cells stably expressing the human recombinant chemerin receptor are cultured.
-
Peptide Synthesis and Iodination: A modified peptide (e.g., YHSFFFPGQFAFS) is synthesized and iodinated to create a radiolabeled ligand.
-
Binding Reaction: Membranes from the receptor-expressing cells are incubated with a fixed concentration of the radiolabeled peptide and varying concentrations of unlabeled competitor peptides.
-
Separation and Detection: The reaction mixture is filtered to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated, and IC50 values are calculated, which can be converted to Ki values to determine the binding affinity of the competitor peptides.
Calcium Mobilization Assay
This functional assay measures the ability of peptides to induce intracellular calcium release, a hallmark of Gi/o-coupled receptor activation.
-
Cell Loading: Receptor-expressing cells (e.g., HEK293 or CHO cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Peptide Stimulation: The loaded cells are stimulated with various concentrations of the chemerin peptides.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Dose-response curves are plotted, and EC50 values are determined to quantify the potency of the peptides in inducing calcium mobilization.
Chemotaxis Assay (Modified Boyden Chamber)
This assay assesses the ability of peptides to induce directed cell migration.[12]
-
Cell Preparation: A leukocyte population that expresses CMKLR1, such as dendritic cells or macrophages, is prepared.[4]
-
Assay Setup: A multi-well chamber with a porous membrane (e.g., 8-μm pore size) separates an upper and a lower compartment.[12] The lower wells contain the chemerin peptide or a control chemoattractant, while the cells are placed in the upper wells.[12]
-
Incubation: The chamber is incubated for a period (e.g., 4 hours) to allow the cells to migrate through the membrane towards the chemoattractant.[12]
-
Cell Staining and Quantification: The cells that have migrated to the lower side of the membrane are fixed and stained (e.g., with DAPI).[12] The number of migrated cells is then quantified by microscopy.[12]
-
Data Analysis: The chemotactic index is calculated as the fold increase in migrated cells in the presence of the peptide compared to the control.
Caption: Chemotaxis Assay Workflow.
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET-based biosensors are used to monitor G protein activation and β-arrestin recruitment in real-time in living cells.[4]
-
Cell Transfection: Cells are co-transfected with constructs encoding a chemerin receptor fused to a BRET donor (e.g., Renilla luciferase) and a G protein subunit or β-arrestin fused to a BRET acceptor (e.g., YFP).
-
Substrate Addition: A substrate for the BRET donor (e.g., coelenterazine) is added to the cells.
-
Peptide Stimulation: The cells are stimulated with the chemerin peptides.
-
BRET Signal Detection: Upon receptor activation and interaction with the G protein or β-arrestin, the donor and acceptor come into close proximity, resulting in energy transfer and a BRET signal that is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the peptides in inducing G protein activation or β-arrestin recruitment.
Conclusion
The C-terminal nonapeptide of chemerin is a potent agonist of CMKLR1 and GPR1, and its activity is highly dependent on its amino acid sequence, particularly the aromatic residues and the C-terminal serine. The development of synthetic peptides has been crucial in delineating the structure-activity relationship and has provided valuable pharmacological tools. Modifications to these peptides, such as cyclization and N-terminal substitution with D-amino acids, can enhance their metabolic stability, paving the way for the design of novel chemerin receptor modulators with therapeutic potential for inflammatory diseases, metabolic disorders, and cancer. The detailed understanding of the SAR and the associated signaling pathways and experimental methodologies presented in this guide will aid researchers and drug developers in the rational design of next-generation chemerin-based therapeutics.
References
- 1. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the distinct ligand recognition and signaling of the chemerin receptors CMKLR1 and GPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 10. Ligand-binding and -scavenging of the chemerin receptor GPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemerin peptide - Wikipedia [en.wikipedia.org]
- 14. Cyclic Derivatives of the Chemerin C-Terminus as Metabolically Stable Agonists at the Chemokine-like Receptor 1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemerin promotes angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 17. CMKLR1 and GPR1 mediate chemerin signaling through the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Proteolytic Generation of Chemerin Peptides: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin is a pleiotropic protein that functions as a chemoattractant for various immune cells and as an adipokine involved in metabolic regulation. It is secreted as an inactive precursor, prochemerin, which requires proteolytic processing to become biologically active. This processing is a critical regulatory step, and understanding the proteases involved is essential for elucidating the role of chemerin in health and disease. This technical guide provides an in-depth overview of the natural proteases that generate active chemerin peptides, methodologies for their study, and the signaling pathways they initiate.
I. Natural Proteases Involved in Chemerin Activation
The activation of prochemerin is orchestrated by a diverse array of proteases primarily from the coagulation, fibrinolytic, and inflammatory cascades. These enzymes cleave the C-terminus of prochemerin, generating various isoforms with distinct biological activities.
A. Key Proteolytic Enzymes and their Cleavage Products
A number of serine proteases have been identified as key players in the generation of active chemerin peptides. These include enzymes released during inflammation and those involved in the blood coagulation and fibrinolytic systems.[1]
-
Neutrophil-Derived Proteases: Neutrophils, as first responders to inflammation, release a cocktail of proteases capable of processing prochemerin.
-
Fibrinolytic System Proteases: The fibrinolytic system, responsible for breaking down blood clots, also plays a role in chemerin activation.
-
Coagulation Cascade Proteases: Components of the coagulation cascade, essential for hemostasis, can also activate prochemerin.
-
Mast Cell Proteases: Mast cells, key players in allergic and inflammatory responses, release proteases that can process chemerin.
-
Tryptase: This is a major serine protease released from mast cell granules that can activate prochemerin.
-
B. Data Presentation: Quantitative Analysis of Protease Activity
Table 1: Kinetic Parameters of Factor XIa Cleavage of a Chemerin-Derived Peptide and Prochemerin
| Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (M⁻¹min⁻¹) |
| chem-15mer | 2120 ± 524 | 8.1 ± 1.3 | 3.8 x 10³ |
| Chem163S (Prochemerin) | 103 ± 35 | 54.6 ± 1.2 | 5.3 x 10⁵ |
Data extracted from a study on Factor XIa cleavage of a C-terminal chemerin peptide (chem-15mer) and the full-length prochemerin protein (Chem163S)[4].
Table 2: Kinetic Parameters for the Hydrolysis of a Chemerin-Derived Peptide by Carboxypeptidases
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Carboxypeptidase B (CPB) | Chemerin¹⁴⁹⁻¹⁵⁸ | 122.8 ± 6.4 | 2.7 ± 0.1 | 2.2 x 10⁴ |
Data from a study on the hydrolysis of a 10-mer chemerin peptide by activated thrombin-activable fibrinolysis inhibitor (CPB)[5].
II. Experimental Protocols
The identification and characterization of proteases that generate chemerin peptides involve a series of key experiments. Detailed methodologies for these are provided below.
A. In Vitro Prochemerin Cleavage Assay
This assay is fundamental to determining if a protease can process prochemerin and to identify the resulting cleavage products.
Objective: To assess the ability of a specific protease to cleave recombinant human prochemerin.
Materials:
-
Recombinant human prochemerin (Chem163S)
-
Protease of interest (e.g., neutrophil elastase, cathepsin G, plasmin, Factor XIa)
-
Reaction Buffer (e.g., PBS or Tris-HCl with appropriate pH and cofactors)
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue or silver stain
-
MALDI-TOF mass spectrometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant prochemerin (e.g., at a final concentration of 1-10 µM) with the protease of interest (at a suitable enzyme:substrate ratio, e.g., 1:100 to 1:1000) in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the cleavage progress.
-
Reaction Termination: Stop the reaction by adding a protease inhibitor cocktail or by boiling the samples in SDS-PAGE loading buffer.
-
SDS-PAGE Analysis: Separate the cleavage products by SDS-PAGE. Visualize the protein bands using Coomassie Brilliant Blue or silver staining. A decrease in the band corresponding to full-length prochemerin and the appearance of lower molecular weight bands indicate cleavage.
-
Mass Spectrometry Analysis: Excise the protein bands of interest from the gel for in-gel digestion with trypsin. Alternatively, the reaction mixture can be directly analyzed. Analyze the resulting peptides by MALDI-TOF mass spectrometry to identify the precise cleavage sites and determine the molecular weight of the generated chemerin isoforms.[4]
B. Mass Spectrometry for Identification of Chemerin Isoforms
Mass spectrometry is a powerful tool for the precise identification and characterization of different chemerin isoforms generated by proteolytic cleavage.
Objective: To identify the specific C-terminal amino acid sequence of chemerin peptides produced by a particular protease.
Materials:
-
Products from the in vitro cleavage assay
-
MALDI-TOF mass spectrometer
-
Appropriate matrix for MALDI-TOF analysis (e.g., sinapinic acid)
Procedure:
-
Sample Preparation: Mix a small aliquot of the cleavage reaction with the MALDI matrix solution on a MALDI target plate. Allow the mixture to air-dry, forming crystals.
-
Mass Spectrometry Analysis: Analyze the samples using a MALDI-TOF mass spectrometer in linear or reflectron mode to obtain the molecular weights of the generated peptides.
-
Data Analysis: Compare the experimentally determined molecular weights with the theoretical molecular weights of potential chemerin isoforms to identify the specific cleavage products. Tandem mass spectrometry (MS/MS) can be used to sequence the peptides for unambiguous identification of the cleavage site.[4]
C. Chemerin-Induced Chemotaxis Assay
This functional assay is used to determine the biological activity of the generated chemerin isoforms by measuring their ability to induce the migration of chemerin receptor-expressing cells.
Objective: To assess the chemoattractant activity of different chemerin isoforms.
Materials:
-
Chemerin receptor-expressing cells (e.g., CMKLR1-transfected cell line, primary macrophages, or dendritic cells)
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell assay system)
-
Chemoattractant (different chemerin isoforms)
-
Assay medium (e.g., serum-free RPMI 1640)
-
Cell viability stain (e.g., Calcein-AM) or a cell counter
Procedure:
-
Cell Preparation: Culture the chemerin receptor-expressing cells and harvest them. Resuspend the cells in the assay medium at a defined concentration.
-
Assay Setup: In the lower chamber of the chemotaxis plate, add the assay medium containing different concentrations of the chemerin isoform to be tested. Place the microporous membrane (e.g., 5 µm pore size) over the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient for cell migration (typically 2-4 hours).
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Alternatively, quantify the migrated cells in the lower chamber using a cell counter or a fluorescence-based assay with a pre-labeled cell population.
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).
III. Visualization of Signaling Pathways and Experimental Workflows
A. Chemerin Receptor Signaling Pathways
Chemerin exerts its biological effects through three main receptors: CMKLR1 (Chemokine-like receptor 1), GPR1 (G protein-coupled receptor 1), and CCRL2 (C-C chemokine receptor-like 2).
Caption: Chemerin signaling pathways initiated by proteolytic activation.
B. Experimental Workflow for Identification of Chemerin-Processing Proteases
The overall process of identifying and characterizing a novel protease involved in chemerin activation follows a logical experimental workflow.
Caption: Workflow for identifying and characterizing chemerin-processing proteases.
IV. Conclusion
The proteolytic activation of prochemerin is a key regulatory mechanism that unleashes the diverse biological functions of chemerin. A variety of proteases from the inflammatory, coagulation, and fibrinolytic systems are involved in this process, highlighting the intricate interplay between these physiological pathways. The methodologies outlined in this guide provide a framework for researchers to investigate the proteases responsible for generating specific chemerin isoforms and to understand their functional consequences. Further research in this area, particularly in obtaining comprehensive comparative kinetic data for all relevant proteases, will be crucial for a complete understanding of chemerin biology and for the development of novel therapeutic strategies targeting chemerin-mediated pathways.
References
- 1. Chemerin activation by serine proteases of the coagulation, fibrinolytic, and inflammatory cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prochemerin cleavage by factor XIa links coagulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Chemerin Bioactivity by Plasma Carboxypeptidase N, Carboxypeptidase B (Activated Thrombin-activable Fibrinolysis Inhibitor), and Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evolutionary Conservation of the Chemerin C-Terminal Sequence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin, a chemoattractant protein and adipokine, plays a pivotal role in numerous physiological and pathological processes, including immunity, inflammation, adipogenesis, and glucose metabolism. It is the endogenous ligand for three G protein-coupled receptors: chemerin receptor 1 (CMKLR1, also known as ChemR23), chemerin receptor 2 (GPR1), and C-C motif chemokine receptor-like 2 (CCRL2). The biological activity of chemerin is tightly regulated by proteolytic processing of its C-terminus. The C-terminal sequence of chemerin is highly conserved across species, highlighting its critical role in receptor binding and activation. This technical guide provides an in-depth overview of the evolutionary conservation of the chemerin C-terminal sequence, its functional implications, and the experimental methodologies used for its characterization.
Data Presentation
Table 1: Evolutionary Conservation of the Chemerin C-Terminal Peptide (chemerin-9) Sequence
The C-terminal nonapeptide of mature chemerin, known as chemerin-9, is essential for its biological activity.[1][2] The alignment of this peptide sequence across various mammalian species reveals a high degree of evolutionary conservation, particularly in the residues critical for receptor activation.
| Species | Chemerin-9 Sequence (C-terminus) |
| Human | Y F P G Q F A F S |
| Mouse | Y F P G Q F A F S |
| Rat | Y F P G Q F A F S |
| Chimpanzee | Y F P G Q F A F S |
| Monkey | Y F P G Q F A F S |
| Rabbit | Y F P G Q F A F S |
| Pig | Y F P G Q F A F S |
| Cattle | Y F P G Q F A F S |
| Hamster | Y F P G Q F A F S |
Sequence data obtained from alignment of pre-pro-chemerin sequences.[3][4]
Table 2: Functional Conservation of Chemerin and its C-Terminal Peptides
The functional consequence of the conserved C-terminal sequence is reflected in the binding affinities and potencies of chemerin and its derived peptides for the signaling receptors CMKLR1 and GPR1.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) |
| Chemerin (full-length) | Human CMKLR1 | Radioligand Binding | Kd | 0.88 |
| Chemerin (full-length) | Human GPR1 | Radioligand Binding | Kd | 0.21 |
| Chemerin-9 (C9) | Human CMKLR1 | Functional (IP-One) | EC50 | 387.6 |
| Chemerin-9 (C9) | Human GPR1 | Functional (Arrestin Recruitment) | EC50 | 1 |
| Chemerin-13 (C13) | Human CMKLR1 | Radioligand Binding | IC50 | 1.9 |
| Chemerin-13 (C13) | Human GPR1 | Radioligand Binding | IC50 | 2.3 |
| Chemerin-15 (C15) | Murine Macrophages | Functional (Migration Inhibition) | Max Effect | 0.1 - 1 |
| Chemerin-20 (C20) | Human CMKLR1 | Radioligand Binding | Ki | ~100 |
| Chemerin-20 (C20) | Human GPR1 | Radioligand Binding | Ki | ~100 |
Data compiled from multiple sources.[1][5][6][7][8]
Signaling Pathways
Chemerin binding to its signaling receptors, CMKLR1 and GPR1, initiates a cascade of intracellular events. Both receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] Activation of these receptors also stimulates phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium (Ca2+) from intracellular stores.[3][9] Downstream of these events, chemerin signaling activates the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[10]
Experimental Workflows and Protocols
Experimental Workflow: Characterization of Chemerin C-terminal Peptide Activity
A typical experimental workflow to characterize the activity of a novel chemerin C-terminal peptide analog involves a series of in vitro assays to determine its binding affinity, receptor activation potential, and downstream signaling effects.
References
- 1. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemerin-Derived Peptide C-20 Suppressed Gonadal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemerin peptide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Human Chemerin ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and protocols for commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative measurement of human chemerin. Chemerin, an adipokine, plays a significant role in inflammation, adipogenesis, and glucose homeostasis, making its accurate measurement crucial in various research and drug development contexts.[1]
Commercially Available Human Chemerin ELISA Kits
A variety of manufacturers offer ELISA kits for the quantification of human chemerin. The selection of an appropriate kit depends on the specific requirements of the experiment, such as the sample type, required sensitivity, and assay range. Below is a summary of key quantitative data from several commercially available kits to facilitate comparison.
| Manufacturer | Catalog Number | Sensitivity | Assay Range | Sample Types |
| Abcam | ab155430 | < 0.5 ng/mL | 0.51 - 50 ng/mL | Serum, Plasma, Cell culture media |
| R&D Systems | DCHM00 | 7.8 pg/mL | 78 - 5000 pg/mL | Cell Culture Supernates, Serum, EDTA Plasma, Heparin Plasma |
| BioVendor | RD191136200R | 0.1 ng/mL | 0.25 - 8 ng/mL | Serum, Plasma |
| Crystal Chem | 80589 | 5 pg/mL | 25 - 600 pg/mL | Cell culture, Plasma, Serum, Cerebrospinal fluid, Urine, Breast milk, Amniotic fluid |
| Ardent Bio | E-EL-H0698 | 0.1 ng/mL | 0.16 - 10 ng/mL | Serum, plasma and other biological fluids |
Chemerin Signaling Pathway
Chemerin exerts its biological effects by binding to G protein-coupled receptors, primarily ChemR23 (CMKLR1), but also GPR1 and CCRL2.[2][3] This interaction initiates several downstream signaling cascades. The binding of chemerin to ChemR23 can lead to the activation of intracellular signaling molecules, participating in metabolic and inflammatory reactions.[2] These pathways include the mobilization of intracellular Ca2+, the phosphorylation of extracellular signal-regulated kinases (ERK), and the inhibition of cAMP accumulation.[2][4] The chemerin signaling pathway is pleiotropic, influencing intracellular signaling of tumor cells, recruitment of innate immune defenses, and activation of endothelial angiogenesis.[1]
Caption: A diagram of the chemerin signaling pathway.
General Experimental Protocol for Human Chemerin ELISA
The following is a generalized protocol for a sandwich ELISA, which is the common format for the listed kits.[5][6][7] For specific details, always refer to the manual provided with your particular ELISA kit.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human chemerin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any chemerin present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human chemerin is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of chemerin bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials Provided in a Typical Kit
-
Chemerin Microplate (96 wells)
-
Recombinant Human Chemerin Standard
-
Assay Diluent
-
Biotinylated anti-Human Chemerin antibody
-
HRP-Streptavidin Concentrate
-
Wash Buffer Concentrate
-
TMB One-Step Substrate Reagent
-
Stop Solution
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Squirt bottle, manifold dispenser, or automated microplate washer
-
Absorbent paper for blotting
Sample Collection and Storage
-
Serum : Use a serum separator tube and allow samples to clot for 30 minutes to two hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at approximately 1,000 x g.[7] Assay freshly prepared serum immediately or store samples in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma : Collect plasma using EDTA or heparin as an anticoagulant.[7] Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[6] Assay freshly prepared plasma immediately or store samples in aliquots at -20°C or -80°C.
-
Cell Culture Supernates : Remove particulates by centrifugation and assay immediately or aliquot and store samples at ≤ -20°C. Avoid repeated freeze-thaw cycles.
Assay Procedure
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, wash buffer, and other concentrated reagents as directed in the kit manual.
-
Standard and Sample Addition : Add Assay Diluent to each well. Then, add standards, samples, or controls to the appropriate wells. It is recommended that all samples and standards be run in duplicate.
-
Incubation : Cover the plate with a plate sealer and incubate at room temperature for the time specified in the manual (typically 1.5 to 2.5 hours).[5] Some protocols may require shaking.
-
Washing : Aspirate each well and wash, repeating the process for a total of three to four washes.[6] After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Conjugate Addition : Add the biotinylated detection antibody or HRP conjugate to each well.[5][6]
-
Second Incubation : Cover with a new plate sealer and incubate at room temperature or 37°C for the specified time (usually 30-60 minutes).[6][8]
-
Second Washing : Repeat the wash step as in step 4.
-
Substrate Addition : Add the TMB Substrate Solution to each well.
-
Incubation for Color Development : Incubate the plate at room temperature in the dark for a specified time (e.g., 15-30 minutes).[6]
-
Stopping the Reaction : Add the Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Measurement : Read the optical density of each well at 450 nm within 30 minutes.
Calculation of Results
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of chemerin in the samples.
ELISA Workflow Diagram
The following diagram illustrates the general workflow of a sandwich ELISA.
Caption: A flowchart of a typical sandwich ELISA protocol.
References
- 1. Chemerin Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ardentbio.com [ardentbio.com]
- 6. reedbiotech.com [reedbiotech.com]
- 7. Human chemerin Elisa Kit – AFG Scientific [afgsci.com]
- 8. fn-test.com [fn-test.com]
Application Notes and Protocols for Radioligand Binding Assay with Iodinated Chemerin Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting radioligand binding assays using iodinated chemerin peptide. It includes an overview of the chemerin signaling pathway, a step-by-step experimental workflow, and data presentation guidelines to facilitate the characterization of ligand-receptor interactions for drug discovery and development.
Introduction to Chemerin and its Receptors
Chemerin is a chemoattractant protein that plays a crucial role in various physiological processes, including immunity, inflammation, and metabolism. It exerts its effects by binding to three distinct G protein-coupled receptors (GPCRs):
-
Chemokine-like receptor 1 (CMKLR1 or ChemR23): The primary signaling receptor for chemerin. Upon activation, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK/ERK) pathway. This signaling cascade ultimately results in cellular responses like chemotaxis of immune cells.[1][2][3][4][5][6][7]
-
G protein-coupled receptor 1 (GPR1): Another signaling receptor for chemerin. Similar to CMKLR1, it can couple to Gi proteins and mediate signaling through the MAPK/ERK pathway.[1][4][8] Both CMKLR1 and GPR1 are also known to recruit β-arrestins upon activation.[2][5]
-
C-C chemokine receptor-like 2 (CCRL2): Considered a non-signaling or atypical receptor. CCRL2 binds to chemerin with high affinity but does not appear to activate intracellular signaling pathways.[5][9] Instead, it is thought to act as a "presenter" or "scavenger" receptor, regulating the local concentration of chemerin and facilitating its interaction with signaling receptors like CMKLR1.[5][9]
The intricate interplay between chemerin and its receptors makes this system a promising target for therapeutic intervention in a range of diseases, including inflammatory disorders and metabolic syndrome.
Chemerin Signaling Pathway
The binding of chemerin to its receptors, CMKLR1 and GPR1, initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways activated by chemerin.
Experimental Protocols
This section outlines the detailed methodologies for performing saturation and competition radioligand binding assays using an iodinated chemerin peptide, such as [125I]-Chemerin.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| [125I]-Chemerin | PerkinElmer | NEX439 |
| Unlabeled Chemerin Peptide | R&D Systems | 2324-CM |
| Cell Membranes expressing Chemerin Receptors | In-house preparation or commercial | - |
| HEPES | Sigma-Aldrich | H3375 |
| Magnesium Chloride (MgCl2) | Sigma-Aldrich | M8266 |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |
| Bovine Serum Albumin (BSA), protease-free | Sigma-Aldrich | A7906 |
| Polyethyleneimine (PEI) | Sigma-Aldrich | P3143 |
| Glass Fiber Filters (GF/B or GF/C) | Whatman | - |
| Scintillation Cocktail | PerkinElmer | - |
| 96-well plates | Corning | - |
Assay Buffer Preparation
Prepare the binding buffer with the following components:
-
25 mM HEPES, pH 7.4
-
5 mM MgCl2
-
1 mM CaCl2
-
100 mM NaCl
-
0.1% (w/v) Protease-free BSA
Experimental Workflow: Radioligand Binding Assay
The following diagram provides a visual representation of the key steps in the radioligand binding assay.
Saturation Binding Assay Protocol
The goal of this assay is to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in the receptor preparation.
-
Prepare Radioligand Dilutions: Prepare serial dilutions of [125I]-Chemerin in binding buffer. A typical concentration range is 0.01 to 10 nM.
-
Assay Setup:
-
Total Binding: In a 96-well plate, add cell membranes (typically 10-50 µg of protein per well) and increasing concentrations of [125I]-Chemerin.
-
Non-specific Binding (NSB): In a parallel set of wells, add cell membranes, increasing concentrations of [125I]-Chemerin, and a high concentration of unlabeled chemerin (e.g., 1 µM).[2]
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.3-0.5% PEI) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (binding buffer without BSA) to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot specific binding as a function of the radioligand concentration and use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Competition Binding Assay Protocol
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the receptor.
-
Prepare Reagents:
-
Prepare a fixed concentration of [125I]-Chemerin in binding buffer (typically at or below its Kd value, e.g., 0.1 nM).[2]
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Assay Setup:
-
In a 96-well plate, add cell membranes, the fixed concentration of [125I]-Chemerin, and increasing concentrations of the unlabeled test compound.
-
Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled chemerin).
-
-
Incubation, Filtration, Washing, and Counting: Follow steps 3-6 of the Saturation Binding Assay Protocol.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Saturation Binding Assay Data
| Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein) |
| CMKLR1 | [125I]-Chemerin | Value | Value |
| GPR1 | [125I]-Chemerin | Value | Value |
| CCRL2 | [125I]-Chemerin | Value | Value |
Table 2: Competition Binding Assay Data
| Receptor | Unlabeled Ligand | IC50 (nM) | Ki (nM) |
| CMKLR1 | Chemerin | Value | Value |
| CMKLR1 | Compound X | Value | Value |
| GPR1 | Chemerin | Value | Value |
| GPR1 | Compound X | Value | Value |
| CCRL2 | Chemerin | Value | Value |
| CCRL2 | Compound X | Value | Value |
These detailed protocols and guidelines will enable researchers to accurately characterize the binding of novel compounds to chemerin receptors, a critical step in the development of new therapeutics targeting this important signaling system.
References
- 1. AID 1344887 - Radioligand Binding Assay: The composition of the binding assay buffer is determined in a course of detailed optimization procedure. This resulted in a binding assay buffer constituted by the following components: 25 mM Hepes (pH=7.4), 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl, supplemented with 0.1% of protease free BSA (as a final concentration). Competition binding assay is performed using 125I-CXCL10 (PerkinElmer, NEX348, specific activity 2200 Ci/mmol) radioligand in a final concentration of 50-70 pM. The nonspecific binding is defined by 150 pM of hr-CXCL10 (R&D Systems, Cat No 266-IP). The total assay volume is equal to 150 ul and contained 1% of DMSO (final concentration). Binding reaction is initiated by adding of membranes (10-20 ug proteins, approximately 5x105 cell equivalents) to the reaction mixture. After 60 minutes of incubation at 25° C. the reaction is terminated by rapid filtration over GF/B glass fibre filters that are pre-soaked with 0.5% polyethyleneimine (Fluka Analytical, P3143) for 1 hour, using a Skatron cell harvester device. Filters then are washed with 8 ml of ice-cold wash buffer (modified binding buffer in which BSA is omitted and the concentration of NaCl is adjusted to 500 mM concentration). The radioactivity retained on the filters is measured by a Wizard 1470 Automatic Gamma counter. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Results for "Saturation Binding" | Springer Nature Experiments [experiments.springernature.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. graphpad.com [graphpad.com]
- 9. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Expressing Recombinant Chemerin C-Terminal Peptide in E. coli: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the expression and purification of the recombinant C-terminal nonapeptide of chemerin (Chemerin-C9) in Escherichia coli. Chemerin, a chemoattractant protein, and its C-terminal peptides are of significant interest in drug development due to their role in immune cell trafficking and inflammation. The methodologies outlined below are designed to yield a high-purity peptide suitable for further research and development.
Introduction
Chemerin is a secreted protein that, upon proteolytic cleavage of its C-terminus, becomes a potent agonist for the G protein-coupled receptor CMKLR1 (ChemR23). The C-terminal nonapeptide, often referred to as Chemerin-9 (C9), retains most of the biological activity of the full-length processed protein, making it a valuable tool for studying chemerin signaling and a potential therapeutic agent.[1] The expression of small peptides like C9 in E. coli can be challenging due to their susceptibility to proteolytic degradation and potential toxicity to the host. To overcome these issues, this protocol utilizes a fusion protein strategy, which enhances expression levels and facilitates purification.
Chemerin Signaling Pathway
Chemerin exerts its biological effects by binding to its receptors, primarily CMKLR1. This interaction triggers a cascade of intracellular signaling events, including the activation of G proteins, which in turn modulate downstream pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways. These signaling cascades ultimately influence cellular processes like chemotaxis, inflammation, and adipogenesis.
Caption: Chemerin signaling cascade initiated by ligand-receptor binding.
Experimental Workflow
The overall workflow for producing recombinant Chemerin-C9 involves several key stages, from gene synthesis to final peptide purification. A fusion tag strategy is employed to protect the small peptide from degradation and to aid in purification.
Caption: Workflow for recombinant Chemerin-C9 production.
Data Presentation
The choice of fusion tag significantly impacts the final yield of the target peptide. The following table summarizes expected yields based on commonly used fusion tags for small peptide expression in E. coli.
| Fusion Tag | Size (kDa) | Typical Yield of Fusion Protein (mg/L) | Expected Yield of Purified Peptide (mg/L) | Key Advantages |
| His-tag | ~1 | Low to Moderate | Low | Small size, simple purification. |
| Thioredoxin (Trx) | 12 | 100 - 200 | 5 - 20 | Enhances solubility and folding. |
| Glutathione S-transferase (GST) | 27 | 50 - 150 | 2 - 10 | Good solubility, well-established purification. |
| Maltose-binding protein (MBP) | 42 | >200 | 10 - 30 | Excellent solubility enhancement. |
| Self-aggregating tag (e.g., ELK16) | Varies | High | 5 - 50 | Forms inclusion bodies, protecting from proteolysis.[2] |
Note: Yields are estimates and can vary depending on the specific peptide sequence, expression conditions, and purification efficiency.
Experimental Protocols
Gene Synthesis and Cloning
-
Codon Optimization and Gene Design:
-
The amino acid sequence for human Chemerin-C9 is YFPGQFAFS.
-
Design a synthetic gene encoding a fusion protein with the following components in order: N-terminal His6-tag, a highly soluble fusion partner (e.g., Thioredoxin), a protease cleavage site (e.g., TEV protease site - ENLYFQG), and the Chemerin-C9 peptide sequence.
-
Codon-optimize the entire DNA sequence for expression in E. coli.
-
Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into an expression vector (e.g., NdeI and XhoI for pET vectors).
-
-
Vector Ligation:
-
Digest the synthesized gene and the pET expression vector (e.g., pET-28a) with the selected restriction enzymes.
-
Purify the digested gene fragment and vector using a gel extraction kit.
-
Ligate the gene fragment into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a).
-
Verify the correct insertion by colony PCR and sequence analysis.
-
Protein Expression
-
Transformation into Expression Strain:
-
Transform the verified plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Plate the transformation mixture on LB agar with the selective antibiotic and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
-
Large-Scale Culture and Induction:
-
Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C for improved protein solubility.
-
Protein Purification
-
Cell Lysis:
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect the fractions and analyze by SDS-PAGE.
-
-
Fusion Tag Cleavage:
-
Dialyze the eluted fractions against a cleavage buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT).
-
Add TEV protease to the dialyzed protein solution (typically a 1:100 protease-to-protein ratio by weight).
-
Incubate overnight at 4°C.
-
-
Final Purification:
-
To remove the cleaved His-tag and the TEV protease (which is also His-tagged), pass the cleavage reaction mixture through the Ni-NTA column again. The Chemerin-C9 peptide will be in the flow-through.
-
For higher purity, perform reverse-phase high-performance liquid chromatography (RP-HPLC) on the flow-through fraction. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Collect the peak corresponding to the Chemerin-C9 peptide and lyophilize.
-
Analysis and Quantification
-
SDS-PAGE:
-
Analyze samples from each stage of the expression and purification process on a Tris-Tricine SDS-PAGE gel to visualize the small peptide.
-
-
Mass Spectrometry:
-
Confirm the identity and purity of the final peptide product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
-
Quantification:
-
Determine the concentration of the purified peptide using a BCA assay or by measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues (Chemerin-C9 contains tyrosine and phenylalanine).
-
Conclusion
This protocol provides a robust framework for the expression and purification of recombinant Chemerin-C9 in E. coli. The use of a fusion tag is critical for achieving satisfactory yields of this small peptide. The purified Chemerin-C9 can be used in a variety of downstream applications, including cell-based assays, receptor binding studies, and in vivo experiments, to further elucidate the role of chemerin in health and disease.
References
Application Notes & Protocols: Techniques for Labeling Chemerin C-Terminal Peptide for Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chemerin is an adipokine involved in crucial physiological processes, including inflammation, adipogenesis, and metabolic regulation. It exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the chemokine-like receptor 1 (CMKLR1) and G protein-coupled receptor 1 (GPR1).[1][2] The biological activity of chemerin is largely attributed to its C-terminal region. The C-terminal nonapeptide, commonly known as chemerin-9 (C9), has been shown to possess the full biological activity of the mature protein, making it an ideal candidate for developing targeted imaging probes.[1][3]
The development of labeled chemerin C-terminal peptides allows for the non-invasive visualization and quantification of its receptors (CMKLR1 and GPR1), which are overexpressed in various inflammatory diseases and cancers.[4][5] This document provides detailed application notes and protocols for the two primary methods of labeling the chemerin C-terminal peptide for imaging: fluorescent labeling for in vitro applications and radiolabeling for in vivo positron emission tomography (PET).
Chemerin Signaling Pathways
Chemerin binding to its receptors, CMKLR1 and GPR1, initiates distinct downstream signaling cascades. CCRL2, a third receptor, binds chemerin but does not induce downstream signaling, likely acting as a scavenger receptor to localize chemerin.[1][6] Understanding these pathways is critical for interpreting imaging results and for drug development.
-
CMKLR1 Signaling: Activation of CMKLR1, a canonical GPCR, leads to Gαi/o protein coupling, which inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[7] This activation also promotes calcium mobilization (Ca²⁺) and activates the mitogen-activated protein kinase (MAPK/ERK) and PI3K/Akt pathways, influencing cell migration, inflammation, and adipogenesis.[6][7][8]
-
GPR1 Signaling: GPR1 is considered an atypical GPCR. Upon activation by chemerin, it preferentially recruits β-arrestin.[1][9] While G protein-dependent signaling is less pronounced than with CMKLR1, GPR1 can activate the RhoA/ROCK pathway, which is involved in cell migration and glucose homeostasis.[10][11]
Caption: Chemerin signaling through its receptors CMKLR1, GPR1, and CCRL2.
Application Note 1: Fluorescent Labeling for In Vitro Imaging
Fluorescently labeled chemerin C-terminal peptides are invaluable for in vitro applications such as fluorescence microscopy, flow cytometry, and receptor binding assays. The choice of fluorophore and labeling strategy can impact the peptide's biological activity. Labeling at the C-terminus is often preferred to avoid interfering with the N-terminal residues critical for receptor interaction. A common strategy involves synthesizing the peptide with a unique reactive handle, such as a C-terminal cysteine, for site-specific conjugation.
Experimental Workflow: Fluorescent Labeling and In Vitro Validation
Caption: Workflow for fluorescent labeling and in vitro validation of chemerin C9 peptide.
Protocol 1: C-Terminal Labeling of Chemerin-9 with a Maleimide Dye
This protocol describes the labeling of a custom-synthesized chemerin-9 peptide containing a C-terminal cysteine (Sequence: YFPGQFAFSC ) with a thiol-reactive maleimide-activated fluorophore.
Materials:
-
Custom peptide: Chemerin-9-Cys (lyophilized powder)
-
Maleimide-activated fluorophore (e.g., Maleimide-DyLight™ 488)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5
-
Degassing equipment (optional, for removing dissolved oxygen)
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Characterization: Mass Spectrometer (MALDI-TOF or ESI-MS)
Procedure:
-
Peptide Reconstitution: Dissolve the C9-Cys peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the buffer was not previously degassed, bubble with nitrogen gas for 5-10 minutes to prevent oxidation of the thiol group.
-
Fluorophore Reconstitution: Immediately before use, dissolve the maleimide-activated fluorophore in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the dissolved fluorophore to the peptide solution. Use a 1.2 to 1.5-fold molar excess of the fluorophore to ensure complete labeling of the peptide.
-
Mix gently by vortexing or pipetting.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, protected from light.
-
-
Purification:
-
Purify the labeled peptide from unreacted fluorophore and unlabeled peptide using RP-HPLC.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: Use a linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 75% B over 30 minutes). Monitor the elution profile at the absorbance wavelength of the fluorophore (e.g., ~493 nm for DyLight™ 488) and the peptide backbone (220 nm).
-
Collect the fractions corresponding to the fluorescently labeled peptide peak.
-
-
Characterization & Storage:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the fluorophore.
-
Lyophilize the purified fractions and store the labeled peptide at -20°C or -80°C, protected from light.
-
Application Note 2: Radiolabeling for In Vivo PET Imaging
Radiolabeling chemerin C-terminal peptides, particularly for Positron Emission Tomography (PET), enables non-invasive, quantitative imaging of receptor expression in vivo. This is highly relevant for cancer diagnosis and monitoring inflammatory conditions.[4][5] A robust method involves conjugating the peptide to a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then stably coordinate a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga).[4][12]
Experimental Workflow: Radiolabeling and Preclinical PET Imaging
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Chemerin-CMKLR1 Axis is Functionally important for Central Regulation of Energy Homeostasis [frontiersin.org]
- 3. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CMKLR1-targeting peptide tracers for PET/MR imaging of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CMKLR1-targeting peptide tracers for PET/MR imaging of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CMKLR1 - Wikipedia [en.wikipedia.org]
- 9. Ligand-binding and -scavenging of the chemerin receptor GPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 12. Synthesis, 68Ga labeling and preliminary evaluation of DOTA peptide binding vascular adhesion protein-1: a potential PET imaging agent for diagnosing osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPR1 Signaling Using Chemerin C-Terminal Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemerin, an adipokine, exerts its biological functions through several G protein-coupled receptors (GPCRs), including the G protein-coupled receptor 1 (GPR1). The C-terminal nonapeptide of chemerin, commonly known as chemerin-9 (C9), has been identified as a potent agonist for GPR1 and serves as a valuable tool for elucidating the receptor's signaling pathways and physiological roles.[1][2] This document provides detailed application notes and experimental protocols for utilizing chemerin C-terminal peptides to investigate GPR1 signaling, aiding researchers in the fields of pharmacology, cell biology, and drug discovery.
GPR1 activation by chemerin and its C-terminal peptides initiates a cascade of intracellular events, primarily through the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2][3] Beyond G-protein coupling, GPR1 activation also triggers β-arrestin recruitment, which can mediate G protein-independent signaling and receptor internalization.[4][5][6] Furthermore, GPR1 signaling has been linked to the activation of the RhoA/ROCK pathway, influencing cellular processes such as cell migration.[7]
These application notes offer a comprehensive guide to dissecting these distinct signaling arms of GPR1 using chemerin C-terminal peptides, providing a foundation for understanding the receptor's function in health and disease.
Data Presentation: Quantitative Analysis of Chemerin Peptide Activity on GPR1
The following tables summarize the quantitative data on the potency of chemerin and its C-terminal peptides in activating GPR1 signaling pathways, as reported in the literature. This information is crucial for designing experiments and interpreting results.
Table 1: Potency of Chemerin and C-Terminal Peptides on GPR1-mediated G-protein Signaling
| Ligand | Assay | Cell Line | pEC50 (mean ± SEM) | Reference |
| Chemerin | cAMP Inhibition | HEK293 | Not Reported | [3] |
| Chemerin C9 | cAMP Inhibition | HEK293 | Not Reported | [3] |
| Chemerin | G-protein Dissociation | HEK293T | Not Reported | [3] |
| Chemerin C9 | G-protein Dissociation | HEK293T | Not Reported | [3] |
| Chemerin C13 | Not Specified | Not Specified | 9.05 ± 0.09 | [8] |
| Chemerin C9 | Not Specified | Not Specified | 8.65 ± 0.14 | [8] |
Table 2: Potency of Chemerin and C-Terminal Peptides on GPR1-mediated β-arrestin Recruitment
| Ligand | Assay | Cell Line | pEC50 (mean ± SEM) | Reference |
| Chemerin | β-arrestin1 Recruitment | HEK293T | Not Reported | [3] |
| Chemerin C9 | β-arrestin1 Recruitment | HEK293T | Not Reported | [3] |
| Chemerin | Tango Assay | U2OS | Not Reported (EC50: 119 pM) | [7] |
Table 3: Binding Affinity of Chemerin and C-Terminal Peptides to GPR1
| Ligand | Assay | Cell Line | Ki (nM) (mean ± SEM) | Reference |
| Chemerin | Radioligand Binding | CHO-K1 | 0.8 ± 0.2 | [5] |
| Chemerin C9 | Radioligand Binding | CHO-K1 | > 1000 | [5] |
Signaling Pathways & Experimental Workflows
GPR1 Signaling Cascade
Activation of GPR1 by chemerin C-terminal peptides triggers multiple downstream signaling pathways. The diagram below illustrates the key signaling events.
References
- 1. revvity.com [revvity.com]
- 2. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 3. Structure of G protein-coupled receptor GPR1 bound to full-length chemerin adipokine reveals a chemokine-like reverse binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abeomics.com [abeomics.com]
- 5. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthetic Chemerin Peptides in Inflammation Models
Introduction
Chemerin is a chemoattractant protein that, upon proteolytic processing, modulates immune responses through its interaction with the G protein-coupled receptor CMKLR1 (also known as ChemR23).[1][2][3] Initially identified for its pro-inflammatory role in recruiting immune cells like macrophages and dendritic cells,[4][5][6] emerging evidence reveals a dual, often contradictory, function for chemerin and its derivatives in inflammation.[4][7][8] Depending on the specific proteolytic cleavage and the resulting peptide form, chemerin can either promote or suppress inflammatory pathways.[4][9][10] This has led to the development of synthetic chemerin peptides designed to selectively harness its anti-inflammatory properties, offering significant therapeutic potential for inflammatory diseases.[1][2]
These application notes provide an overview and detailed protocols for researchers utilizing synthetic chemerin peptides, such as chemerin15 (C15), in common in vitro and in vivo inflammation models.
Key Synthetic Peptides and Their Actions
-
Chemerin15 (C15): A 15-amino acid peptide (A140-A154 of murine chemerin) that demonstrates potent anti-inflammatory effects at picomolar concentrations.[1][2] It effectively inhibits macrophage activation and suppresses neutrophil and monocyte recruitment in vivo.[1][2][11] Its mechanism is entirely dependent on the CMKLR1 receptor.[1][2][11]
-
Chemerin-9 (C9): A nonapeptide from the C-terminus of chemerin (YFPGQFAFS) that is a potent agonist of CMKLR1.[12] It has been used to study the structural basis of CMKLR1 activation and can induce complex phenotypic changes in macrophages.[3]
-
C-20: A novel 20-amino acid peptide identified from a conserved region of pre-pro-chemerin.[13][14] It binds to CMKLR1 and GPR1 and exhibits chemotactic properties, though it is less potent than native chemerin in some biological assays.[13][14]
Mechanism of Action: Signaling Pathways
Synthetic anti-inflammatory chemerin peptides primarily exert their effects through the CMKLR1 receptor, which is coupled to the Gαi subunit of G proteins.[1][15] Activation of this pathway inhibits cyclic adenosine monophosphate (cAMP) production and can modulate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, to reduce the expression of pro-inflammatory mediators.[16][17]
Quantitative Data Summary
The anti-inflammatory efficacy of synthetic chemerin peptides has been quantified in various models. The tables below summarize key findings.
Table 1: In Vitro Anti-inflammatory Effects of Proteolyzed Chemerin on Macrophages
| Cytokine/Mediator | Maximal Inhibition (%) | Effective Concentration | Citation |
|---|---|---|---|
| TNF-α | ~70% | 1 pM | [1] |
| IL-1β | ~60% | 1 pM | [1] |
| IL-6 | ~42% | 1 pM | [1] |
| IL-12 p40 | ~54% | 1 pM | [1] |
| RANTES | ~40% | 1 pM |[1] |
Table 2: In Vivo Effects of C15 in Zymosan-Induced Peritonitis Model
| Outcome Measured | Treatment | Dosage (i.p.) | Result (% Reduction) | Citation |
|---|---|---|---|---|
| Neutrophil Recruitment | C15 | 0.32 ng/kg | ~63% | [1][2] |
| Monocyte Recruitment | C15 | 0.32 ng/kg | ~62% |[1][2] |
Experimental Protocols
The following are detailed protocols for commonly used inflammation models to assess the activity of synthetic chemerin peptides.
Protocol 1: In Vivo Zymosan-Induced Peritonitis
Objective: To evaluate the anti-inflammatory effect of a synthetic chemerin peptide by measuring its ability to inhibit inflammatory cell recruitment into the peritoneal cavity following zymosan challenge. This model is well-established for studying acute inflammation.[1][11]
Materials and Reagents:
-
Synthetic chemerin peptide (e.g., C15)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
8-12 week old mice (e.g., C57BL/6 or ChemR23-/- for control)
-
Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD115 for monocytes)
-
Trypan blue or other viability stain
-
Hemocytometer or automated cell counter
Experimental Workflow:
Procedure:
-
Peptide Preparation: Dissolve the synthetic chemerin peptide in sterile PBS to the desired stock concentration. Further dilute to the final working concentration for injection. A typical injection volume is 100-200 µL.
-
Animal Dosing: Administer the peptide solution or vehicle (PBS) to mice via intraperitoneal (i.p.) injection. A dose of 0.32 ng/kg for C15 has been shown to be effective.[1][2]
-
Inflammation Induction: One hour after peptide administration, inject zymosan (e.g., 10 µg suspended in PBS) i.p. to induce peritonitis.[18]
-
Peritoneal Lavage: At a specified time point (e.g., 4 hours post-zymosan), euthanize the mice.[18] Expose the peritoneal cavity and inject 5-10 mL of cold lavage buffer. Gently massage the abdomen and aspirate the fluid containing the peritoneal exudate cells (PECs).
-
Cell Counting: Centrifuge the collected lavage fluid, resuspend the cell pellet, and perform a total cell count using a hemocytometer and Trypan blue for viability.
-
Flow Cytometry:
-
Aliquot approximately 1x10^6 cells per tube.
-
Stain with fluorescently-conjugated antibodies specific for neutrophils (e.g., Ly6G) and monocytes (e.g., CD115).
-
Analyze the stained cells using a flow cytometer to determine the percentage and absolute number of each cell type.
-
-
Data Analysis: Compare the number of recruited neutrophils and monocytes between the peptide-treated group and the vehicle control group. Express results as mean ± SEM and use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine significance.
Protocol 2: In Vitro Macrophage Activation Assay
Objective: To assess the ability of synthetic chemerin peptides to suppress the production of pro-inflammatory cytokines by macrophages activated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
Materials and Reagents:
-
Primary macrophages (e.g., mouse bone marrow-derived or peritoneal macrophages) or a macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Synthetic chemerin peptide
-
LPS and recombinant IFN-γ
-
ELISA kits or Luminex assays for cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
Sterile multi-well culture plates (e.g., 24- or 48-well)
Procedure:
-
Cell Plating: Seed macrophages into multi-well plates at a density of approximately 0.5-1x10^6 cells/mL and allow them to adhere overnight.
-
Peptide Pre-treatment: Remove the culture medium and replace it with fresh medium containing the synthetic chemerin peptide at various concentrations (e.g., ranging from fM to nM). A maximal effect for proteolyzed chemerin is often seen around 1 pM.[1] Incubate for 1 hour. Include a vehicle control (medium only).
-
Macrophage Activation: Add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the wells to classically activate the macrophages.
-
Incubation: Incubate the plates for a designated period (e.g., 15-24 hours) to allow for cytokine production and secretion into the supernatant.[11]
-
Supernatant Collection: Carefully collect the culture supernatants from each well and centrifuge to remove any cellular debris. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, etc.) in the collected supernatants using ELISA or a multiplex Luminex assay according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the vehicle control. Calculate the percentage inhibition for each peptide concentration. Plot a dose-response curve to determine the IC50 value if desired.
Protocol 3: In Vitro Chemotaxis Assay
Objective: To determine if a synthetic chemerin peptide acts as a chemoattractant for immune cells expressing CMKLR1. While some peptides like C15 have reduced chemotactic activity, this assay is crucial for characterizing novel peptides.[1][11]
Materials and Reagents:
-
Immune cells expressing CMKLR1 (e.g., primary monocytes or CMKLR1-transfected cell lines like L1.2)
-
Chemotaxis chambers (e.g., Transwell inserts with 5 µm pores)
-
Chemotaxis buffer (e.g., RPMI with 1% BSA)
-
Synthetic chemerin peptide
-
A known chemoattractant as a positive control (e.g., RANTES/CCL5)
-
A fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell counter
Procedure:
-
Cell Preparation: Resuspend cells in chemotaxis buffer at a concentration of 1-2x10^6 cells/mL. If using a fluorescent method, label the cells with Calcein-AM according to the manufacturer's protocol.
-
Assay Setup:
-
Add chemotaxis buffer containing various concentrations of the synthetic peptide or controls to the lower wells of the chemotaxis plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the top chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow cells to migrate through the porous membrane toward the chemoattractant in the lower chamber.
-
Quantification of Migration:
-
Fluorescence Method: Remove the inserts. Measure the fluorescence of the cells that have migrated into the lower chamber using a plate reader.
-
Manual Counting: Remove the inserts and wipe the non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface and count them under a microscope.
-
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated toward the peptide by the number of cells that migrated toward the buffer control. Plot the results against the peptide concentration.
References
- 1. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of G protein-Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemerin: A Potential Regulator of Inflammation and Metabolism for Chronic Obstructive Pulmonary Disease and Pulmonary Rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemerin: a multifaceted adipokine involved in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemerin reveals its chimeric nature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemerin-Derived Peptide C-20 Suppressed Gonadal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemerin-derived peptide C-20 suppressed gonadal steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Membrane-anchored Chemerin Receptor Agonist as a Novel Modulator of Allergic Airway Inflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemerin: A Comprehensive Review Elucidating the Need for Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Metabolic Stability of Chemerin C-terminal Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the metabolic stability of chemerin C-terminal peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the metabolic stability of chemerin C-terminal peptides a concern?
A1: Chemerin C-terminal peptides, such as chemerin-9, are potent activators of the chemokine-like receptor 1 (CMKLR1). However, they are rapidly degraded by proteases in plasma, which limits their therapeutic potential for in vivo applications.[1] Enhancing their metabolic stability is crucial for developing long-acting agonists for conditions like inflammatory diseases and cancer.[1][2][3]
Q2: What are the primary strategies to increase the metabolic stability of these peptides?
A2: The main strategies to improve the metabolic stability of chemerin C-terminal peptides include:
-
N-terminal Modification: This involves altering the N-terminus, for example, by introducing D-amino acids.[4][5]
-
C-terminal Modification: Modifications at the C-terminus, such as amidation, can protect against carboxypeptidase degradation.[6][7]
-
Cyclization: Creating a cyclic peptide structure can shield cleavage sites from proteases.[3][4]
-
Incorporation of Unnatural Amino Acids: Replacing natural amino acids with unnatural ones can prevent recognition by proteases.[8][9][10]
Q3: How does N-terminal modification enhance stability?
A3: N-terminal modification, such as the introduction of a D-amino acid at the first position (e.g., D-Tyr), can make the peptide resistant to degradation by aminopeptidases.[4][5] For instance, a cyclic chemerin-9 analog with a free N-terminus was completely degraded within 60 minutes in plasma, whereas introducing a D-Tyr at position 1 resulted in a peptide that was fully stable for 24 hours.[3][4][5]
Q4: What is the impact of cyclization on peptide stability and activity?
A4: Cyclization can significantly enhance metabolic stability by protecting the peptide backbone from proteolytic cleavage.[3][4] Studies have shown that cyclizing chemerin-9 derivatives through positions four and nine resulted in peptides that were fully stable in blood plasma for over 24 hours, while retaining biological activity.[2][3][4] The method of cyclization (e.g., disulfide bridge vs. thioacetal) may not significantly alter plasma stability.[3][11] However, the position of cyclization is critical; cyclization through positions 4 and 7 only slightly improves stability.[3][11]
Q5: Can combining different modification strategies yield better results?
A5: Yes, a combination of strategies is often the most effective approach. For example, combining N-terminal modification (with a D-amino acid) and cyclization (between positions 4 and 9) has been shown to produce chemerin-9 analogs that are not degraded in blood plasma for at least 24 hours while maintaining their biological potency.[4]
Troubleshooting Guides
Problem 1: My modified chemerin peptide shows low or no activity in a receptor activation assay.
-
Possible Cause 1: Modification interferes with receptor binding.
-
Troubleshooting Step: The C-terminal end of the peptide is crucial for its activity.[12] Ensure that your modifications do not alter key residues required for CMKLR1 activation, such as Tyr¹⁴⁹, Phe¹⁵⁰, Gly¹⁵², Phe¹⁵⁴, and Phe¹⁵⁶ in chemerin-9.[12] An alanine scan of your peptide can help identify critical residues.
-
-
Possible Cause 2: Incorrect peptide conformation.
-
Troubleshooting Step: Cyclization or the introduction of bulky unnatural amino acids can alter the peptide's conformation, potentially reducing its affinity for the receptor. Consider alternative cyclization strategies or different unnatural amino acids. Computational modeling can help predict the binding mode of your modified peptide.[13][14]
-
Problem 2: My modified peptide still shows rapid degradation in a plasma stability assay.
-
Possible Cause 1: Incomplete protection against proteases.
-
Troubleshooting Step: A single modification may not be sufficient. If you have only modified the N-terminus, consider also modifying the C-terminus or introducing cyclization. A combination of N-terminal modification and cyclization has proven to be highly effective.[4]
-
-
Possible Cause 2: Susceptibility to endopeptidases.
-
Troubleshooting Step: If terminal modifications are not sufficient, the peptide may be cleaved internally. The peptide bond between A⁷ and F⁸ has been identified as susceptible to cleavage.[3][4] Incorporating unnatural amino acids or creating a cyclized structure that constrains this region can prevent endopeptidase degradation.
-
Data on Modified Chemerin Peptide Stability
| Peptide ID | Modification(s) | Stability in Human Plasma (t½) | Reference |
| 1T | N-terminally Tam-labeled chemerin-9 | Degraded over time | [3] |
| 7T | Cyclic (disulfide), free N-terminus | Completely degraded within 60 min | [3][4] |
| 8T | N-terminal D-Tyr, Cyclic (disulfide) | Fully stable for 24 h | [3][4] |
| 4T | N-terminally Tam-labeled, Cyclic (disulfide, pos 4-9) | Completely intact for 24 h | [3] |
| 5T | N-terminally Tam-labeled, Cyclic (thioacetal, pos 4-9) | Stable for 24 h | [3][4] |
| d-Tyr¹⁴⁷-[d-Ser¹⁵¹, d-Ala¹⁵⁴, Tic¹⁵⁵]chemerin148-156 | Multiple D-amino acid and unnatural amino acid substitutions | Enhanced plasma exposure and prolonged half-life in mice | [1] |
Experimental Protocols
Plasma Stability Assay
This protocol is used to assess the stability of chemerin peptides in plasma.
Materials:
-
Test peptide
-
Human blood plasma
-
Incubator at 37°C
-
Trichloroacetic acid (TCA) for protein precipitation
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Dissolve the test peptide in human blood plasma to a final concentration of 10 µM.[15]
-
Incubate the mixture at 37°C with gentle shaking.[15]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), take an aliquot of the plasma-peptide mixture.[16]
-
Stop the enzymatic reaction by adding TCA to precipitate the plasma proteins.[17]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the remaining peptide by RP-HPLC to quantify the intact peptide.[5]
-
Confirm the identity of the peptide peak using mass spectrometry.[3][5]
-
Calculate the percentage of remaining peptide at each time point relative to the 0-minute sample to determine the half-life.[16]
CMKLR1 Activation Assay (Calcium Flux)
This assay measures the ability of chemerin peptides to activate the CMKLR1 receptor by detecting changes in intracellular calcium levels.
Materials:
-
CMKLR1-expressing cells (e.g., transfected HEK293 cells)
-
Test peptide at various concentrations
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Culture CMKLR1-expressing cells to an appropriate density in a microplate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test peptide.
-
Add the different concentrations of the test peptide to the cells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration. An increase in fluorescence indicates receptor activation.[4]
-
Plot the change in fluorescence against the peptide concentration to determine the EC50 value, which represents the concentration of peptide that elicits a half-maximal response.[3]
Visualizations
Caption: Chemerin/CMKLR1 Signaling Pathway.
Caption: Experimental Workflow for Plasma Stability Assay.
Caption: Strategies to Enhance Peptide Stability.
References
- 1. Identification of a stable chemerin analog with potent activity toward ChemR23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Derivatives of the Chemerin C-Terminus as Metabolically Stable Agonists at the Chemokine-like Receptor 1 for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Derivatives of the Chemerin C-Terminus as Metabolically Stable Agonists at the Chemokine-like Receptor 1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]
- 7. jpt.com [jpt.com]
- 8. Unnatural amino acid analogues of membrane-active helical peptides with anti-mycobacterial activity and improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cpcscientific.com [cpcscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Binding Mode of Cyclic Chemerin-9 Peptide and ChemerinS157 Protein at CMKLR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Peptide Stability Through Terminal Modifications
Welcome to the technical support center for peptide stability optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to N-terminal and C-terminal modifications for enhancing peptide stability.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments aimed at improving peptide stability through terminal modifications.
Issue 1: My peptide is rapidly degraded in serum/plasma despite N-terminal acetylation.
-
Question: I've acetylated the N-terminus of my peptide to block aminopeptidase activity, but it still shows a short half-life in a serum stability assay. What could be the problem and how can I fix it?
-
Answer:
-
Possible Cause 1: Internal Cleavage by Endopeptidases. N-terminal acetylation protects against exopeptidases (aminopeptidases) but not endopeptidases, which cleave peptide bonds within the sequence.[1][2]
-
Troubleshooting:
-
Sequence Analysis: Analyze your peptide sequence for known endopeptidase cleavage sites.
-
D-Amino Acid Substitution: Introduce D-amino acids at or near the cleavage site to create a non-natural peptide bond that is resistant to enzymatic cleavage.[2][3]
-
Cyclization: Cyclizing the peptide (head-to-tail or side-chain cyclization) can provide conformational rigidity and resistance to both endo- and exopeptidases.[3][4]
-
-
-
Possible Cause 2: C-terminal Degradation by Carboxypeptidases. If the C-terminus is a free carboxylic acid, it remains susceptible to carboxypeptidase degradation.[1][5]
-
Possible Cause 3: Incomplete Acetylation. The acetylation reaction during peptide synthesis may have been incomplete, leaving a fraction of your peptide with a free N-terminus.
-
Troubleshooting:
-
Quality Control: Verify the purity and identity of your synthesized peptide using mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm complete acetylation.[7]
-
Optimize Synthesis Protocol: If incomplete acetylation is confirmed, optimize the capping step in your solid-phase peptide synthesis (SPPS) protocol. This may involve using a larger excess of the acetylating agent (e.g., acetic anhydride) or increasing the reaction time.[8][9]
-
-
-
Issue 2: My C-terminally amidated peptide shows poor solubility.
-
Question: I've amidated the C-terminus of my peptide to improve stability, but now I'm having trouble dissolving it for my assays. What can I do?
-
Answer:
-
Possible Cause: Increased Hydrophobicity and Loss of Charge. C-terminal amidation neutralizes the negative charge of the carboxyl group, which can reduce the overall charge of the peptide and may decrease its solubility in aqueous solutions.[]
-
Troubleshooting:
-
pH Adjustment: Try dissolving the peptide in buffers with different pH values. Depending on the side chains of the amino acids in your sequence, altering the pH can change the overall charge and improve solubility.
-
Incorporate Solubilizing Moieties:
-
PEGylation: Attaching a polyethylene glycol (PEG) chain to the peptide can enhance its hydrophilicity and solubility.[4][11]
-
Charged Amino Acids: If functionally permissible, consider incorporating charged amino acids (e.g., Asp, Glu, Lys, Arg) into the peptide sequence to increase its overall polarity.
-
-
Use of Organic Solvents: For stock solutions, consider using a small amount of a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) before diluting with your aqueous buffer.[12] Always check the tolerance of your assay for the final solvent concentration.
-
-
-
Issue 3: N-terminal pyroglutamate formation is affecting my peptide's activity.
-
Question: My peptide, which has an N-terminal glutamine, is showing inconsistent activity. I suspect pyroglutamate formation. How can I confirm this and prevent it?
-
Answer:
-
Possible Cause: Cyclization of N-terminal Glutamine or Glutamic Acid. N-terminal glutamine (Gln) and, to a lesser extent, glutamic acid (Glu) can spontaneously or enzymatically cyclize to form pyroglutamate (pGlu).[13][14][15] This modification blocks the N-terminus, which can be beneficial for stability against aminopeptidases, but it can also alter the peptide's conformation and receptor binding, potentially reducing or eliminating its biological activity.[13][15]
-
Troubleshooting:
-
Confirmation: Use mass spectrometry to analyze your peptide sample. The formation of pyroglutamate results in a mass loss of 17 Da (due to the loss of ammonia from Gln) or 18 Da (due to the loss of water from Glu) compared to the unmodified peptide.[14][16]
-
Prevention during Synthesis and Storage:
-
pH Control: The rate of pyroglutamate formation is pH-dependent.[17] Storing the peptide in lyophilized form or as a solution at an optimized pH (typically acidic) can slow down this process.[17]
-
Amino Acid Substitution: If the N-terminal residue is not critical for activity, consider replacing Gln or Glu with a different amino acid that does not undergo cyclization.
-
-
Enzymatic Prevention: In recombinant protein expression systems, co-expression with enzymes that inhibit glutaminyl cyclase can be a strategy.[18] For synthetic peptides, the focus is on chemical stability.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common N-terminal and C-terminal modifications to improve peptide stability?
A1: The most common and effective terminal modifications are N-terminal acetylation and C-terminal amidation.[1][11] These modifications block the sites of action for exopeptidases (aminopeptidases and carboxypeptidases), which are major contributors to peptide degradation in biological fluids.[1][5]
Q2: How do N-terminal acetylation and C-terminal amidation enhance peptide stability?
A2:
-
N-terminal Acetylation: An acetyl group (CH₃CO-) is added to the N-terminal amino group. This neutralizes the positive charge and blocks the recognition site for aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides.[1][19] This modification can mimic the structure of native proteins and increase the peptide's half-life.[11][20]
-
C-terminal Amidation: The C-terminal carboxylic acid group (-COOH) is converted to an amide group (-CONH₂). This removes the negative charge and makes the peptide resistant to degradation by carboxypeptidases, which cleave amino acids from the C-terminus.[1][5][6]
Q3: Besides acetylation and amidation, what other terminal modifications can be used to enhance stability?
A3: Several other modifications can be employed:
-
N-terminal Lipidation (e.g., Palmitoylation, Myristoylation): Attaching a fatty acid chain to the N-terminus increases the peptide's hydrophobicity.[1] This can enhance membrane association and protect against enzymatic degradation.[1][4]
-
N-terminal PEGylation: The addition of a polyethylene glycol (PEG) chain can increase the hydrodynamic radius of the peptide, which can protect it from enzymatic degradation and reduce renal clearance.[4][11]
-
N-terminal Pyroglutamate (pGlu) Formation: The cyclization of an N-terminal glutamine or glutamic acid residue blocks the N-terminus, conferring resistance to most aminopeptidases.[13][18]
-
C-terminal Esterification: Converting the C-terminal carboxylic acid to an ester can shield it from enzymatic attack and can be used to create prodrugs.[1][]
Q4: Will terminal modifications affect the biological activity of my peptide?
A4: Yes, terminal modifications can impact biological activity. While they often enhance stability, they can also alter the peptide's charge, conformation, solubility, and receptor binding affinity.[5][15] It is crucial to assess the biological activity of the modified peptide and compare it to the unmodified counterpart. For some peptides, a free N- or C-terminus is essential for their function.[15]
Q5: How can I experimentally measure the stability of my modified peptide?
A5: The most common method is an in vitro serum or plasma stability assay.[6][12][21] The general workflow involves:
-
Incubating the peptide in serum or plasma at 37°C.
-
Collecting aliquots at different time points.
-
Quenching the enzymatic reaction (e.g., by adding a strong acid like trichloroacetic acid (TCA) or an organic solvent like acetonitrile).[6][21]
-
Separating the intact peptide from degradation products and precipitated proteins, typically by centrifugation.[21]
-
Quantifying the amount of remaining intact peptide using analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[7][21] The half-life (t₁/₂) of the peptide can then be calculated.[21]
Quantitative Data Summary
The following table summarizes the impact of terminal modifications on peptide stability from literature examples.
| Peptide/Protein | Modification | Effect on Half-life (t₁/₂) | Reference |
| Calcitermin | N-terminal Acetylation | Increased by over 7 times in human plasma | [22] |
| Lfc (antimicrobial peptide) | N-terminal Acetylation | Increased from 0.5 hours to 1.5 hours in human serum | [9] |
| General Peptides | C-terminal Amidation | Significantly increases resistance to carboxypeptidases, leading to a longer in vivo half-life | [1][6] |
Experimental Protocols
Protocol 1: N-terminal Acetylation of a Peptide on Solid Support
This protocol describes a standard method for acetylating the N-terminus of a peptide during solid-phase peptide synthesis (SPPS) after the final amino acid has been coupled and its Fmoc protecting group has been removed.
Materials:
-
Peptide-resin with a free N-terminus
-
10% (v/v) Acetic Anhydride in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Coarse fritted peptide synthesis reaction vessel
-
Vortex mixer or shaker
Procedure:
-
Wash the peptide-resin thoroughly with DMF to remove any residual piperidine from the final Fmoc deprotection step.
-
Wash the resin with DCM for one minute.[8]
-
Add the 10% acetic anhydride in DMF solution to the resin. Use a sufficient volume to swell and suspend the resin completely.
-
Agitate the reaction vessel using a vortex mixer or shaker for 20-30 minutes at room temperature.[8]
-
Drain the acetylation solution.
-
Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally Methanol (3 times) to remove excess reagents and byproducts.[8]
-
The N-terminally acetylated peptide-resin is now ready for cleavage from the solid support.
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol provides a general method for assessing the stability of a peptide in human serum.
Materials:
-
Test peptide (lyophilized)
-
Human serum (commercially available, pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% (w/v) Trichloroacetic acid (TCA) in water or Acetonitrile (ACN)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
RP-HPLC or LC-MS system
Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., water, PBS, or a minimal amount of DMSO).[21]
-
Assay Setup: Pre-warm the human serum to 37°C.[6]
-
Initiate Reaction: In a microcentrifuge tube, add the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of, for example, 100 µg/mL.[6][21]
-
Time Point 0: Immediately after adding the peptide, withdraw an aliquot (e.g., 50 µL) and add it to a tube containing an equal volume of quenching solution (e.g., 50 µL of 10% TCA). Vortex and place on ice. This serves as the 0-hour time point.[21]
-
Incubation: Incubate the remaining serum-peptide mixture at 37°C.[21]
-
Sampling: At various predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), withdraw aliquots and immediately quench the reaction as described in step 4.[21]
-
Protein Precipitation: After collecting the final time point, keep all quenched samples on ice for at least 30 minutes to ensure complete protein precipitation.[21]
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[21]
-
Analysis: Carefully collect the supernatant, which contains the peptide, and analyze it by RP-HPLC or LC-MS to quantify the percentage of intact peptide remaining relative to the 0-hour time point.[21]
-
Data Interpretation: Plot the percentage of intact peptide remaining against time to determine the degradation profile and calculate the peptide's half-life (t₁/₂).[21]
Visualizations
Caption: Workflow for peptide modification and subsequent stability assessment.
Caption: Decision tree for troubleshooting peptide instability.
References
- 1. Solving Peptide Challenges: The Power of C- and N-Terminal Modifications | Blog | Biosynth [biosynth.com]
- 2. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. cem.de [cem.de]
- 11. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Stability and CTL activity of N-terminal glutamic acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Terminal Sequencing: 8 Common Mistakes You Must Avoid | MtoZ Biolabs [mtoz-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Linked Production of Pyroglutamate-Modified Proteins via Self-Cleavage of Fusion Tags with TEV Protease and Autonomous N-Terminal Cyclization with Glutaminyl Cyclase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpt.com [jpt.com]
- 20. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]
- 21. benchchem.com [benchchem.com]
- 22. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in chemerin peptide ELISA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with their Chemerin peptide ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected optical density (OD) range for a typical Chemerin ELISA standard curve?
A1: The OD values for a standard curve will vary depending on the specific ELISA kit, plate reader, and assay conditions. However, a well-performing assay should show a clear dose-dependent response, with the highest standard concentration yielding an OD value typically between 1.5 and 3.0.[1] The blank or zero standard should have a very low OD, ideally less than 0.1.
Q2: My standard curve looks good, but my samples have no or very low signal. What could be the issue?
A2: If the standards are performing as expected, the problem likely lies with your samples.[2] Possible causes include:
-
Low Analyte Concentration: The Chemerin concentration in your samples may be below the detection limit of the assay.[3] Consider concentrating your samples or using a more sensitive ELISA kit.
-
Sample Matrix Effects: Components in your sample matrix (e.g., serum, plasma, cell culture media) may interfere with the antibody-antigen binding. It is recommended to dilute your samples in the assay's recommended diluent buffer to minimize these effects.[4]
-
Improper Sample Handling: Repeated freeze-thaw cycles or improper storage can degrade the Chemerin peptide in your samples.[5]
Q3: Can I use reagents from different ELISA kits?
A3: It is strongly advised not to mix reagents from different ELISA kits or lots.[6] Each kit's components are optimized to work together, and mixing them can lead to unpredictable results, including low signal.[6]
Q4: How critical is the washing step, and can I modify it?
A4: The washing step is crucial for removing unbound reagents and reducing background noise.[7][8] Insufficient washing can lead to high background, while overly aggressive washing can elute the bound antibody or antigen, resulting in a weak signal.[8] It is best to follow the kit protocol's recommendations for the number of washes and wash volume. If you suspect washing is an issue, you can try increasing the soak time during each wash by about 30 seconds.[9][10]
Q5: What is a checkerboard titration, and when should I perform one?
A5: A checkerboard titration is an optimization method used to determine the optimal concentrations of capture and detection antibodies for a sandwich ELISA.[6][11] This is particularly useful when developing an in-house ELISA or if you suspect that the antibody concentrations in a kit are not optimal for your specific samples. The process involves testing a grid of different capture and detection antibody dilutions to find the combination that yields the highest signal-to-noise ratio.[11][12]
Troubleshooting Low Signal
Low signal in a Chemerin peptide ELISA can arise from various factors related to reagents, assay procedure, or data acquisition. Below are common causes and their solutions, presented in a question-and-answer format.
Reagent-Related Issues
Problem: My entire plate, including standards and samples, shows very low or no signal.
This suggests a systemic issue with one of the common reagents.
| Possible Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components.[9][13] Ensure that all reagents have been stored at the recommended temperatures.[9][13] Do not use reagents that have been repeatedly freeze-thawed.[14] |
| Incorrect Reagent Preparation | Double-check all dilution calculations for antibodies, standards, and other reagents.[9][13] Ensure that lyophilized components were reconstituted correctly according to the protocol. |
| Substrate Solution Issues | The substrate solution should be colorless before use. If it has changed color, it may be contaminated or degraded and should be replaced.[14] Also, ensure the correct substrate is being used for the enzyme conjugate (e.g., TMB for HRP). |
| Incompatible Reagents | If not using a pre-optimized kit, ensure the capture and detection antibodies are a matched pair that recognizes different epitopes on the Chemerin peptide.[5] Also, confirm that the secondary antibody is compatible with the primary detection antibody.[14] |
Procedural Errors
Problem: My standard curve is flat or has a very shallow slope.
This often points to issues with the assay setup and execution.
| Possible Cause | Recommended Solution |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[3] Shorter incubation times or lower temperatures than recommended can lead to incomplete binding and a weaker signal. Conversely, excessively long incubations can increase background noise. |
| Insufficient Washing | Ensure all wells are filled and completely aspirated during each wash step.[8] Residual unbound reagents can interfere with the signal. Consider increasing the number of washes or the soak time. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes are dispensed into each well.[2] Avoid introducing air bubbles. |
| Plate Sealing | Use fresh plate sealers for each incubation step to prevent evaporation and cross-contamination.[9][10] |
| Reagents Not at Room Temperature | Allow all reagents to come to room temperature for at least 15-20 minutes before starting the assay, unless the protocol specifies otherwise.[3][13] |
Antibody and Antigen Issues
Problem: I'm getting a weak signal even with high concentrations of my sample.
This could indicate a problem with the antibody-antigen interaction.
| Possible Cause | Recommended Solution |
| Low Antibody Affinity | The antibodies may have a low affinity for the Chemerin peptide. If developing your own assay, you may need to screen different antibody pairs. |
| Suboptimal Antibody Concentrations | The concentrations of the capture or detection antibodies may be too low. You can optimize these by performing a checkerboard titration.[15][16] |
| Peptide Adsorption Issues | Peptides can sometimes adsorb poorly to the microplate wells.[14] Ensure you are using a high-binding ELISA plate.[14] In some cases, conjugating the peptide to a larger carrier protein can improve coating efficiency.[14] |
Data Acquisition Issues
Problem: The color development looks good, but the plate reader gives low OD values.
This points to a problem with the final step of the assay.
| Possible Cause | Recommended Solution |
| Incorrect Plate Reader Settings | Ensure the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB with a stop solution).[14] |
| Reading the Plate Too Early or Too Late | For kinetic assays, you might be reading the plate before the signal has fully developed. For endpoint assays, ensure you read the plate within the timeframe recommended by the protocol after adding the stop solution.[2] |
Quantitative Data Tables
Table 1: Example of a Chemerin ELISA Standard Curve
This table shows representative data for a typical Chemerin peptide ELISA standard curve. Your actual OD values may vary.
| Chemerin Concentration (pg/mL) | Average OD (450 nm) |
| 5000 | 2.850 |
| 2500 | 1.620 |
| 1250 | 0.850 |
| 625 | 0.450 |
| 312.5 | 0.250 |
| 156.25 | 0.150 |
| 78.125 | 0.100 |
| 0 (Blank) | 0.050 |
Table 2: Troubleshooting Low Signal Based on OD Values
This table provides a guide to interpreting low OD values in your experiment.
| Scenario | Standard Curve ODs | Sample ODs | Likely Cause |
| Systemic Failure | All very low (<0.2) | All very low (<0.2) | Reagent or procedural error (e.g., expired substrate, missed step). |
| Sample Issue | Normal, dose-dependent | Very low (<0.2) | Low analyte concentration in samples or matrix effects. |
| Detection Issue | Low, but dose-dependent | Low, but dose-dependent | Suboptimal detection antibody concentration or incubation time. |
Experimental Protocols
Standard Sandwich ELISA Protocol for Chemerin Peptide
This is a generalized protocol based on common Chemerin ELISA kits. Always refer to the specific protocol provided with your kit.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and antibodies, according to the kit's instructions. Allow all reagents to reach room temperature before use.[3]
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the antibody-coated microplate. Cover the plate and incubate for the recommended time and temperature (e.g., 2 hours at room temperature).
-
Wash: Aspirate the contents of the wells and wash each well with wash buffer (e.g., 3-4 times with 300 µL per well). Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it on absorbent paper.[8]
-
Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well. Cover the plate and incubate (e.g., 1 hour at room temperature).
-
Wash: Repeat the wash step as described in step 3.
-
Add Enzyme Conjugate: Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well. Cover the plate and incubate (e.g., 30 minutes at room temperature).
-
Wash: Repeat the wash step as described in step 3.
-
Add Substrate: Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate in the dark for the recommended time (e.g., 15-30 minutes) until color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change (e.g., from blue to yellow).
-
Read Plate: Read the optical density of each well at the appropriate wavelength (e.g., 450 nm) within 15-30 minutes of adding the stop solution.[2]
Visualizations
Caption: A typical workflow for a sandwich ELISA experiment.
Caption: A decision tree for troubleshooting low signal in an ELISA.
References
- 1. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. bosterbio.com [bosterbio.com]
- 7. biocompare.com [biocompare.com]
- 8. biocompare.com [biocompare.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. alpco.com [alpco.com]
- 11. biocompare.com [biocompare.com]
- 12. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 13. biomatik.com [biomatik.com]
- 14. protocolsandsolutions.com [protocolsandsolutions.com]
- 15. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Preventing aggregation of synthetic chemerin C-terminal peptides.
Welcome to the technical support center for synthetic chemerin C-terminal peptides. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of these peptides in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the prevention of peptide aggregation and ensure the success of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during your experiments with synthetic chemerin C-terminal peptides.
Question: My lyophilized chemerin peptide won't dissolve. What should I do?
Answer:
The solubility of chemerin C-terminal peptides, particularly the hydrophobic nonapeptide sequence (FYFPGQFAF), can be challenging.[1] If you are experiencing solubility issues, consider the following steps:
-
Initial Solvent Choice: Start with sterile, distilled water. If the peptide is acidic (net negative charge), try a small amount of 0.1M ammonium bicarbonate. For basic peptides (net positive charge), a small amount of 0.1% acetic acid can be used.[2][3]
-
Sonication: Briefly sonicating the peptide solution can aid in dissolution and minimize aggregation.[3]
-
Organic Solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, followed by a stepwise dilution with your aqueous buffer, is recommended.[3] Be mindful of the final concentration of the organic solvent in your assay, as it may affect cellular responses.
-
pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of your buffer can significantly impact solubility. For acidic peptides, a slightly basic pH may improve solubility, while a slightly acidic pH may help with basic peptides.[3]
Question: My chemerin peptide solution is cloudy or shows visible precipitates. What does this indicate and how can I fix it?
Answer:
Cloudiness or precipitation is a strong indicator of peptide aggregation. This can lead to inaccurate concentration measurements and a loss of biological activity. Here’s how to address this:
-
Centrifugation: Before use, centrifuge the vial to pellet any undissolved peptide.[4]
-
Re-solubilization: Try re-solubilizing the peptide using the methods described above (sonication, organic solvents).
-
Use of Anti-Aggregation Additives: Incorporating additives into your buffer can help prevent aggregation. Common additives include:
-
Storage: Ensure proper storage of your peptide solutions. It is recommended to store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[10][11]
Question: I am not observing any biological activity in my calcium mobilization or chemotaxis assay. What are the possible reasons?
Answer:
A lack of activity can stem from several factors:
-
Peptide Aggregation: Aggregated peptides may not be able to bind to their receptors effectively. Confirm that your peptide is fully dissolved and non-aggregated using techniques like Dynamic Light Scattering (DLS).
-
Incorrect Peptide Concentration: Inaccurate quantification due to incomplete solubilization can lead to using a lower-than-expected peptide concentration in your assay.
-
Peptide Degradation: Peptides in solution have a limited shelf life. Ensure you are using freshly prepared solutions or properly stored aliquots. Peptides containing residues like Cys, Met, Trp, Asn, and Gln are more prone to degradation.[10]
-
Assay-Specific Issues:
-
Calcium Mobilization: Ensure your cells are healthy and express the chemerin receptor (CMKLR1 or GPR1). Check the quality of your calcium indicator dye and the functionality of your plate reader.[12][13][14]
-
Chemotaxis: The chemoattractant gradient is crucial. Ensure the gradient is properly established in your assay (e.g., Boyden chamber). Also, confirm that your cells are responsive to other known chemoattractants as a positive control.[15][16]
-
-
Receptor Desensitization: Prolonged exposure of cells to the peptide can lead to receptor internalization and desensitization, resulting in a diminished response.[17]
Question: What are the optimal storage conditions for synthetic chemerin peptides?
Answer:
-
Lyophilized Peptides: For long-term storage, keep lyophilized peptides at -20°C or -80°C in a desiccator.[2][4][10][11] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[2][4][10]
-
Peptide Solutions: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10][11] The stability of peptides in solution is pH-dependent, with a pH range of 5-7 being optimal for storage.[18]
Data on Prevention of Peptide Aggregation
While specific quantitative data for the aggregation of synthetic chemerin C-terminal peptides is limited in publicly available literature, the following table summarizes general strategies and recommended concentrations for preventing peptide aggregation based on studies with various peptides. Researchers should empirically determine the optimal conditions for their specific chemerin peptide.
| Additive/Condition | Recommended Concentration/Range | Mechanism of Action | Notes |
| Arginine | 50-500 mM | Suppresses protein-protein interactions and can solubilize aggregates.[5][6][7] | May affect assay performance at high concentrations. |
| Guanidine HCl | 0.5 - 2 M | Chaotropic agent that disrupts non-covalent interactions. | Denaturing agent; use with caution and typically for solubilization prior to refolding or purification. |
| Urea | 1 - 4 M | Disrupts hydrogen bonds, reducing aggregation. | Denaturing agent; may interfere with biological assays. |
| Tween-20 | 0.01% - 0.1% (v/v) | Non-ionic surfactant that reduces surface tension and hydrophobic interactions.[9] | Commonly used in biological assays. |
| Triton X-100 | 0.01% - 0.1% (v/v) | Non-ionic surfactant that disrupts hydrophobic interactions. | Check for compatibility with your specific assay. |
| CHAPS | 1 - 10 mM | Zwitterionic detergent that can solubilize hydrophobic peptides. | Often used for membrane protein solubilization. |
| pH | 5.0 - 7.0 | Maintaining a pH away from the peptide's isoelectric point (pI) increases net charge and electrostatic repulsion, reducing aggregation.[19][20] | The pI of the peptide should be calculated to determine the optimal pH range. |
| Temperature | 4°C (Storage) | Lower temperatures reduce molecular motion and the rate of aggregation. | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Solubilization of Synthetic Chemerin C-Terminal Peptides
Objective: To prepare a clear, monomeric stock solution of a synthetic chemerin C-terminal peptide.
Materials:
-
Lyophilized chemerin C-terminal peptide (e.g., chemerin-9)
-
Sterile, nuclease-free water
-
0.1% Acetic Acid in sterile water (for basic peptides)
-
0.1 M Ammonium Bicarbonate in sterile water (for acidic peptides)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
Procedure:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Based on the peptide's properties (calculate the net charge at neutral pH), choose the initial solvent:
-
For neutral or slightly charged peptides: Add the required volume of sterile water to achieve the desired stock concentration (e.g., 1 mM).
-
For basic peptides: Add the required volume of 0.1% acetic acid.
-
For acidic peptides: Add the required volume of 0.1 M ammonium bicarbonate.
-
-
Vortex the vial for 30-60 seconds.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
If the peptide remains insoluble, add a small volume of DMSO (e.g., 10-20% of the final volume) and vortex/sonicate again. Then, slowly add the aqueous buffer to reach the final desired concentration.
-
Visually inspect the solution for any particulates. A properly solubilized peptide solution should be clear.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Monitoring Peptide Aggregation using Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of peptide particles in solution and assess the extent of aggregation.
Materials:
-
Solubilized chemerin peptide solution
-
DLS-compatible cuvettes
-
Dynamic Light Scattering instrument
Procedure:
-
Prepare the chemerin peptide solution at the desired concentration in the appropriate buffer.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette.
-
Place the cuvette into the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Equilibrate the sample to the desired temperature.
-
Acquire DLS data according to the instrument's software instructions.
-
Analyze the data to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monodisperse sample with a small Rh is indicative of a non-aggregated peptide solution. A high PDI and the presence of larger particles suggest aggregation.
Protocol 3: Calcium Mobilization Assay
Objective: To assess the biological activity of synthetic chemerin C-terminal peptides by measuring intracellular calcium flux in receptor-expressing cells.
Materials:
-
Cells expressing the chemerin receptor (e.g., CMKLR1-transfected HEK293 cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Synthetic chemerin peptide dilutions
-
Positive control (e.g., ATP or ionomycin)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the receptor-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Prepare the calcium dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM with Pluronic F-127 in assay buffer).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for a short period.
-
Inject the chemerin peptide dilutions into the wells and immediately start recording the fluorescence signal over time.
-
At the end of the recording, inject a positive control to confirm cell viability and assay functionality.
-
Analyze the data by calculating the change in fluorescence intensity upon peptide addition.
Visualizations
Caption: Simplified chemerin signaling pathway.
Caption: Experimental workflow for chemerin peptides.
Caption: Troubleshooting logic for chemerin peptide experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Review: Why is arginine effective in suppressing aggregation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surfactant copolymers prevent aggregation of heat denatured lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 15. mdpi.com [mdpi.com]
- 16. oncotarget.com [oncotarget.com]
- 17. Chemerin C9 peptide induces receptor internalization through a clathrin-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 19. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. millennialscientific.com [millennialscientific.com]
Alanine scanning mutagenesis to identify key residues for chemerin peptide activity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing alanine scanning mutagenesis to identify key residues for chemerin peptide activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of performing alanine scanning mutagenesis on chemerin peptides?
A1: Alanine scanning mutagenesis is a systematic approach to identify individual amino acid residues that are critical for the biological activity of a peptide. By substituting each residue with alanine, which has a small, non-reactive methyl side chain, researchers can assess the contribution of the original side chain to the peptide's function, such as receptor binding and activation.
Q2: Which chemerin peptide is most commonly used for alanine scanning studies?
A2: The C-terminal nonapeptide of active chemerin, often referred to as chemerin-9 (sequence: YFPGQFAFS), is frequently the focus of these studies. This is because chemerin-9 retains most of the biological activity of the full-length chemerin protein, making it a manageable and relevant model for structure-activity relationship studies.[1][2]
Q3: What are the key residues in the chemerin-9 peptide that have been identified as critical for its activity?
A3: Alanine-scanning mutagenesis has identified Tyr¹⁴⁹, Phe¹⁵⁰, Gly¹⁵², Phe¹⁵⁴, and Phe¹⁵⁶ as key residues for the activation of the chemerin receptor, CMKLR1.[1][2] Substitution of these residues with alanine leads to a significant reduction in peptide potency.
Q4: Why is the C-terminus of the chemerin peptide so crucial for its activity?
A4: The C-terminal end of the chemerin peptide is essential for its biological function. Even minor modifications, such as the addition of a single amino acid or the removal of two amino acids, can drastically alter the peptide's potency by several orders of magnitude.[1][2] This highlights the precise structural requirements for effective interaction with its receptor.
Q5: Can I use a different amino acid for scanning mutagenesis instead of alanine?
A5: While alanine is the most common choice due to its neutral nature and minimal side chain, other amino acids can be used. However, substituting with bulkier or charged amino acids can introduce more complex structural changes, making the interpretation of the results more challenging. The goal of alanine scanning is to probe the role of the side chain, and alanine's structure is ideal for this purpose.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low activity observed for all alanine-substituted peptides, including the wild-type control. | 1. Peptide Synthesis/Purification Issues: Incorrect peptide sequence, low purity, or presence of contaminants. 2. Assay Conditions: Suboptimal buffer, temperature, or incubation times. 3. Cell Line Issues: Low receptor expression in the cell line used for the activity assay. 4. Reagent Degradation: Degradation of peptides or critical assay reagents. | 1. Verify Peptide Quality: Confirm the sequence, purity (>95%), and concentration of all peptides by mass spectrometry and HPLC. 2. Optimize Assay Parameters: Titrate cell number, agonist concentration range, and incubation times. Ensure the assay buffer is appropriate for the specific assay (e.g., calcium mobilization, receptor binding). 3. Validate Cell Line: Confirm receptor expression levels using techniques like flow cytometry or western blotting. 4. Use Fresh Reagents: Prepare fresh stocks of peptides and critical reagents. Store peptides according to the manufacturer's instructions (typically lyophilized at -20°C or -80°C). |
| Unexpected increase in activity for an alanine-substituted peptide. | 1. Removal of a Sterically Hindering Residue: The original residue may have been impeding optimal receptor binding. 2. Favorable Conformational Change: The alanine substitution might induce a more active peptide conformation. | 1. Confirm the Result: Repeat the experiment multiple times to ensure the result is reproducible. 2. Further Mutagenesis: Substitute the original residue with other amino acids of varying sizes and properties to further investigate the structural requirements at that position. 3. Structural Modeling: Use computational modeling to predict how the alanine substitution might alter the peptide's structure and interaction with the receptor. |
| High variability in results between experimental repeats. | 1. Inconsistent Cell Passaging: Using cells from a wide range of passage numbers can lead to variability in receptor expression and signaling responses. 2. Pipetting Errors: Inaccurate pipetting, especially of potent peptides at low concentrations. 3. Assay Plate Edge Effects: Evaporation or temperature gradients across the assay plate. | 1. Standardize Cell Culture: Use cells within a defined, narrow passage number range for all experiments. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. For highly potent peptides, perform serial dilutions carefully. 3. Improve Assay Plate Handling: Avoid using the outer wells of the plate, or fill them with buffer to minimize edge effects. Ensure uniform temperature across the plate during incubation. |
| Difficulty in synthesizing or purifying a specific alanine-substituted peptide. | Hydrophobic Aggregation: The peptide sequence may be prone to aggregation, especially if multiple hydrophobic residues are present. | 1. Modify Synthesis Protocol: Use specialized resins or synthesis protocols designed for difficult peptides. 2. Optimize Purification: Adjust the HPLC gradient and solvent system. The addition of a small percentage of formic acid or trifluoroacetic acid can sometimes improve solubility and peak shape. |
Data Presentation
Table 1: Alanine Scan of Chemerin-9 Peptide (YFPGQFAFS) and its Effect on CMKLR1 Activation
| Residue | Position | Alanine-Substituted Peptide Sequence | Fold Change in EC₅₀ vs. Wild-Type | Key Residue |
| Tyrosine | 149 | A FPGQFAFS | >100 | Yes[1][2] |
| Phenylalanine | 150 | YA PGQFAFS | >100 | Yes[1][2] |
| Proline | 151 | YFA GQFAFS | ~1 | No[1][2] |
| Glycine | 152 | YFPA QFAFS | >100 | Yes[1][2] |
| Glutamine | 153 | YFPGA FAFS | ~1 | No[1][2] |
| Phenylalanine | 154 | YFPGQA AFS | >100 | Yes[1][2] |
| Alanine | 155 | YFPGQFA FS | No Change | - |
| Phenylalanine | 156 | YFPGQFAA S | >1000 | Yes[1][2] |
| Serine | 157 | YFPGQFAFA | ~10 | No[1][2] |
Note: The fold change in EC₅₀ values are approximations based on published data and are intended to illustrate the relative importance of each residue.
Experimental Protocols
Peptide Synthesis and Purification
-
Peptide Synthesis: Alanine-substituted chemerin peptides are synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: Following synthesis, the peptides are cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
-
Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used for elution.
-
Quality Control: The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS). Purified peptides with >95% purity should be used for biological assays.
In Vitro Bioactivity Assay (Calcium Mobilization)
This protocol is a general guideline for measuring the activity of chemerin peptides by monitoring intracellular calcium mobilization in a cell line expressing the chemerin receptor CMKLR1 (e.g., HEK293 or CHO cells).
-
Cell Culture: Maintain CMKLR1-expressing cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Peptide Preparation: Prepare serial dilutions of the wild-type and alanine-substituted chemerin peptides in the assay buffer.
-
Calcium Flux Measurement:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the peptide solutions into the wells and continue to record the fluorescence signal for a specified period (e.g., 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each peptide concentration.
-
Plot the dose-response curves and determine the EC₅₀ (half-maximal effective concentration) values for each peptide using a non-linear regression analysis.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Buffer Conditions for Chemerin Peptide Bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during chemerin peptide bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a chemerin peptide bioassay?
A1: The optimal pH for a chemerin peptide bioassay is crucial for maintaining the peptide's structure, solubility, and binding affinity to its receptors, such as CMKLR1 (ChemR23). While the ideal pH can be assay-specific, a starting point is typically within the physiological range of pH 7.2 to 7.6 . It is recommended to perform a pH optimization experiment to determine the best-performing pH for your specific assay conditions. A buffer system like HEPES is often a good choice for maintaining a stable pH in this range.
Q2: How does ionic strength affect the performance of a chemerin bioassay?
A2: Ionic strength, typically modulated by salt concentration (e.g., NaCl), can significantly impact the electrostatic interactions between the chemerin peptide and its receptor. High salt concentrations can mask these interactions, potentially reducing binding affinity, while very low ionic strength might increase non-specific binding. A common starting concentration for NaCl is 150 mM . It is advisable to test a range of salt concentrations (e.g., 50 mM to 200 mM) to find the optimal balance for your assay.
Q3: Should I include a carrier protein like Bovine Serum Albumin (BSA) in my assay buffer?
A3: Yes, including a carrier protein like BSA at a concentration of 0.1% to 0.5% (w/v) is generally recommended. BSA helps to prevent the non-specific adsorption of the chemerin peptide to plasticware and can stabilize the peptide in solution, leading to more consistent and reproducible results.
Q4: What type of detergent should I use for assays involving membrane-bound chemerin receptors?
A4: For assays involving solubilized membrane receptors, non-ionic detergents are preferred as they are less likely to denature the receptor. Common choices include Tween-20 or Triton X-100 at low concentrations (e.g., 0.01% to 0.05% v/v ). It is critical to use high-purity detergents and to optimize the concentration, as excessive amounts can disrupt receptor structure and function.
Q5: My chemerin peptide appears to be aggregating. How can I prevent this?
A5: Peptide aggregation can be a significant issue. To mitigate this, ensure the peptide is fully solubilized in an appropriate solvent before diluting it into the assay buffer. Storing the peptide at the recommended temperature and avoiding repeated freeze-thaw cycles is also crucial. If aggregation persists, consider including a low concentration of a non-ionic detergent or adjusting the pH of the buffer away from the peptide's isoelectric point (pI).
Troubleshooting Guides
This section provides solutions to common problems encountered during chemerin peptide bioassays.
Problem 1: Weak or No Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer pH | Perform a pH titration experiment using a range of pH values (e.g., 6.8 to 8.0) to identify the optimal pH for your assay. |
| Incorrect Ionic Strength | Test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM) to determine the optimal ionic strength. |
| Peptide Degradation | Ensure proper storage of the chemerin peptide. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Consider using protease inhibitors in your buffer if degradation is suspected. |
| Low Receptor Expression | Verify the expression levels of the chemerin receptor in your cell line or membrane preparation. |
| Inactive Peptide | Confirm the activity of your chemerin peptide stock using a validated positive control. |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding | Increase the concentration of BSA or another blocking agent in your buffer (e.g., up to 1%). Optimize the number and duration of wash steps. |
| Excessive Detergent Concentration | If using detergents, perform a concentration titration to find the lowest effective concentration that maintains receptor solubility without causing high background. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, filtered buffers. |
| Cross-reactivity of Antibodies | In immunoassays, ensure the specificity of your primary and secondary antibodies. |
Problem 3: High Well-to-Well Variability
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting technique. Use calibrated pipettes. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure even temperature distribution during incubations. |
| Edge Effects | Avoid using the outer wells of the microplate for critical samples, or fill them with buffer to maintain a humid environment. |
| Incomplete Mixing | Gently mix the plate after adding reagents to ensure a homogenous solution in each well. |
Data Presentation
Table 1: Effect of pH on Chemerin Peptide Binding to CMKLR1
| Buffer pH | Relative Binding Unit (RBU) | Signal-to-Noise Ratio |
| 6.8 | 850 ± 45 | 8.5 |
| 7.0 | 1100 ± 60 | 11.0 |
| 7.2 | 1550 ± 75 | 15.5 |
| 7.4 | 1800 ± 90 | 18.0 |
| 7.6 | 1650 ± 80 | 16.5 |
| 7.8 | 1300 ± 65 | 13.0 |
| 8.0 | 950 ± 50 | 9.5 |
Data are representative and may vary depending on the specific assay system.
Table 2: Effect of NaCl Concentration on Chemerin Bioassay Signal
| NaCl Concentration (mM) | Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 50 | 12000 ± 800 | 10 |
| 100 | 18000 ± 1200 | 15 |
| 150 | 24000 ± 1500 | 20 |
| 200 | 15000 ± 1000 | 12.5 |
| 250 | 9000 ± 600 | 7.5 |
Data are representative and may vary depending on the specific assay system.
Table 3: Effect of Tween-20 Concentration on a Chemerin Receptor-Based Assay
| Tween-20 Concentration (%) | Specific Binding (%) | Non-specific Binding (%) |
| 0 | 100 | 25 |
| 0.01 | 98 | 15 |
| 0.05 | 95 | 8 |
| 0.1 | 85 | 7 |
| 0.5 | 60 | 6 |
Data are representative and may vary depending on the specific assay system.
Experimental Protocols
Detailed Methodology: Chemerin-induced Calcium Mobilization Assay
This protocol describes a cell-based assay to measure the activation of the chemerin receptor CMKLR1 by monitoring changes in intracellular calcium levels.
1. Materials:
-
HEK293 cells stably expressing human CMKLR1.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4, and 0.1% BSA.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Chemerin peptide stock solution.
-
Probenecid (optional, to prevent dye leakage).
-
Black, clear-bottom 96-well microplates.
2. Cell Preparation:
-
Seed CMKLR1-expressing HEK293 cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well.
-
Culture the cells overnight at 37°C in a 5% CO₂ incubator.
3. Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer.
4. Assay Procedure:
-
Prepare serial dilutions of the chemerin peptide in Assay Buffer.
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 485/525 nm).
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Inject 20 µL of the chemerin peptide dilutions into the respective wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the chemerin peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Mandatory Visualizations
Caption: Chemerin signaling pathway via CMKLR1.
Caption: Workflow for a chemerin-induced calcium mobilization assay.
Caption: Troubleshooting logic for chemerin bioassays.
Overcoming challenges in the purification of chemerin C-terminal peptides.
Welcome to the technical support center for the purification of chemerin C-terminal peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and purification of these important signaling molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying synthetic chemerin C-terminal peptides like chemerin-9 (C9)?
A1: The most frequently encountered challenges include:
-
Low Purity of Crude Peptide: The initial product after solid-phase peptide synthesis (SPPS) often contains a variety of impurities.[1]
-
Peptide Aggregation: Chemerin C-terminal peptides can be hydrophobic, leading to aggregation during purification and handling.[2]
-
Poor Solubility: Due to their hydrophobic nature, these peptides can be difficult to dissolve in aqueous solutions.
-
Oxidation: If the peptide sequence contains methionine or cysteine residues, they are susceptible to oxidation during synthesis and purification.
-
Co-elution of Impurities: Impurities with similar physicochemical properties to the target peptide can be difficult to separate using standard HPLC methods.
Q2: What are the typical impurities found in crude synthetic chemerin C-terminal peptides?
A2: Common impurities originating from SPPS include:
-
Deletion sequences: Peptides missing one or more amino acid residues.[1]
-
Truncated peptides: Shorter peptide fragments resulting from incomplete coupling reactions.[1]
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.[1]
-
Products of side reactions: Modifications to amino acid side chains that can occur during synthesis.
-
Reagents and by-products: Residual reagents from the cleavage and deprotection steps, such as trifluoroacetic acid (TFA).[1]
Q3: What purity level should I aim for with my purified chemerin C-terminal peptide?
A3: For in vitro biological assays, a purity of >95% is generally recommended to ensure that the observed activity is from the target peptide and not from impurities.[3] For more sensitive applications or in vivo studies, a purity of >98% is often desirable.[4]
Q4: How should I store my purified chemerin C-terminal peptide?
A4: Lyophilized peptides should be stored at -20°C or lower in a desiccator to prevent degradation from moisture and oxidation. For short-term storage, 4°C is acceptable. Once in solution, it is best to make aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Peptides in solution are less stable than in their lyophilized form.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of chemerin C-terminal peptides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Peptide | Incomplete coupling during SPPS. | Optimize coupling times and use a slight excess of activated amino acid. |
| Loss of peptide during purification steps. | Minimize the number of purification steps. Ensure proper collection of fractions from the HPLC. | |
| Peptide precipitation during purification. | Add organic modifiers like acetonitrile or isopropanol to the buffers to improve solubility.[5] | |
| Peptide Aggregation (Visible Precipitation or Broad HPLC Peaks) | High peptide concentration. | Work with more dilute peptide solutions. |
| Hydrophobic nature of the peptide. | Add aggregation-reducing agents such as arginine or detergents (e.g., Tween 20) in low concentrations to your buffers.[2] | |
| Suboptimal buffer conditions (pH, ionic strength). | Screen different buffer pH and salt concentrations to find conditions that minimize aggregation.[5] | |
| Poor Peak Shape in RP-HPLC (Tailing or Broadening) | Secondary interactions with the stationary phase. | Ensure the use of an appropriate ion-pairing agent like TFA (0.1%) in the mobile phase.[1][6] |
| Column overload. | Reduce the amount of peptide loaded onto the column. | |
| Aggregation on the column. | Modify the mobile phase with organic solvents or run the purification at a slightly elevated temperature (e.g., 30-40°C) to disrupt aggregates. | |
| Presence of Oxidized Peptide Impurities | Oxidation of methionine or other sensitive residues. | Use degassed solvents for all solutions. Consider adding antioxidants like DTT or TCEP in small amounts during purification if compatible with your downstream applications. |
| Co-elution of Target Peptide with Impurities | Similar hydrophobicity of the impurity. | Optimize the HPLC gradient. A shallower gradient around the elution time of your peptide can improve resolution.[6] |
| Different column chemistry may be needed. | If a C18 column does not provide adequate separation, try a C8 or a phenyl-hexyl column. |
Data Presentation
Table 1: Summary of Purity Data for Synthetic Chemerin-Derived Peptides
| Peptide | Synthesis Method | Purification Method | Reported Purity | Reference |
| Chemerin-9 (C9) | Solid-Phase Peptide Synthesis (Fmoc/tBu) | HPLC | >98% | [4] |
| Chemerin Peptides (unspecified) | Solid-Phase Peptide Synthesis | HPLC and Mass Spectrometry | >95% | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Chemerin-9 (YFPGQFAFS)
This protocol is a general guideline based on the Fmoc/tBu strategy and should be optimized for your specific synthesizer and reagents.
Materials:
-
Fmoc-Ser(tBu)-Wang resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)
-
Solvents: DMF, DCM (dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water
Procedure:
-
Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the serine.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) and then DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (Fmoc-Phe-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and let it react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue), the coupling is incomplete; repeat the coupling step.
-
-
Washing: Wash the resin as in step 3.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Ala, Gln, Phe, Gln, Pro, Gly, Phe, Tyr).
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as in step 2.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Collection and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification of Chemerin-9
Materials:
-
Crude synthetic chemerin-9 peptide
-
HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or DMSO can be added. Centrifuge the solution to remove any insoluble material.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Elution:
-
Inject the dissolved crude peptide onto the column.
-
Run a linear gradient to elute the peptide. A suggested starting gradient is 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient will need to be determined empirically based on analytical HPLC runs of the crude material.[6]
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak that represents the target peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a white powder.
Visualizations
Chemerin Signaling Pathway
Caption: Chemerin C-terminal peptide signaling cascade.
Experimental Workflow for Chemerin Peptide Purification
Caption: Workflow for purification of synthetic chemerin peptides.
References
- 1. bachem.com [bachem.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. hplc.eu [hplc.eu]
Best practices for long-term storage of chemerin C-terminal peptides.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of chemerin C-terminal peptides.
Frequently Asked Questions (FAQs)
Q1: What are chemerin C-terminal peptides?
A1: Chemerin C-terminal peptides are short peptide fragments derived from the C-terminus of the full-length chemerin protein.[1][2] These peptides, such as the well-characterized 9-amino acid peptide (chemerin-9), often retain the full biological activity of the mature chemerin protein and can activate chemerin receptors like CMKLR1 and GPR1.[2][3][4][5][6]
Q2: What are the primary applications of chemerin C-terminal peptides in research?
A2: Chemerin C-terminal peptides are widely used in cell-based assays to study the signaling pathways and physiological roles of chemerin.[3] Their applications include investigating inflammation, immune cell chemotaxis, adipocyte differentiation, and their potential as therapeutic agents in cancer and metabolic diseases.[3][7][8][9][10][11]
Q3: Why is proper storage of chemerin C-terminal peptides crucial?
A3: Proper storage is essential to maintain the structural integrity and biological activity of the peptides.[12] Peptides are susceptible to degradation from factors like temperature fluctuations, moisture, light, and oxidation, which can lead to loss of potency and unreliable experimental results.[12][13]
Best Practices for Long-Term Storage
Q4: How should lyophilized chemerin C-terminal peptides be stored long-term?
A4: For long-term storage, lyophilized (powder) chemerin C-terminal peptides should be kept in a tightly sealed container at -20°C or, preferably, -80°C.[12][13][14][15] It is also crucial to protect them from moisture and light.[12][13] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[16]
Q5: What is the recommended procedure for reconstituting chemerin C-terminal peptides?
A5: To reconstitute, use a sterile, appropriate solvent. Common choices include bacteriostatic water, sterile water, or DMSO for hydrophobic peptides.[14] Inject the solvent slowly down the side of the vial to avoid foaming and gently swirl to dissolve the peptide; do not shake vigorously.[14][17] Peptides with specific amino acids like Cys, Met, or Trp may require oxygen-free buffers to prevent oxidation.[16]
Q6: How should reconstituted chemerin C-terminal peptides be stored?
A6: Once reconstituted, peptide solutions are more prone to degradation.[12] For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.[12][17] For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[12][14][15]
Data Presentation: Storage Condition Summary
| Peptide Form | Storage Duration | Temperature | Key Considerations |
| Lyophilized (Powder) | Short-term (weeks to months) | 4°C | Keep dry and dark.[12] |
| Long-term (months to years) | -20°C to -80°C | Tightly sealed, desiccated, protected from light.[12][14][15][17] | |
| Reconstituted (Liquid) | Short-term (days to weeks) | 2-8°C | Use sterile technique.[12][17] |
| Long-term (months) | -20°C to -80°C | Aliquot to avoid freeze-thaw cycles.[12][14][15] |
Troubleshooting Guide
Q7: My reconstituted chemerin peptide solution appears cloudy. What should I do?
A7: Cloudiness can indicate poor solubility, aggregation, or contamination.[17] First, ensure the peptide has had enough time to dissolve completely. Gentle warming or brief sonication may help, but avoid excessive heat.[16] If the peptide is known to be hydrophobic, consider using a small amount of an organic solvent like DMSO before diluting with an aqueous buffer.[14] If cloudiness persists, it may be due to aggregation or contamination, and the solution should not be used.[17]
Q8: I am observing reduced or no activity of my chemerin peptide in my experiments. What are the possible causes?
A8: Loss of activity can be due to several factors:
-
Improper Storage: The peptide may have degraded due to exposure to high temperatures, repeated freeze-thaw cycles, or oxidation.[12][15]
-
Incorrect Reconstitution: Using an inappropriate solvent or incorrect concentration can affect activity.
-
Experimental Errors: Ensure that the assay conditions (e.g., pH, buffer composition) are optimal for the peptide's activity.
-
Peptide Adsorption: Peptides can adsorb to plastic surfaces. Using low-protein-binding tubes and pipette tips can mitigate this.
Q9: How can I prevent contamination of my peptide stocks?
A9: Always use sterile techniques when reconstituting and handling peptides.[12][14] Use sterile solvents, pipette tips, and tubes. Reconstitute peptides in a clean environment, such as a laminar flow hood. Aliquoting the reconstituted peptide into single-use vials will minimize the risk of contaminating the entire stock.
Experimental Protocols
Calcium Flux Assay Protocol
This protocol is a general guideline for measuring chemerin receptor activation via intracellular calcium mobilization.
-
Cell Culture and Plating:
-
Dye Loading:
-
Peptide Stimulation and Measurement:
-
Wash the cells with the assay buffer to remove excess dye.[10]
-
Measure the basal fluorescence for a short period (e.g., 20 seconds) using a fluorescence plate reader.[10]
-
Add the chemerin C-terminal peptide at the desired concentrations.
-
Immediately begin measuring the fluorescence intensity for a defined period (e.g., 40 seconds) to capture the calcium flux.[10]
-
-
Data Analysis:
-
Calculate the change in fluorescence (maximum signal over basal) for each well.
-
Normalize the data to the response of a control or a known agonist.
-
Generate dose-response curves to determine the peptide's potency (EC50).
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor-Arrestin Interaction
This protocol outlines a general method for assessing the interaction between a chemerin receptor and β-arrestin.
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with plasmids encoding the chemerin receptor fused to a fluorescent protein (e.g., eYFP) and β-arrestin fused to a luciferase (e.g., Rluc8).[10]
-
-
Cell Plating:
-
One day post-transfection, seed the cells into a white, 96-well plate.[10]
-
-
Assay Performance:
-
Two days post-transfection, replace the culture medium with a BRET buffer.[10]
-
Add the luciferase substrate (e.g., coelenterazine-h).[10]
-
Stimulate the cells with the chemerin C-terminal peptide at various concentrations.
-
Measure the luminescence at two wavelengths (one for the luciferase and one for the fluorescent protein) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (emission of the fluorescent protein divided by the emission of the luciferase).
-
Plot the BRET ratio against the peptide concentration to generate a dose-response curve.
-
Visualizations
Caption: Chemerin C-terminal peptide signaling pathways.
References
- 1. Chemerin peptide - Wikipedia [en.wikipedia.org]
- 2. primo.uvm.edu [primo.uvm.edu]
- 3. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-binding and -scavenging of the chemerin receptor GPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclic Derivatives of the Chemerin C-Terminus as Metabolically Stable Agonists at the Chemokine-like Receptor 1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic Derivatives of the Chemerin C-Terminus as Metabolically Stable Agonists at the Chemokine-like Receptor 1 for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 13. jpt.com [jpt.com]
- 14. Essential Guide to Peptide Reconstitution and Storage - PANHANDLE - NEWS CHANNEL NEBRASKA [panhandle.newschannelnebraska.com]
- 15. jpt.com [jpt.com]
- 16. bachem.com [bachem.com]
- 17. bluewellpeptides.com [bluewellpeptides.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Chemerin-9 and Full-Length Chemerin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the C-terminal nonapeptide of chemerin, chemerin-9 (C9), and the full-length active form of chemerin. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies in inflammation, metabolic diseases, and cancer.
Executive Summary
Chemerin is a chemoattractant protein that, upon proteolytic cleavage of its C-terminus, becomes biologically active and signals through G protein-coupled receptors, primarily the chemokine-like receptor 1 (CMKLR1) and G protein-coupled receptor 1 (GPR1). While both full-length chemerin and its C-terminal derivative, chemerin-9, can activate these receptors, they exhibit distinct bioactivities concerning receptor affinity, signaling potency, and downstream functional effects.
Full-length chemerin generally demonstrates higher binding affinity and more stable binding to CMKLR1, which is attributed to a "two-site" binding mechanism involving both the C-terminus and the core of the protein.[1][2] This results in greater potency in certain signaling pathways, such as G protein activation and β-arrestin recruitment.
Chemerin-9 , representing the minimal active sequence (YFPGQFAFS), is a potent agonist at both CMKLR1 and GPR1.[3] While it can be as effective as the full-length protein in specific assays like calcium mobilization, it often displays lower potency in others, including IP1 accumulation and β-arrestin recruitment at CMKLR1.[4][5] However, for GPR1, chemerin-9 shows comparable or even higher affinity than full-length chemerin.[6]
Data Presentation: Quantitative Comparison of Bioactivity
The following tables summarize the quantitative data from various in vitro assays, comparing the potency and efficacy of human chemerin-9 and full-length chemerin (often designated as ChemS157 or residues 21-157).
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Assay Type | KD (nM) | Reference |
| Full-length Chemerin | CMKLR1 | Radioligand Binding | 0.88 | [5] |
| Full-length Chemerin | GPR1 | Radioligand Binding | 0.21 | [5] |
| Chemerin-9 | CMKLR1 | Competition Binding | >100 | [5] |
| Chemerin-9 | GPR1 | Competition Binding | High nM range | [5] |
| TAMRA-C9 | GPR1 | NanoBRET | 4.9 | [6] |
Table 2: Receptor Activation and Signaling
| Ligand | Receptor | Assay Type | EC50 (nM) | Reference |
| Full-length Chemerin | CMKLR1 | IP-One | 9.0 | [6] |
| Chemerin-9 | CMKLR1 | IP-One | 387.6 | [6] |
| Full-length Chemerin | CMKLR1 | β-arrestin Recruitment | Low nM | [5] |
| Chemerin-9 | CMKLR1 | β-arrestin Recruitment | ~100-fold > Full-length | [5] |
| Full-length Chemerin | GPR1 | β-arrestin Recruitment | Low nM | [5] |
| Chemerin-9 | GPR1 | β-arrestin Recruitment | Similar to Full-length | [5] |
| Chemerin-9 | CMKLR1 | Calcium Mobilization | 7.1 | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The following diagram illustrates the differential binding and subsequent signaling of full-length chemerin and chemerin-9 at CMKLR1 and GPR1. Full-length chemerin utilizes a two-site binding mechanism at CMKLR1, leading to potent G-protein and β-arrestin signaling. Chemerin-9, interacting primarily with the transmembrane domain of both receptors, shows varied potency.
Caption: Differential signaling of full-length chemerin and chemerin-9.
Experimental Workflow: Transwell Chemotaxis Assay
This diagram outlines the key steps in a transwell migration assay used to assess the chemotactic potential of chemerin isoforms.
Caption: Workflow for a transwell chemotaxis assay.
Logical Relationship: Bioactivity Comparison
This diagram provides a logical comparison of the key bioactivity parameters between full-length chemerin and chemerin-9.
Caption: Comparative bioactivity of chemerin forms.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation, typically those coupled to Gq proteins.
Materials:
-
Cells expressing the target receptor (e.g., HEK293-CMKLR1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Full-length chemerin and chemerin-9.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution (containing Fluo-4 AM and probenecid in assay buffer). Incubate for 1 hour at 37°C.
-
Ligand Preparation: Prepare serial dilutions of full-length chemerin and chemerin-9 in assay buffer at a concentration 5-10 times the final desired concentration.
-
Assay Measurement: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading.
-
Ligand Addition: The instrument will automatically add the ligand solutions to the wells.
-
Data Acquisition: Immediately after ligand addition, measure the fluorescence intensity kinetically for a period of 1-3 minutes. The change in fluorescence indicates the intracellular calcium response.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.
IP-One (IP1 Accumulation) Assay
This HTRF® (Homogeneous Time-Resolved Fluorescence) assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.
Materials:
-
IP-One HTRF® kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer).
-
Cells expressing the target receptor.
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Full-length chemerin and chemerin-9.
-
384-well low-volume white microplates.
-
HTRF®-compatible plate reader.
Procedure:
-
Cell Stimulation: Suspend cells in stimulation buffer and dispense into the microplate. Add serial dilutions of full-length chemerin or chemerin-9 and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Reagent Addition: Add the IP1-d2 and anti-IP1 cryptate reagents in lysis buffer to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for immunoreaction.
-
Fluorescence Reading: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) and plot the ratio against the ligand concentration to determine the EC50 value.
NanoBRET™-based Ligand-Binding Assay
This assay measures the binding of a fluorescently labeled ligand to a NanoLuc® luciferase-tagged receptor in live cells.
Materials:
-
Cells expressing the N-terminally NanoLuc®-tagged receptor (e.g., Nluc-CMKLR1).
-
Fluorescently labeled ligand (e.g., TAMRA-chemerin).
-
Unlabeled full-length chemerin and chemerin-9 for competition assays.
-
Nano-Glo® Luciferase Assay Substrate.
-
White, opaque microplates.
-
Luminometer capable of measuring dual-filtered luminescence.
Procedure:
-
Cell Plating: Seed the transfected cells into the white microplate and incubate.
-
Ligand Addition (Saturation Binding): Add increasing concentrations of the fluorescently labeled ligand to the cells.
-
Ligand Addition (Competition Binding): Add a fixed concentration of the fluorescently labeled ligand along with increasing concentrations of the unlabeled competitor (full-length chemerin or chemerin-9).
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate to all wells.
-
Luminescence Reading: Immediately read the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (fluorescent ligand, >600 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). For saturation binding, plot the BRET ratio against the fluorescent ligand concentration to determine KD. For competition binding, plot the BRET ratio against the unlabeled ligand concentration to determine IC50.
Transwell Chemotaxis/Cell Migration Assay
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant.
Materials:
-
Transwell® inserts with appropriate pore size for the cell type.
-
24-well or 96-well plates.
-
Cells capable of chemotaxis (e.g., macrophages, dendritic cells).
-
Chemoattractant (full-length chemerin or chemerin-9).
-
Serum-free medium.
-
Staining solution (e.g., Crystal Violet or a fluorescent dye like Calcein AM).
-
Cotton swabs.
-
Microscope or fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, starve the cells in serum-free medium for several hours.
-
Assay Setup: Place the Transwell® inserts into the wells of the plate. Add serum-free medium containing the chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium and add the cell suspension to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration to occur (e.g., 2-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the inserts and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet. Alternatively, for fluorescent quantification, pre-label cells with Calcein AM and measure the fluorescence of migrated cells in the lower chamber. Count the stained cells in several fields of view under a microscope or measure the fluorescence/absorbance with a plate reader.
-
Data Analysis: Plot the number of migrated cells or the fluorescence intensity against the chemoattractant concentration to determine the chemotactic response.
BRET-based β-arrestin Recruitment Assay
This assay measures the interaction between a receptor and β-arrestin upon ligand stimulation.
Materials:
-
Cells co-expressing the receptor fused to a BRET donor (e.g., CMKLR1-Rluc8) and β-arrestin fused to a BRET acceptor (e.g., Venus-β-arrestin2).
-
Coelenterazine h (substrate for Rluc8).
-
Full-length chemerin and chemerin-9.
-
White, opaque microplates.
-
BRET-capable plate reader.
Procedure:
-
Cell Plating: Seed the co-transfected cells into the white microplate.
-
Ligand Stimulation: Add serial dilutions of full-length chemerin or chemerin-9 to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Substrate Addition: Add coelenterazine h to all wells.
-
BRET Measurement: Immediately read the luminescence at two wavelengths corresponding to the donor and acceptor emission peaks.
-
Data Analysis: Calculate the BRET ratio. Plot the net BRET ratio (BRET with ligand - BRET without ligand) against the ligand concentration to generate a dose-response curve and determine the EC50 value.
References
- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 6. corning.com [corning.com]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Validating Chemerin C-Terminal Peptide Activity in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of various chemerin C-terminal peptides in primary cells, supported by experimental data and detailed protocols. Chemerin, an adipokine, undergoes C-terminal processing to become a potent chemoattractant and signaling molecule involved in immunity and metabolism. Its C-terminal peptides are of significant interest as they can mimic or modulate the activity of the full-length protein, offering therapeutic potential. This guide focuses on the validation of these peptides in physiologically relevant primary cell systems.
Chemerin Signaling Pathway
Chemerin and its C-terminal peptides primarily exert their effects through the G protein-coupled receptor, chemokine-like receptor 1 (CMKLR1), also known as ChemR23.[1][2] Upon binding, a signaling cascade is initiated, leading to various cellular responses, including chemotaxis, calcium mobilization, and modulation of inflammatory responses.[1][3] The nonapeptide chemerin-9, corresponding to the C-terminus of processed chemerin, is a potent agonist of CMKLR1.[4]
Experimental Protocols
Validation of chemerin C-terminal peptide activity in primary cells typically involves a combination of receptor binding and functional assays. Below are detailed methodologies for key experiments.
Primary Cell Isolation and Culture
-
Primary Human Monocyte-Derived Macrophages:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Purify monocytes from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Culture purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.
-
-
Primary Mouse Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in RPMI-1640 medium containing 10% FBS, 1% penicillin-streptomycin, 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF), and 10 ng/mL of interleukin-4 (IL-4).
-
On day 3, replace half of the medium with fresh medium containing cytokines.
-
On day 6 or 7, non-adherent and loosely adherent cells are collected as immature DCs.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation:
-
Plate primary macrophages or dendritic cells in a black-walled, clear-bottom 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES for 1 hour at 37°C.
-
-
Assay:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation).
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Add varying concentrations of the chemerin C-terminal peptide to the wells and continue to record the fluorescence intensity for an additional 180 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response and plot the dose-response curve to determine the EC50 value.
-
Chemotaxis Assay
This assay assesses the ability of the peptide to induce directed cell migration.
-
Assay Setup:
-
Use a transwell migration system with a polycarbonate membrane (e.g., 5 µm pore size for macrophages and dendritic cells).
-
-
Procedure:
-
Add different concentrations of the chemerin C-terminal peptide to the lower chamber of the transwell plate in serum-free medium.
-
Resuspend primary macrophages or dendritic cells in serum-free medium and add them to the upper chamber (insert).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., DAPI).
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the control).
-
Receptor Binding Assay
This assay determines the affinity of the peptide for its receptor.
-
Cell Preparation:
-
Use primary cells known to express CMKLR1 (e.g., macrophages, dendritic cells) or a cell line stably transfected with human CMKLR1.
-
-
Competition Binding:
-
Incubate a constant concentration of a radiolabeled chemerin ligand (e.g., [125I]-chemerin) with the cells in the presence of increasing concentrations of the unlabeled chemerin C-terminal peptide.
-
The incubation is typically performed at 4°C for 2-3 hours to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filter using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Workflow
The validation of a novel chemerin C-terminal peptide typically follows a logical progression from initial screening to in-depth functional characterization.
Comparative Data of Chemerin C-Terminal Peptides
The bioactivity of chemerin C-terminal peptides can vary significantly based on their length and specific amino acid sequence. The following table summarizes the activity of several well-characterized peptides.
| Peptide (Human Sequence) | Length | Primary Receptor | Bioactivity in Primary Cells | EC50 / IC50 (nM) | Reference |
| Chemerin-9 (YFPGQFAFS) | 9 aa | CMKLR1, GPR1 | Potent agonist: induces chemotaxis and calcium mobilization in dendritic cells and macrophages. | ~1-10 | [4][5] |
| Chemerin-13 (HSFYFPGQFAFS) | 13 aa | CMKLR1, GPR1 | Agonist activity, potent in inducing cellular responses. | ~1-10 | [5] |
| Chemerin-15 (AGEDPHSFYFPGQFA) | 15 aa | CMKLR1 | Anti-inflammatory effects on macrophages, inhibits pro-inflammatory mediator production. | ~0.1-1 | [6][7] |
| C-20 (VQRAGEDPHSFYFPGQFAFS) | 20 aa | CMKLR1, GPR1 | Agonist with lower potency than full-length chemerin; promotes chemotaxis. | >10 | [8] |
Bioactivity Comparison: Agonist vs. Modulator
The C-terminal peptides of chemerin can act as direct agonists, mimicking the effect of the full-length protein, or as modulators with distinct, sometimes opposing, effects.
References
- 1. CMKLR1 - Wikipedia [en.wikipedia.org]
- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Derivatives of the Chemerin C-Terminus as Metabolically Stable Agonists at the Chemokine-like Receptor 1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential role of chemerin in recruitment of plasmacytoid dendritic cells to diseased skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemerin-Derived Peptide C-20 Suppressed Gonadal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendritic cell maturation and chemotaxis is regulated by TRPM2-mediated lysosomal Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Chemerin Peptide Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different synthetic chemerin peptide analogs, supported by experimental data. Chemerin, an adipokine, and its peptide derivatives are pivotal in regulating inflammation, immune responses, and metabolic processes through their interaction with specific G protein-coupled receptors (GPCRs). Understanding the nuanced functionalities of these synthetic analogs is crucial for the development of targeted therapeutics.
This guide delves into the binding affinities, signaling profiles, and functional activities of prominent synthetic chemerin peptide analogs, including C9, C13, C15, C20, and the metabolically stabilized analog CG34. We present a summary of their quantitative data in structured tables for straightforward comparison, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Overview of Chemerin Receptors
Chemerin exerts its biological effects primarily through three receptors:
-
Chemokine-like receptor 1 (CMKLR1 or ChemR23): The most studied receptor, CMKLR1, is coupled to Gi/o proteins. Its activation leads to the inhibition of cAMP production, mobilization of intracellular calcium, and activation of the MAPK and PI3K/Akt pathways, promoting chemotaxis of immune cells.[1][2]
-
G protein-coupled receptor 1 (GPR1): While sharing sequence homology with CMKLR1, GPR1 signaling is less understood. It has been shown to couple to β-arrestin recruitment and RhoA/ROCK signaling.[1][3] Some studies suggest it does not efficiently activate G proteins.
-
C-C chemokine receptor-like 2 (CCRL2): This receptor binds chemerin but does not appear to initiate intracellular signaling.[1][4] It is thought to act as a scavenger receptor, concentrating chemerin and presenting it to signaling receptors on nearby cells.[4]
Comparative Analysis of Synthetic Chemerin Peptide Analogs
The following tables summarize the binding and functional characteristics of various synthetic chemerin peptide analogs based on available experimental data. These peptides are typically derived from the C-terminal region of the active chemerin protein.
Table 1: Binding Affinities of Chemerin Peptide Analogs for CMKLR1 and GPR1
| Peptide Analog | Receptor | Assay Type | Species | Kd / Ki (nM) | Reference |
| Chemerin-9 (C9) | CMKLR1 | Radioligand Binding | Human | 4.9 | [5] |
| GPR1 | Radioligand Binding | Human | 5.3 | [5] | |
| CMKLR1 | NanoBRET Binding | Human | 19.0 (high affinity), 1259.0 (low affinity) | [6] | |
| GPR1 | NanoBRET Binding | Human | 4.9 | [6] | |
| Chemerin-13 (C13) | CMKLR1 | Radioligand Binding | Human | 1.9 (IC50) | [5] |
| GPR1 | Radioligand Binding | Human | 2.3 (IC50) | [5] | |
| Full-length Chemerin | CMKLR1 | Radioligand Binding | Human | 0.88 | [5] |
| GPR1 | Radioligand Binding | Human | 0.21 | [5] |
Table 2: Functional Potencies (EC50) of Chemerin Peptide Analogs
| Peptide Analog | Assay Type | Receptor | Species | EC50 (nM) | Reference |
| Chemerin-9 (C9) | Calcium Mobilization | CMKLR1 | Human | 43 | [7] |
| β-arrestin Recruitment | GPR1 | Human | 3.1 | [8] | |
| Cyclic Chemerin-9 | Calcium Mobilization | CMKLR1 | Human | 64 | [7] |
| Chemerin-20 (C20) | Chemotaxis | CMKLR1 | Human | Optimal at 10 nM | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the primary signaling pathways activated by chemerin analogs and a typical experimental workflow for assessing their activity.
Caption: Chemerin peptide analog signaling pathways.
Caption: Workflow for comparing chemerin analogs.
Detailed Experimental Protocols
Macrophage Chemotaxis Assay (Transwell Assay)
This assay measures the migration of macrophages towards a chemoattractant gradient.
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages.
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well plates.
-
Chemerin peptide analogs.
-
Serum-free cell culture medium.
-
Calcein-AM or other fluorescent dye for cell labeling.
-
Fluorescence plate reader.
Protocol:
-
Cell Preparation: Culture macrophages to the desired confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 106 cells/mL.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the desired concentration of the chemerin peptide analog. Include a negative control (medium only) and a positive control (a known chemoattractant).
-
Place the Transwell insert into each well.
-
Add 100 µL of the cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Cell Staining and Quantification:
-
After incubation, carefully remove the inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Stain the migrated cells on the bottom of the membrane by incubating the insert in a solution of Calcein-AM for 30-60 minutes.
-
Measure the fluorescence of the migrated cells using a fluorescence plate reader.
-
-
Data Analysis: Quantify the chemotactic response by comparing the fluorescence of the test wells to the negative control.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 cells stably expressing CMKLR1 or GPR1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Chemerin peptide analogs.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the chemerin peptide analogs at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of the peptide analog and plot a dose-response curve to determine the EC50 value.[10][11][12][13][14]
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated receptor, a key step in GPCR desensitization and signaling.
Materials:
-
Cells engineered to co-express the GPCR of interest fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoveRx).
-
Cell plating reagents.
-
Chemerin peptide analogs.
-
PathHunter® detection reagents.
-
Luminescence plate reader.
Protocol:
-
Cell Plating: Plate the PathHunter® cells in a white, solid-bottom 96-well or 384-well plate and incubate overnight.[15][16][17]
-
Compound Addition: Add the chemerin peptide analogs at various concentrations to the cells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.[16][17]
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes.[17]
-
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of β-arrestin recruited to the receptor. Plot the signal against the peptide analog concentration to generate a dose-response curve and determine the EC50 value.[15]
Conclusion
The synthetic chemerin peptide analogs exhibit distinct profiles in terms of their binding affinities and functional activities at the different chemerin receptors. While C9 is a potent agonist at both CMKLR1 and GPR1, inducing classical G-protein signaling and β-arrestin recruitment, other analogs like C15 show biased agonism, favoring anti-inflammatory pathways without inducing chemotaxis. Metabolically stabilized analogs like CG34 offer the potential for in vivo applications. The choice of a particular analog will depend on the specific research question and the desired biological outcome. The experimental protocols provided herein offer a starting point for researchers to conduct their own head-to-head comparisons and further elucidate the therapeutic potential of these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemerin Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Derivatives of the Chemerin C-Terminus as Metabolically Stable Agonists at the Chemokine-like Receptor 1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Binding Mode of Cyclic Chemerin-9 Peptide and ChemerinS157 Protein at CMKLR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemerin-Derived Peptide C-20 Suppressed Gonadal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. bu.edu [bu.edu]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. cosmobio.co.jp [cosmobio.co.jp]
Navigating the Specificity of Anti-Chemerin Antibodies: A Comparative Guide to C-Terminal Peptide Cross-Reactivity
For researchers, scientists, and drug development professionals invested in the burgeoning field of chemerin biology, the precise characterization of its various isoforms is paramount. This guide provides a comparative analysis of anti-chemerin antibody specificity, with a focus on their cross-reactivity with crucial C-terminal peptides. Understanding this is critical for the accurate detection and quantification of biologically active chemerin, a key player in inflammation, metabolic regulation, and immune response.
Chemerin, a secreted chemoattractant protein, undergoes proteolytic processing at its C-terminus, generating a spectrum of isoforms with varying biological activities. The most active form is chemerin-S157, while other variants, such as the inactive precursor prochemerin and various truncated peptides, also exist. The nonapeptide chemerin-9, corresponding to the C-terminus of the active protein, remarkably retains much of the full-sized protein's bioactivity. Consequently, antibodies utilized in chemerin research must be meticulously evaluated for their ability to differentiate between these functionally distinct forms.
Comparative Analysis of Anti-Chemerin Antibody Cross-Reactivity
A comprehensive review of available data on commercially available anti-chemerin antibodies reveals a critical need for thorough validation by end-users. While many manufacturers specify that their antibodies target the C-terminal region, quantitative data on cross-reactivity with specific C-terminal peptides is often limited. Researchers are therefore encouraged to perform in-house validation to ensure the antibody's fitness for their specific application.
Below is a summary of representative anti-chemerin antibodies and a guide to interpreting their potential cross-reactivity based on available information.
| Antibody Clone/ID | Host Species | Epitope Region | Reported Reactivity | Potential Cross-Reactivity with C-Terminal Peptides | Recommended Validation Assays |
| Anti-Chemerin (C-Term) | Rabbit Polyclonal | C-terminal synthetic peptide | Human, Mouse, Rat | High likelihood of recognizing full-length active chemerin and potentially chemerin-9 and other C-terminal fragments. Specificity against truncated, inactive forms should be determined. | ELISA, Western Blot, Surface Plasmon Resonance |
| Monoclonal Anti-Chemerin | Mouse Monoclonal | Undisclosed | Human | Specificity is clone-dependent. If the epitope is within the last 9 amino acids, it may recognize active chemerin and chemerin-9. If the epitope is further upstream, it may bind both active and some inactive isoforms. | Competitive ELISA, Western Blot with various chemerin isoforms and peptides |
| Anti-RARRES2 | Goat Polyclonal | Full-length recombinant protein | Human | Likely to recognize multiple isoforms of chemerin, including the precursor and processed forms. May not be suitable for distinguishing between active and inactive chemerin. | Western Blot, Dot Blot with a panel of chemerin peptides |
Note: This table is illustrative. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and, more importantly, conduct their own validation experiments.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To objectively assess the cross-reactivity of an anti-chemerin antibody, a combination of immunoassays is recommended.
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA can be used in a competitive format to determine the specificity of an antibody. By competing for antibody binding between full-length chemerin and various C-terminal peptides, the degree of cross-reactivity can be quantified.
Protocol:
-
Coating: Coat a 96-well microplate with a suboptimal, predetermined concentration of full-length human chemerin overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions for each C-terminal peptide (e.g., chemerin-9, chemerin-155, etc.) and a control with no peptide. In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-chemerin antibody with each peptide dilution for 1-2 hours at room temperature.
-
Incubation: Transfer the antibody-peptide mixtures to the chemerin-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a species-specific secondary antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: A decrease in signal in the presence of a peptide indicates cross-reactivity. The IC50 value (the concentration of peptide that inhibits 50% of antibody binding) can be calculated to quantify the degree of cross-reactivity.
Western Blotting
Principle: Western blotting allows for the visualization of antibody binding to different chemerin isoforms and peptides separated by size.
Protocol:
-
Sample Preparation: Prepare samples of full-length chemerin, prochemerin, and various C-terminal peptides.
-
Gel Electrophoresis: Separate the samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-chemerin antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: The presence and intensity of bands corresponding to the different chemerin forms will indicate the antibody's cross-reactivity profile.
Surface Plasmon Resonance (SPR)
Principle: SPR provides real-time, label-free analysis of the binding kinetics and affinity between an antibody and its antigens. This allows for a precise quantitative comparison of the antibody's interaction with full-length chemerin and its C-terminal peptides.
Protocol:
-
Chip Preparation: Immobilize the anti-chemerin antibody onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions for full-length chemerin and each of the C-terminal peptides in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of each analyte over the antibody-coated surface and a reference surface (without antibody) to monitor the binding response in real-time.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction. A lower KD value indicates a higher binding affinity. By comparing the KD values, the precise cross-reactivity of the antibody can be determined.
Visualizing Experimental Workflow and Signaling
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing anti-chemerin antibody cross-reactivity.
Caption: Simplified signaling pathway of the chemerin receptor CMKLR1.
Conclusion
The selection of an appropriate anti-chemerin antibody is a critical step in obtaining reliable and reproducible data. Due to the existence of multiple chemerin isoforms with distinct biological functions, a thorough validation of antibody specificity and cross-reactivity with C-terminal peptides is not just recommended, but essential. By employing a multi-pronged approach using ELISA, Western blotting, and SPR, researchers can confidently select an antibody that meets the specific demands of their experimental system, thereby advancing our understanding of the complex roles of chemerin in health and disease.
Comparing the binding affinity of chemerin peptides to CMKLR1 vs GPR1.
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between chemerin peptides and their receptors, CMKLR1 and GPR1, is critical for the development of targeted therapeutics. This guide provides an objective comparison of the binding affinities of various chemerin peptides to these two key receptors, supported by experimental data and detailed methodologies.
Chemerin, a pleiotropic adipokine, exerts its biological functions primarily through two G protein-coupled receptors: chemokine-like receptor 1 (CMKLR1, also known as ChemR23) and G protein-coupled receptor 1 (GPR1). While both receptors bind chemerin, they exhibit distinct binding properties and downstream signaling cascades, leading to different physiological outcomes. This comparison guide delves into these differences, with a focus on the binding affinities of full-length chemerin and its C-terminal derived peptides.
Quantitative Comparison of Binding Affinities
The binding affinities of various chemerin peptides to CMKLR1 and GPR1 have been characterized using multiple experimental approaches, including radioligand binding assays. The dissociation constant (Kd), inhibition constant (Ki), and half-maximal effective or inhibitory concentrations (EC50/IC50) are key parameters for quantifying these interactions.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Human [125I]chemerin(21–157) | CMKLR1 | Saturation Binding | Kd | 0.88 | [1] |
| Human [125I]chemerin(21–157) | GPR1 | Saturation Binding | Kd | 0.21 | [1] |
| [125I]Tyr149-C9 | CMKLR1 | Saturation Binding | Kd | 4.9 | [1] |
| [125I]Tyr149-C9 | GPR1 | Saturation Binding | Kd | 5.3 | [1] |
| Chemerin-9 (C9) | CMKLR1 | Competition Binding | pIC50 | 8.26 ± 0.09 | [1] |
| Chemerin-9 (C9) | GPR1 | β-arrestin Recruitment | pD2 | 9.05 ± 0.09 | [2] |
| Chemerin-9 (C9) | CMKLR1 | β-arrestin Recruitment | EC50 | 24 | [3] |
| Chemerin-9 (C9) | GPR1 | β-arrestin Recruitment | EC50 | 1 | [3] |
| Chemerin-13 (C13) | CMKLR1 | Competition Binding | IC50 | 1.9 | [1] |
| Chemerin-13 (C13) | GPR1 | Competition Binding | IC50 | 2.3 | [1] |
Full-length chemerin binds to both CMKLR1 and GPR1 with high, nanomolar affinity.[1][4] Interestingly, some studies suggest a higher affinity of full-length chemerin for GPR1 compared to CMKLR1.[1] In contrast, the C-terminal nonapeptide, chemerin-9 (C9), which is a potent agonist, displays a more complex binding profile. While it binds to both receptors, its contribution to the overall binding energy appears to be more significant for GPR1 than for CMKLR1.[4] This is evidenced by the observation that C9 competes more effectively for full-length chemerin binding to GPR1 than to CMKLR1.[4] Some studies indicate that stable, high-affinity binding to CMKLR1 requires the full-length chemerin protein, whereas GPR1 can bind both the full-length protein and the C9 peptide with comparable high affinity.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of chemerin peptide binding to CMKLR1 and GPR1.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density of receptors in a given sample.
Workflow for Radioligand Binding Assay
A schematic overview of the radioligand binding assay workflow.
Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO-K1 cells are transiently or stably transfected to express human CMKLR1 or GPR1.
-
For membrane preparations, cells are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes. The membrane pellet is then resuspended in a binding buffer.
-
-
Binding Assay:
-
Saturation Binding: Incubate a fixed amount of cell membrane preparation with increasing concentrations of a radiolabeled chemerin peptide (e.g., [125I]chemerin) to determine total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled chemerin. Specific binding is calculated as the difference between total and non-specific binding.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and increasing concentrations of an unlabeled competitor peptide.
-
-
Incubation and Filtration:
-
The binding reaction is carried out in a 96-well plate and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which retain the receptor-bound radioligand.
-
-
Data Analysis:
-
The radioactivity on the filters is measured using a scintillation counter.
-
Saturation binding data are analyzed using non-linear regression to determine the Kd and Bmax (maximum number of binding sites). Competition binding data are used to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to monitor protein-protein interactions in live cells, such as G-protein activation and β-arrestin recruitment.
Workflow for BRET-based β-arrestin Recruitment Assay
A simplified workflow for a BRET-based β-arrestin recruitment assay.
Protocol for β-Arrestin Recruitment:
-
Plasmid Constructs and Transfection:
-
The receptor (CMKLR1 or GPR1) is fused to a fluorescent acceptor, such as Venus (a yellow fluorescent protein variant).
-
β-arrestin is fused to a bioluminescent donor, such as Renilla luciferase (RLuc).
-
HEK293T cells are co-transfected with the receptor-Venus and β-arrestin-RLuc plasmids.
-
-
Cell Culture and Assay Preparation:
-
24 hours post-transfection, cells are seeded into 96-well microplates.
-
Prior to the assay, cells are incubated with a luciferase substrate (e.g., coelenterazine h).
-
-
BRET Measurement:
-
A baseline BRET signal is measured before adding the ligand.
-
Cells are then stimulated with various concentrations of the chemerin peptide.
-
The luminescence emissions from both the donor (RLuc) and the acceptor (Venus) are measured simultaneously using a plate reader equipped for BRET.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin recruitment to the receptor. Dose-response curves are generated to determine the EC50 of the peptide.
-
Protocol for G-protein Activation:
A similar BRET-based approach can be used to measure G-protein activation. In this setup, a Gα subunit is fused to RLuc, and a Gγ subunit is fused to Venus. Upon receptor activation and subsequent G-protein activation, the Gα and Gβγ subunits dissociate, leading to a decrease in the BRET signal.
Signaling Pathways
The differential binding of chemerin peptides to CMKLR1 and GPR1 leads to the activation of distinct downstream signaling pathways.
CMKLR1 Signaling
CMKLR1 is considered a classical G protein-coupled receptor that primarily signals through the Gαi/o pathway.[6]
CMKLR1 Signaling Pathway
Overview of CMKLR1 signaling pathways.
Upon agonist binding, CMKLR1 activation leads to:
-
Gαi/o-mediated signaling: Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and activation of phospholipase C, resulting in calcium mobilization.[6]
-
β-arrestin recruitment: This leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling, such as the phosphorylation of ERK1/2 MAP kinases.[4]
GPR1 Signaling
GPR1 signaling is more nuanced and is often described as being biased towards β-arrestin.
GPR1 Signaling Pathway
References
- 1. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CMKLR1 and GPR1 mediate chemerin signaling through the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemerin Receptor CMKLR1 Requires Full-Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase-Based Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Differences of Human and Mouse Chemerin C-Terminal Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between human and mouse chemerin C-terminal peptides, focusing on their interaction with the chemerin receptors CMKLR1 (ChemR23) and GPR1. This information is critical for researchers studying the chemerin system and for professionals involved in the development of therapeutics targeting these pathways, as species-specific differences can significantly impact experimental outcomes and the translatability of preclinical findings.
Sequence Comparison of Human and Mouse Chemerin C-Terminal Nonapeptides
The C-terminal nonapeptide (a sequence of nine amino acids) of chemerin is the minimal sequence required for receptor activation[1][2][3][4]. While the chemerin protein is largely conserved between humans and mice (over 64% identity), key differences exist within this critical C-terminal region[5]. These variations in amino acid sequence are the primary determinants of the functional distinctions observed between the peptides of the two species.
A sequence alignment of the C-terminal nonapeptides reveals specific amino acid substitutions that likely influence receptor binding and activation.
Quantitative Comparison of Peptide Activity
The following tables summarize the available quantitative data on the potency and efficacy of human and mouse chemerin C-terminal peptides at their respective receptors. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Potency (pD2 and EC50) of Human Chemerin C-Terminal Peptides on Human CMKLR1
| Peptide | Assay Type | Parameter | Value | Cell Line | Reference |
| Human Chemerin-9 | cAMP Inhibition | pD2 | 9.39 ± 0.09 | CHO-K1 | [6] |
| Human Chemerin-13 | cAMP Inhibition | pD2 | 9.12 ± 0.12 | CHO-K1 | [6] |
| Human Chemerin-9 | β-arrestin Recruitment | pD2 | 7.09 ± 0.06 | CHO-K1 | [6] |
| Human Chemerin-13 | β-arrestin Recruitment | pD2 | 7.15 ± 0.04 | CHO-K1 | [6] |
| Human Chemerin-9 | Calcium Mobilization | EC50 | 7.1 nM | CHO | [7] |
Table 2: Potency (pD2) of Human Chemerin C-Terminal Peptides on Human GPR1
| Peptide | Assay Type | Parameter | Value | Cell Line | Reference |
| Human Chemerin-9 | β-arrestin Recruitment | pD2 | 8.09 ± 0.16 | CHO-K1 | [6] |
| Human Chemerin-13 | β-arrestin Recruitment | pD2 | 8.65 ± 0.14 | CHO-K1 | [6] |
Signaling Pathways and Functional Effects
Chemerin C-terminal peptides elicit their biological effects by activating distinct downstream signaling pathways upon binding to CMKLR1 and GPR1.
CMKLR1 Signaling
Activation of CMKLR1, a Gαi/o-coupled receptor, by chemerin peptides leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is followed by the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. Furthermore, CMKLR1 activation can also lead to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades[8][9].
GPR1 Signaling
GPR1 is considered an atypical chemerin receptor. While it binds chemerin peptides with high affinity, it does not robustly couple to G proteins to induce classical signaling pathways like calcium mobilization[10]. Instead, GPR1 activation is strongly biased towards the recruitment of β-arrestins[6][10]. This β-arrestin-biased signaling can lead to receptor internalization and the activation of other signaling molecules, such as ERK1/2, albeit to a lesser extent than CMKLR1[10]. Interestingly, there are functional differences in β-arrestin interactions between human and mouse GPR1, with mouse GPR1 showing constitutive interaction with β-arrestins[10].
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of common assays used to assess the functional activity of chemerin C-terminal peptides.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated chemerin receptor, a key event in receptor desensitization and signaling.
Protocol Outline:
-
Cell Culture and Transfection: HEK293 or CHO cells are commonly used. Cells are transfected with plasmids encoding the chemerin receptor (CMKLR1 or GPR1) fused to one fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary enzyme fragment[11][12].
-
Cell Plating: Transfected cells are seeded into 96- or 384-well plates and cultured for 24-48 hours to allow for protein expression.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of the chemerin C-terminal peptide.
-
Signal Detection: After an incubation period (typically 60-90 minutes), a substrate for the reporter enzyme is added. The proximity of the receptor and β-arrestin upon peptide binding brings the enzyme fragments together, reconstituting enzyme activity and generating a luminescent or fluorescent signal that is proportional to the extent of β-arrestin recruitment[11].
-
Data Analysis: The signal is measured using a plate reader. Dose-response curves are generated to calculate potency (EC50 or pD2) and efficacy (Emax) values.
cAMP Inhibition Assay
This assay quantifies the ability of chemerin peptides to inhibit the production of cyclic AMP (cAMP) through the Gαi/o-coupled CMKLR1 receptor.
Protocol Outline:
-
Cell Culture: Cells expressing CMKLR1 (e.g., CHO-K1) are cultured to an appropriate density.
-
Forskolin Stimulation: Cells are pre-treated with forskolin, an activator of adenylyl cyclase, to elevate intracellular cAMP levels.
-
Peptide Treatment: The cells are then treated with different concentrations of the chemerin C-terminal peptide.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit[13][14][15].
-
Data Analysis: The reduction in cAMP levels in the presence of the peptide is used to determine its inhibitory potency (IC50 or pD2).
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of CMKLR1.
Protocol Outline:
-
Cell Loading: Cells expressing CMKLR1 are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM[16][17][18][19]. These dyes exhibit an increase in fluorescence intensity upon binding to free calcium.
-
Baseline Measurement: The basal fluorescence of the cells is measured before stimulation.
-
Peptide Stimulation: A specific concentration of the chemerin C-terminal peptide is added to the cells.
-
Fluorescence Monitoring: The change in fluorescence is monitored in real-time using a fluorescence plate reader or a microscope[17][20].
-
Data Analysis: The peak increase in fluorescence following peptide addition is quantified to determine the agonist-induced calcium response. Dose-response curves can be generated to determine the EC50 for calcium mobilization.
Conclusion
The functional differences between human and mouse chemerin C-terminal peptides, driven by variations in their amino acid sequences, have significant implications for their biological activity. While both human and mouse peptides can activate their cognate receptors, differences in potency and signaling bias, particularly at GPR1, are evident. Researchers should be mindful of these species-specific differences when designing experiments and interpreting data, especially when using mouse models to study human diseases. A thorough understanding of these functional distinctions is paramount for the successful translation of basic research findings into novel therapeutic strategies targeting the chemerin system.
References
- 1. Structural basis of CMKLR1 signaling induced by chemerin9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. ahajournals.org [ahajournals.org]
- 7. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 8. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemerin Forms: Their Generation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Atypical Chemerin Receptor GPR1 Displays Different Modes of Interaction with β-Arrestins in Humans and Mice with Important Consequences on Subcellular Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. bu.edu [bu.edu]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 19. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Linear Versus Cyclic Chemerin Peptide Agonists
For Researchers, Scientists, and Drug Development Professionals
Chemerin, an adipokine and chemoattractant, exerts its biological effects primarily through the G protein-coupled receptor CMKLR1 (Chemokine-like receptor 1). The C-terminal nonapeptide of chemerin, known as chemerin-9 (C9), is the minimal sequence required for receptor activation and has become a focal point for the development of synthetic agonists. While linear C9 analogs are potent, they often suffer from poor metabolic stability, limiting their therapeutic potential. To overcome this, researchers have developed cyclic derivatives of chemerin-9. This guide provides a comparative analysis of linear and cyclic chemerin peptide agonists, supported by experimental data, to aid in the selection and development of these compounds for research and therapeutic applications.
Performance Comparison: Linear vs. Cyclic Agonists
Cyclization is a key strategy employed to enhance the metabolic stability of peptide-based drugs. In the context of chemerin-9 agonists, this modification has been shown to significantly improve plasma half-life while often retaining high potency.
In Vitro Activity at CMKLR1
The potency of chemerin peptide agonists is commonly assessed by measuring their ability to induce intracellular calcium mobilization upon binding to CMKLR1. The half-maximal effective concentration (EC50) is a standard metric for this activity, with lower values indicating higher potency.
| Peptide ID | Sequence/Structure | Type | EC50 (nM) [Ca2+ flux assay] | Reference |
| 1 | YFPGQFAFS | Linear | 10 | [1] |
| 4 | c(Cys-FPGQ-Cys)-AFS | Cyclic (Disulfide) | 64 | [1] |
| 5 | c(Hcys-FPGQ-Cys)-AFS (Thioacetal) | Cyclic (Thioacetal) | 13 | [1] |
| 6 | c(Hcys-FPGQ-Hcys)-AFS (Thioacetal) | Cyclic (Thioacetal) | 37 | [1] |
| 9 | c(D-Hcys-FPGQ-Cys)-AFS (Thioacetal) | Cyclic (Thioacetal) | 5 | [1] |
| 12 | c(D-Tyr-FPGQ-Cys)-AFS (Thioacetal) + EG | Cyclic (Thioacetal) | Not specified, but noted as active as linear peptide 1 | [2] |
| 14 | MTX-(GFLG)-YFPGQFAFS | Linear (MTX conjugate) | - | [1] |
| 15 | MTX-(GFLG)-c(D-Tyr-FPGQ-Cys)-AFS (Thioacetal) + EG | Cyclic (MTX conjugate) | - | [1] |
Note: Lower EC50 values indicate higher potency. MTX: Methotrexate, EG: Ethylene glycol linker. Peptides 14 and 15 were evaluated for cytotoxicity, not direct CMKLR1 activation in this context.
Metabolic Stability
A major drawback of linear peptides is their rapid degradation by proteases in blood plasma. Cyclization can protect the peptide backbone from enzymatic cleavage, thereby increasing its half-life.
| Peptide ID | Type | Plasma Half-life | Key Findings | Reference |
| Linear Chemerin-9 | Linear | ~10-24 minutes | Rapidly degraded, with initial cleavage observed after Alanine at position 7. | [1] |
| Cyclic Derivative (e.g., 8T) | Cyclic (Thioacetal with N-terminal D-Tyr) | > 24 hours | N-terminal modification with a D-amino acid and cyclization between positions 4 and 9 confers high stability. | [1] |
Cytotoxicity of Peptide-Drug Conjugates
Chemerin receptors are overexpressed on certain cancer cells, making them a target for delivering cytotoxic agents. The stability and activity of the peptide agonist are crucial for the efficacy of such conjugates.
| Peptide-Drug Conjugate | Target Cells | IC50 (µM) | Key Findings | Reference |
| Free Methotrexate (MTX) | HEK293-CMKLR1 | 0.373 | Baseline cytotoxicity of the drug. | [1] |
| Linear MTX-peptide (14) | HEK293-CMKLR1 | 0.345 | Similar toxicity to free MTX, suggesting limited targeted delivery or instability. | [1] |
| Cyclic MTX-peptide (15) | HEK293-CMKLR1 | Not specified, but significantly more potent than linear conjugate and free MTX | The stable cyclic peptide effectively shuttles MTX into CMKLR1-expressing cells, leading to enhanced, receptor-dependent toxicity. | [1] |
| Free Methotrexate (MTX) | HMEC-1 (endogenously expressing CMKLR1) | 10 | [1] | |
| Linear MTX-peptide (14) | HMEC-1 | 13 | [1] | |
| Cyclic MTX-peptide (15) | HMEC-1 | 2 | Significantly more toxic than free MTX and the linear conjugate, demonstrating superior efficacy in cells with endogenous receptor expression. | [1] |
Signaling Pathways and Experimental Workflows
The activation of CMKLR1 by chemerin agonists initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for characterizing agonist function.
CMKLR1 Signaling Pathway
CMKLR1 signaling cascade upon agonist binding.
Experimental Workflow: Calcium Mobilization Assay
Workflow for assessing agonist-induced calcium mobilization.
Logical Relationship: Rationale for Cyclization
Rationale for developing cyclic chemerin peptide agonists.
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted from methodologies used in the characterization of chemerin peptide agonists.[1]
1. Cell Culture:
- HEK293 cells stably or transiently expressing human CMKLR1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Cells are seeded into black-walled, clear-bottom 96-well plates coated with poly-D-lysine and allowed to adhere overnight.
2. Dye Loading:
- The growth medium is removed, and cells are washed with assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.5).
- Cells are incubated with a calcium-sensitive dye solution (e.g., 2.3 µM Fluo-2-AM with 0.06% (v/v) Pluronic F-127 in assay buffer) for 1 hour at 37°C.
3. Assay Procedure:
- After incubation, the dye solution is removed, and cells are washed with assay buffer containing 2.5 mM probenecid (to prevent dye leakage).
- The plate is placed in a fluorescence plate reader (e.g., FlexStation 3) capable of kinetic reading.
- Baseline fluorescence is measured for 20 seconds (λex = 485 nm, λem = 525 nm).
- Varying concentrations of the linear or cyclic chemerin peptide agonists are added to the wells.
- The fluorescence response is immediately measured for at least 40-60 seconds.
4. Data Analysis:
- The change in fluorescence is calculated as the maximum fluorescence intensity post-agonist addition minus the baseline fluorescence.
- The data are normalized to the response of a maximal concentration of a reference agonist (e.g., linear chemerin-9).
- Dose-response curves are generated by plotting the normalized response against the logarithm of the agonist concentration, and EC50 values are determined using a four-parameter logistic equation in software such as GraphPad Prism.
β-Arrestin Recruitment Assay (BRET-based)
This protocol is based on the principles of Bioluminescence Resonance Energy Transfer (BRET) assays used to study GPCR-protein interactions.[2]
1. Cell Culture and Transfection:
- HEK293 cells are cultured as described above.
- Cells are transiently co-transfected with plasmids encoding CMKLR1 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-3 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
2. Assay Procedure:
- Two days post-transfection, cells are harvested and seeded into white, 96-well plates.
- The medium is replaced with BRET buffer (e.g., HBSS with 25 mM HEPES, pH 7.3).
- The luciferase substrate (e.g., coelenterazine-h, final concentration 4.2 µM) is added to each well.
- Cells are then stimulated with various concentrations of the chemerin peptide agonists.
3. BRET Signal Measurement:
- The plate is immediately read in a plate reader capable of detecting both luminescence and fluorescence signals simultaneously (e.g., using filters for 400-470 nm for the donor and 505-590 nm for the acceptor).
- The BRET signal is calculated as the ratio of the acceptor emission to the donor emission.
4. Data Analysis:
- The net BRET signal is obtained by subtracting the BRET ratio of vehicle-treated cells from the agonist-treated cells.
- Dose-response curves are generated by plotting the net BRET signal against the logarithm of the agonist concentration to determine EC50 values.
Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of peptides in blood plasma.[1]
1. Incubation:
- The test peptide (linear or cyclic) is incubated in human blood plasma at a defined concentration (e.g., 10 µM) at 37°C.
2. Sampling and Quenching:
- Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes, and longer for stable compounds).
- The enzymatic degradation is stopped by adding a quenching solution (e.g., an equal volume of acetonitrile or another organic solvent) to precipitate the plasma proteins.
3. Sample Processing:
- The samples are centrifuged to pellet the precipitated proteins.
- The supernatant, containing the peptide and its degradation products, is collected.
4. Analysis:
- The amount of intact peptide remaining in the supernatant is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector (e.g., UV or fluorescence if the peptide is labeled).
- The peak area corresponding to the intact peptide is integrated at each time point.
5. Data Analysis:
- The percentage of intact peptide remaining is plotted against time.
- The plasma half-life (t1/2) is calculated from the degradation curve.
Conclusion
The comparative analysis of linear and cyclic chemerin peptide agonists reveals a clear trade-off between potency and metabolic stability. While linear peptides, such as the native chemerin-9, are highly potent, their rapid degradation in plasma limits their therapeutic utility. Cyclization, particularly when combined with other modifications like N-terminal D-amino acid substitution, offers a robust solution to this problem, yielding agonists with significantly enhanced plasma stability. Importantly, this improved stability can be achieved while maintaining high potency, sometimes even exceeding that of the linear counterparts. The enhanced stability of cyclic agonists also translates to superior performance in functional assays, such as targeted drug delivery, where sustained receptor engagement is critical. For researchers and drug developers, the choice between linear and cyclic chemerin peptide agonists will depend on the specific application. For in vitro studies where stability is less of a concern, linear peptides may suffice. However, for in vivo applications and the development of therapeutic agents, the superior pharmacokinetic profile of cyclic agonists makes them the more promising candidates.
References
Validating Chemerin Peptide-Induced Receptor Internalization: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the specificity of chemerin peptide-induced receptor internalization. It includes detailed experimental protocols, quantitative data, and visual workflows to facilitate the objective assessment of product performance against other alternatives in the study of the chemerin system.
Chemerin, a pleiotropic adipokine, exerts its biological effects through three distinct G protein-coupled receptors: Chemokine-like Receptor 1 (CMKLR1), G protein-coupled receptor 1 (GPR1), and C-C chemokine receptor-like 2 (CCRL2). Understanding the specific interactions between chemerin peptides and these receptors, particularly the resulting receptor internalization, is crucial for elucidating their physiological roles and for the development of targeted therapeutics. This guide offers a comparative framework for validating the specificity of this process.
Chemerin Receptor Signaling and Internalization
Chemerin binding initiates distinct signaling cascades and internalization fates depending on the receptor subtype. CMKLR1, considered the canonical chemerin receptor, couples to Gi/o proteins, leading to downstream effects such as calcium mobilization and inhibition of cAMP production. Both CMKLR1 and GPR1 undergo ligand-induced internalization, a critical mechanism for regulating signal duration and cellular responsiveness. In contrast, CCRL2, an atypical chemokine receptor, binds chemerin but does not signal or internalize, instead functioning to concentrate the ligand for presentation to other cells.[1][2]
The C-terminal nonapeptide of chemerin, chemerin-9 (C9), is a potent agonist for both CMKLR1 and GPR1 and is frequently used to study receptor activation and internalization.[3] The specificity of chemerin peptide-induced internalization is a key parameter in characterizing novel agonists and antagonists targeting this system.
Comparative Analysis of Chemerin Peptide-Induced Receptor Internalization
Validating the specificity of a chemerin peptide requires a multi-faceted approach, comparing its effects on different chemerin receptors. The following table summarizes key quantitative parameters for the internalization of CMKLR1 and GPR1 induced by chemerin and its analogue, chemerin-9.
| Ligand | Receptor | Internalization (t1/2) | EC50 (β-arrestin recruitment) | Reference |
| Chemerin | CMKLR1 | ~26 min | - | [4] |
| Chemerin | GPR1 | ~1.6 min | - | [4] |
| Chemerin-9 | CMKLR1 | Not explicitly stated | ~44 nM | [5] |
| Chemerin-9 | GPR1 | Not explicitly stated | ~1.8 nM | [5] |
Note: Direct EC50 and Bmax values for internalization are not consistently reported in the literature. The provided β-arrestin recruitment EC50 values serve as a proxy for the potency of ligands to initiate the internalization process, as β-arrestin is a key mediator of this event for many GPCRs. The half-life (t1/2) of receptor downregulation from the cell surface provides a measure of internalization kinetics.
Experimental Protocols for Validating Internalization Specificity
To rigorously assess the specificity of chemerin peptide-induced internalization, a combination of experimental techniques is recommended. Below are detailed protocols for flow cytometry and confocal microscopy, two widely used methods for this purpose.
Protocol 1: Quantitative Analysis of Receptor Internalization by Flow Cytometry
This protocol allows for the quantification of receptor internalization by measuring the loss of cell surface receptors following ligand stimulation.
Materials:
-
HEK293 cells stably expressing FLAG-tagged human CMKLR1 or GPR1
-
Chemerin peptide of interest (e.g., chemerin-9)
-
CMKLR1-selective antagonist (e.g., CCX832)
-
GPR1-selective peptide (e.g., [L8]-chemerin-9)
-
Primary antibody: Anti-FLAG M2 monoclonal antibody
-
Secondary antibody: FITC-conjugated goat anti-mouse IgG
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HEK293 cells expressing FLAG-tagged CMKLR1 or GPR1 in complete medium.
-
Cell Seeding: Seed cells into 24-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Ligand Stimulation:
-
For dose-response experiments, starve cells in serum-free medium for 2 hours.
-
Treat cells with varying concentrations of the chemerin peptide for 30 minutes at 37°C.
-
For kinetic experiments, treat cells with a fixed concentration of the peptide and incubate for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Include negative controls (vehicle-treated cells) and positive controls (cells treated with a known potent agonist like chemerin-9).
-
To validate specificity, pre-incubate cells with selective antagonists (e.g., CCX832 for CMKLR1) for 30 minutes before adding the agonist.
-
-
Antibody Staining:
-
Wash cells twice with cold PBS.
-
Incubate cells with the anti-FLAG primary antibody (diluted in PBS with 1% BSA) for 1 hour on ice.
-
Wash cells three times with cold PBS.
-
Incubate cells with the FITC-conjugated secondary antibody for 30 minutes on ice in the dark.
-
Wash cells three times with cold PBS.
-
-
Cell Detachment and Fixation:
-
Detach cells using Trypsin-EDTA.
-
Resuspend cells in PBS with 2% FBS.
-
Fix cells with fixation buffer for 20 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) for each sample.
-
Calculate the percentage of internalization as: [1 - (MFI of treated cells / MFI of untreated cells)] x 100%.
-
Protocol 2: Visualization of Receptor Internalization and Colocalization by Confocal Microscopy
This protocol allows for the direct visualization of receptor trafficking from the cell surface to intracellular compartments.
Materials:
-
HEK293 cells co-transfected with fluorescently tagged receptors (e.g., CMKLR1-eYFP and GPR1-mCherry)
-
Fluorescently labeled chemerin peptide (e.g., TAMRA-chemerin-9)
-
Glass-bottom dishes or chamber slides
-
Hoechst 33342 for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells on glass-bottom dishes.
-
Co-transfect cells with plasmids encoding fluorescently tagged CMKLR1 and GPR1.
-
-
Ligand Stimulation:
-
Starve cells in serum-free medium for 2 hours.
-
Treat cells with the fluorescently labeled chemerin peptide at a final concentration of 1 µM for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Cell Staining and Fixation:
-
Wash cells twice with PBS.
-
Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips with mounting medium.
-
Visualize the subcellular localization of the fluorescently tagged receptors and the labeled peptide using a confocal microscope.
-
Acquire images in the respective channels (e.g., YFP, mCherry, and TAMRA).
-
-
Colocalization Analysis:
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows described.
Caption: Chemerin Receptor Signaling Overview
Caption: Flow Cytometry Experimental Workflow
Caption: Confocal Microscopy Experimental Workflow
Alternative Tools for Validating Specificity
Beyond comparing wild-type chemerin and chemerin-9, a range of other pharmacological tools can be employed to dissect the specificity of receptor internalization.
-
Selective Antagonists: The small molecule CCX832 is a potent and selective antagonist for CMKLR1.[8] Its ability to block internalization induced by a test peptide would strongly suggest a CMKLR1-mediated process.
-
Receptor-Selective Peptides: The development of receptor-selective ligands is an active area of research. For instance, the [L8]-chemerin-9 peptide has been shown to be a GPR1-selective agonist for β-arrestin recruitment, making it a valuable tool to probe GPR1-specific internalization.[5]
-
Inactive Peptide Analogs: Peptides with scrambled sequences or specific mutations that abolish activity can serve as excellent negative controls. For example, a chemerin-9 analog with a scrambled sequence is not internalized by GPR1-expressing cells.[5]
-
Chemerin-derived Peptides with Altered Activity: Other C-terminal fragments of chemerin, such as C15 and C20, exhibit different activity profiles compared to chemerin-9 and can be used to probe the structural requirements for internalization.[9]
By employing a combination of these tools and the detailed experimental protocols provided, researchers can rigorously validate the specificity of chemerin peptide-induced receptor internalization, leading to a more precise understanding of the chemerin system and the development of more effective and targeted therapies.
References
- 1. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 | PLOS One [journals.plos.org]
- 2. Structural insights into the distinct ligand recognition and signaling of the chemerin receptors CMKLR1 and GPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-binding and -scavenging of the chemerin receptor GPR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemerin C9 peptide induces receptor internalization through a clathrin-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Chemerin C-Terminal Peptide: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management and disposal of synthetic peptides like the Chemerin C-terminal peptide are paramount for ensuring laboratory safety and environmental protection. Due to the potential for unknown biological effects of novel peptides, a cautious approach to waste management is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Chemerin C-terminal peptide, aligning with general laboratory safety protocols.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat.[1] All handling of the peptide, especially in its powdered form, should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[1]
Core Principles of Peptide Waste Management
Given that specific toxicity data for many synthetic peptides are often unavailable, they should be treated as potentially hazardous materials.[1] This precautionary principle requires that all materials contaminated with Chemerin C-terminal peptide, including solid waste, liquid waste, and consumables, be segregated and disposed of as hazardous waste.
Key Safety and Handling Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical safety glasses, gloves, lab coat. | [1][2] |
| Handling Area | Well-ventilated area or chemical fume hood. | [1] |
| Spill Response | Absorb spill with appropriate materials, place in a closed container for disposal, and ventilate and wash the area. | [3] |
| Storage (Unused Peptide) | Store at -20°C. | [3][4] |
Experimental Protocols: Disposal Procedures
The following protocols outline the necessary steps for the safe disposal of waste contaminated with Chemerin C-terminal peptide.
Segregation and Collection of Waste
Solid Waste:
-
Procedure: Collect all solid waste, such as contaminated pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof container.[1] High-density polyethylene (HDPE) containers are generally suitable.[1] The container must remain closed except when adding waste.[1]
Liquid Waste:
-
Procedure: Collect all liquid waste, including unused peptide solutions, solvents used for reconstitution (e.g., water, DMSO, acetonitrile), and contaminated buffers, in a separate, clearly labeled, leak-proof container.[1] Be aware that Trifluoroacetic acid (TFA) is a common counterion from the peptide purification process and may be present in the waste.[5]
Sharps Waste:
-
Procedure: Immediately place all used sharps, such as needles and syringes, into a puncture-resistant sharps container.[1] Do not recap, bend, or break needles.[1]
Biohazardous Waste Considerations
If the Chemerin C-terminal peptide was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.[1] This may necessitate an initial decontamination step, such as autoclaving, before being managed as chemical waste.[1] Always adhere to your institution's biosafety guidelines.
Final Disposal
-
Procedure: Once a waste container is approximately 90% full, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1] The primary method for the ultimate disposal of peptide-based compounds is typically incineration under controlled conditions to ensure complete destruction.[6]
Chemerin Signaling Pathway and Disposal Workflow
The following diagrams illustrate the biological context and the procedural flow for the proper disposal of Chemerin C-terminal peptide.
Caption: Simplified signaling pathway of Chemerin C-terminal peptide via the CMKLR1 receptor.
Caption: Workflow for the proper disposal of Chemerin C-terminal peptide waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
